Product packaging for P,P'-dde(Cat. No.:CAS No. 72-55-9)

P,P'-dde

Katalognummer: B1669914
CAS-Nummer: 72-55-9
Molekulargewicht: 318.0 g/mol
InChI-Schlüssel: UCNVFOCBFJOQAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

p,p'-DDE (Dichlorodiphenyldichloroethylene), with the CAS Registry Number 72-55-9, is a primary and persistent metabolite of the insecticide DDT (dichlorodiphenyltrichloroethane) . It is a stable, fat-soluble organochlorine compound with a molecular formula of C14H8Cl4 and a molecular weight of 318.03 g/mol . This compound is widely used in environmental and toxicological research as a key biomarker for historical and ongoing exposure to DDT. A significant body of research is dedicated to its role as an endocrine disruptor. This compound is a potent androgen receptor antagonist, which means it can block the action of male sex hormones, with studies indicating an IC50 of 5 μM and a Ki of 3.5 μM . This anti-androgenic activity has been linked to male genital tract abnormalities and is a major area of investigation in developmental and reproductive toxicity studies . Furthermore, research has elucidated that this compound can induce non-genomic effects by activating the sperm-specific CatSper calcium channel in human sperm, even at environmentally relevant doses. This activation leads to a rapid increase in intracellular calcium concentration, which can compromise sperm function and potentially lead to premature acrosome reaction, thereby adversely affecting male fertility . Beyond its reproductive effects, this compound is a recognized environmental toxicant. It has been identified as a probable human carcinogen (EPA Weight of Evidence B2) due to sufficient evidence of carcinogenicity in animals, including the incidence of liver tumors in mice and hamsters . Its environmental impact is profound, as it is notoriously known for causing eggshell thinning in susceptible bird species like the bald eagle and peregrine falcon, contributing to population declines . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Cl4 B1669914 P,P'-dde CAS No. 72-55-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
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InChI

InChI=1S/C14H8Cl4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8H
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InChI Key

UCNVFOCBFJOQAL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)C2=CC=C(C=C2)Cl)Cl
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Molecular Formula

C14H8Cl4
Record name P,P'-DDE
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DSSTOX Substance ID

DTXSID9020374
Record name p,p'-DDE
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Molecular Weight

318.0 g/mol
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Physical Description

P,p'-dde appears as white crystalline solid or white powder. (NTP, 1992), White solid; [HSDB]
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Boiling Point

601.7 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), Soluble in fat and most organic solvents, In water, 0.065 mg/L at 24 °C, In water, 0.04 mg/L at 25 °C
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Vapor Pressure

0.000006 [mmHg], 6.0X10-6 mm Hg at 25 °C
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Color/Form

White, crystalline solid

CAS No.

72-55-9, 68679-99-2
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Melting Point

190 to 194 °F (NTP, 1992), 89 °C
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is a persistent organochlorine compound and a major metabolite of the insecticide p,p'-dichlorodiphenyltrichloroethane (p,p'-DDT). Due to its environmental persistence and potential for bioaccumulation, the synthesis of pure this compound is crucial for toxicological studies, the development of analytical standards, and research into its biological effects. This guide provides detailed technical information on the laboratory synthesis of this compound from p,p'-DDT and subsequent purification methods to obtain a high-purity product.

Synthesis of this compound via Dehydrochlorination of p,p'-DDT

The primary method for synthesizing this compound is through the dehydrochlorination of p,p'-DDT. This reaction involves the elimination of a molecule of hydrogen chloride (HCl) from the p,p'-DDT structure, resulting in the formation of a double bond.[1] A common and effective method for this transformation in a laboratory setting utilizes a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent.

Reaction Scheme

The overall chemical reaction is as follows:

A visual representation of the synthesis workflow is provided below.

SynthesisWorkflow DDT p,p'-DDT in Ethanol Reaction Reaction Mixture (Reflux) DDT->Reaction KOH Alcoholic KOH Solution KOH->Reaction Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Crude_DDE Crude this compound Workup->Crude_DDE Purification Purification (Recrystallization or Column Chromatography) Crude_DDE->Purification Pure_DDE Pure this compound Purification->Pure_DDE

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Dehydrochlorination using Alcoholic Potassium Hydroxide

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • p,p'-Dichlorodiphenyltrichloroethane (p,p'-DDT)

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Distilled water

  • Diethyl ether or hexane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution of Reactant: In a round-bottom flask, dissolve a known quantity of p,p'-DDT in ethanol. The amount of ethanol should be sufficient to fully dissolve the DDT upon gentle heating.

  • Preparation of Base: Prepare a solution of potassium hydroxide in ethanol (alcoholic KOH). A molar excess of KOH is typically used to ensure complete reaction.

  • Reaction: Add the alcoholic KOH solution to the DDT solution in the round-bottom flask. Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is generally complete within a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess base with a dilute acid (e.g., 1 M HCl), monitoring the pH.

    • Transfer the mixture to a separatory funnel and add distilled water and an organic solvent immiscible with water, such as diethyl ether or hexane.

    • Shake the funnel vigorously to extract the this compound into the organic layer. Allow the layers to separate.

    • Collect the organic layer and wash it sequentially with distilled water and then with a saturated sodium chloride solution (brine).

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Isolation of Crude Product: Remove the organic solvent using a rotary evaporator to obtain the crude this compound as a solid residue.

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting material and other byproducts. Therefore, purification is a critical step to obtain a high-purity sample suitable for research and as an analytical standard. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.

Method 1: Purification by Recrystallization

Recrystallization is a technique used to purify crystalline compounds. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving the impurities in the solution.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to maximize the yield.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and crystals will form. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven.

Method 2: Purification by Column Chromatography

Column chromatography is a versatile technique used to separate individual chemical compounds from mixtures. The separation is based on the differential adsorption of compounds to a stationary phase while a mobile phase moves through it.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small amount of the initial mobile phase or a slightly more polar solvent like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a non-polar solvent system, such as pure hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate (e.g., 99:1 hexane:ethyl acetate). The polarity of the eluent can be gradually increased if necessary to elute the desired compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Isolation of Pure Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

PurificationWorkflow cluster_0 Recrystallization cluster_1 Column Chromatography Dissolve Dissolve in Hot Ethanol Cool Cool to Crystallize Dissolve->Cool Filter Filter and Dry Cool->Filter Pure_DDE_Recryst Pure this compound Filter->Pure_DDE_Recryst Load Load on Silica Gel Column Elute Elute with Hexane/EtOAc Load->Elute Collect Collect Fractions Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate Pure_DDE_Column Pure this compound Evaporate->Pure_DDE_Column Crude_DDE Crude this compound Crude_DDE->Dissolve Crude_DDE->Load

References

The Endocrine Disrupting Mechanisms of p,p'-DDE: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), the persistent metabolite of the organochlorine insecticide dichlorodiphenyltrichloroethane (DDT), is a widespread environmental contaminant with well-documented endocrine-disrupting properties.[1][2][3][4][5] Its impact on wildlife and human health has been a subject of intense research, revealing a complex and multifaceted mechanism of action. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its endocrine-disrupting effects, with a focus on its anti-androgenic activity and its interference with thyroid hormone homeostasis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in toxicology, endocrinology, and related fields.

Core Mechanisms of Action

The primary and most well-established endocrine-disrupting effect of this compound is its antagonism of the androgen receptor (AR). However, its actions extend to other hormonal systems, including the thyroid and, to a lesser extent, the estrogenic pathways.

Androgen Receptor Antagonism

This compound is a potent antagonist of the androgen receptor. It competitively inhibits the binding of androgens to the AR, thereby preventing the receptor from carrying out its normal biological functions, which are crucial for the development and maintenance of the male phenotype. This inhibition of androgen-induced transcriptional activity is a key mechanism behind the observed abnormalities in male sexual development in wildlife and laboratory animals exposed to this compound.

The antagonistic action of this compound on the androgen receptor has been demonstrated to lead to a range of adverse effects on the male reproductive system, including reduced anogenital distance at birth, delayed puberty, and decreased weights of androgen-dependent tissues such as the seminal vesicles and prostate.

The following diagram illustrates the mechanism of this compound as an androgen receptor antagonist.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds DDE DDE DDE->AR Competitively Binds (Antagonist) AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_Testosterone AR-Testosterone Complex AR->AR_Testosterone Binding Transcription_Inhibition Inhibition of Gene Transcription AR->Transcription_Inhibition Leads to HSP Heat Shock Proteins HSP->AR_HSP Binding AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_Testosterone->ARE Binds Transcription_Activation Gene Transcription (Male Development) ARE->Transcription_Activation Activates

Fig. 1: this compound's anti-androgenic mechanism.
Disruption of Thyroid Hormone Homeostasis

This compound has been shown to interfere with the homeostasis of thyroid hormones. Studies in rats have demonstrated that exposure to this compound can lead to a significant reduction in serum levels of total thyroxine (TT4) and free thyroxine (FT4). The proposed mechanisms for this disruption are multifaceted and include:

  • Decreased Transthyretin (TTR) Levels: this compound exposure has been associated with a decline in serum transthyretin, a protein responsible for transporting thyroid hormones in the blood.

  • Induction of Hepatic Enzymes: The compound can upregulate the expression of hepatic enzymes such as CYP1A1, CYP2B1, and UDPGTs. These enzymes are involved in the metabolism and clearance of thyroid hormones, and their induction could lead to lower circulating hormone levels.

  • Alteration of Thyroid Hormone Receptor Expression: this compound has been observed to elevate the mRNA expression of thyroid hormone receptors (TRα1 and TRβ1) in the hypothalamus.

In zebrafish larvae, this compound exposure resulted in lowered whole-body total T4 and T3 levels, which was associated with the upregulation of dio2 and downregulation of ugt1ab gene expression.

The following diagram illustrates the proposed mechanisms by which this compound disrupts thyroid hormone homeostasis.

cluster_liver Liver cluster_blood Bloodstream cluster_hypothalamus Hypothalamus DDE This compound HepaticEnzymes Induction of Hepatic Enzymes (CYP1A1, CYP2B1, UDPGTs) DDE->HepaticEnzymes TTR Decreased Transthyretin (TTR) DDE->TTR TR_Expression Increased Thyroid Hormone Receptor (TRα/β) mRNA DDE->TR_Expression TH_Metabolism Increased Thyroid Hormone Metabolism & Clearance HepaticEnzymes->TH_Metabolism TH_Levels Decreased Serum T4 & T3 TH_Metabolism->TH_Levels TH_Transport Reduced Thyroid Hormone Transport TTR->TH_Transport TH_Transport->TH_Levels A 1. Cell Culture (e.g., CV-1 cells) B 2. Co-transfection - Androgen Receptor Plasmid - Reporter Gene Plasmid A->B C 3. Treatment Groups - Vehicle Control - Androgen (e.g., DHT) - Androgen + this compound B->C D 4. Incubation C->D E 5. Cell Lysis D->E F 6. Measurement of Reporter Gene Activity E->F G 7. Data Analysis (Dose-Response Curve) F->G

References

The Environmental Fate and Transport of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Despite the widespread ban of DDT in many countries for decades, the environmental persistence, lipophilicity, and bioaccumulative potential of this compound continue to pose significant environmental and human health concerns. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, detailing its physicochemical properties, degradation pathways, and partitioning behavior in various environmental compartments. This document synthesizes quantitative data from numerous studies, outlines key experimental methodologies, and presents visual representations of its environmental pathways to serve as a critical resource for researchers, environmental scientists, and professionals in drug development who may encounter this persistent organic pollutant in their work.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely dictated by its physicochemical properties. It is a white, crystalline solid at room temperature.[1] Its low water solubility and high octanol-water partition coefficient (Kow) are indicative of its strong tendency to partition into fatty tissues of organisms and adsorb to organic matter in soil and sediment.[2] The vapor pressure of this compound suggests that it can exist in both the vapor and particulate phases in the atmosphere, facilitating its long-range transport.[1]

PropertyValueReference(s)
Molecular Formula C₁₄H₈Cl₄[1]
Molecular Weight 318.03 g/mol [1]
Water Solubility 0.12 mg/L
Vapor Pressure 9.7 x 10⁻⁷ Pa at 30°C
Octanol-Water Partition Coefficient (log Kow) 6.51
Organic Carbon-Water Partition Coefficient (log Koc) 4.7
Henry's Law Constant 2.1 x 10⁻⁵ atm·m³/mol

Environmental Degradation of this compound

This compound is highly resistant to degradation, contributing to its persistence in the environment. However, it can be slowly transformed through biotic and abiotic processes.

Biodegradation

Aerobic degradation of this compound is a slow process. While complete mineralization to CO₂ by pure cultures is rare, some microorganisms can co-metabolize this compound in the presence of other carbon sources. For instance, bacteria such as Pseudomonas sp., Alcaligenes sp., and Terrabacter sp. grown on biphenyl have shown the ability to degrade this compound. The proposed aerobic degradation pathways, although not fully verified, are believed to involve dioxygenase enzymes, leading to the formation of chlorinated benzoic acids.

Anaerobic degradation of this compound is a more significant transformation pathway in anoxic environments like flooded soils and sediments. Under methanogenic and sulfidogenic conditions, this compound undergoes reductive dechlorination to form 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU). Further degradation of DDMU can occur, leading to other metabolites. The transformation rates under anaerobic conditions are generally faster than aerobic degradation.

Abiotic Degradation

This compound can undergo direct photolysis in the presence of sunlight, particularly in aquatic environments and on soil surfaces. This process involves the absorption of UV radiation, leading to the isomerization of this compound and the formation of various photoproducts, including corresponding benzophenones and 1,1-diaryl-2-chloroethylenes. The half-life of this compound due to direct photolysis in water can be as short as one day in the summer.

Environmental Transport and Partitioning

The movement and distribution of this compound in the environment are governed by its physicochemical properties, leading to its presence in soil, water, air, and biota.

Soil

Due to its high organic carbon-water partition coefficient (Koc), this compound strongly adsorbs to the organic matter in soil and sediments. This strong sorption limits its mobility and leaching into groundwater. However, soil erosion and runoff can transport this compound-contaminated soil particles into aquatic ecosystems. The persistence of this compound in soil is highly variable, with reported half-lives ranging from 151 to 271 days in tropical regions to as long as 837 to 6,087 days in temperate regions. In some acidic soils, the half-life can exceed 672 days.

Water

In aquatic systems, this compound is predominantly found adsorbed to suspended solids and sediments due to its low water solubility and high hydrophobicity. Volatilization from water surfaces can be an important fate process, although this is attenuated by adsorption to particulate matter.

Air

This compound can enter the atmosphere through volatilization from contaminated soil and water surfaces. In the atmosphere, it can exist in the vapor phase or adsorbed to particulate matter. This allows for long-range atmospheric transport, leading to its deposition in remote regions far from its original source. The estimated atmospheric half-life of vapor-phase this compound due to reaction with hydroxyl radicals is about 1.4 to 2 days.

Biota (Bioaccumulation and Biomagnification)

The lipophilic nature of this compound (high log Kow) leads to its significant bioaccumulation in the fatty tissues of organisms. Measured bioconcentration factor (BCF) values in fish are high, ranging from 27,500 to 81,000, indicating a high potential for accumulation from the surrounding water. As this compound moves up the food chain, its concentration increases at each trophic level, a process known as biomagnification. This results in the highest concentrations being found in top predators.

Quantitative Data Summary

ParameterMediumValue/RangeConditionsReference(s)
Half-life (t½) Soil (Tropical)151 - 271 daysField studies in 13 countries
Soil (Temperate)837 - 6,087 daysField studies
Soil (Acidic, pH 4.5)>672 daysField study
Water (Photolysis)1 day (summer) - 6 days (winter)Direct sunlight, 40°N latitude
Air (Vapor phase)1.4 - 2 daysReaction with hydroxyl radicals
Bioconcentration Factor (BCF) Fish27,500 - 81,000Laboratory studies
Organic Carbon-Water Partition Coefficient (log Koc) Soil/Sediment4.7
Octanol-Water Partition Coefficient (log Kow) 6.51

Experimental Protocols

Soil Sorption (Kd/Koc) Determination (Batch Equilibrium Method - OECD 106)

The soil sorption coefficient (Kd), which describes the partitioning of a substance between soil/sediment and water, is a critical parameter for assessing the mobility of this compound. The batch equilibrium method is a widely used protocol.

  • Preparation of Materials: A series of soil samples with varying organic carbon content are air-dried and sieved. A stock solution of this compound in a suitable solvent (e.g., methanol) is prepared. The aqueous solution is typically 0.01 M CaCl₂ to maintain a constant ionic strength.

  • Sorption Experiment: Known masses of soil are placed in centrifuge tubes. A specific volume of the aqueous this compound solution of known concentration is added to each tube to achieve a desired soil-to-solution ratio (e.g., 1:5 or 1:10).

  • Equilibration: The tubes are agitated on a shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: The tubes are centrifuged at high speed to separate the solid and aqueous phases.

  • Analysis: The concentration of this compound remaining in the supernatant (aqueous phase) is determined using an appropriate analytical method such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations. The Kd is then calculated as the ratio of the concentration of this compound in the soil (mg/kg) to the concentration in the water (mg/L) at equilibrium. The Koc is derived by normalizing the Kd value to the fraction of organic carbon in the soil (Koc = Kd / foc).

Biodegradation in Soil/Sediment Slurries
  • Microcosm Setup: Soil or sediment is mixed with a mineral salts medium to create a slurry in a sealed flask.

  • Spiking: The slurry is spiked with a known concentration of this compound.

  • Incubation: The flasks are incubated under controlled conditions (temperature, light, and oxygen levels - aerobic or anaerobic). For anaerobic studies, the headspace is purged with an inert gas like nitrogen.

  • Sampling: At regular intervals, subsamples of the slurry are taken for analysis.

  • Extraction and Analysis: The samples are extracted with an organic solvent, and the concentration of this compound and its metabolites are quantified using GC-MS or a similar technique. The degradation rate and half-life are then calculated.

Bioconcentration Factor (BCF) in Fish (OECD 305)
  • Acclimation: Fish of a suitable species are acclimated to laboratory conditions in a flow-through system.

  • Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of this compound in the water for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.

  • Depuration Phase: The fish are transferred to clean, this compound-free water. Fish tissue samples continue to be collected at intervals to measure the rate of elimination.

  • Analysis: The concentration of this compound in the water and fish tissue is measured.

  • Calculation: The BCF can be calculated as the ratio of the concentration of this compound in the fish tissue to the concentration in the water at steady-state. Alternatively, a kinetic BCF can be calculated from the uptake and depuration rate constants.

Mandatory Visualizations

Environmental_Fate_of_ppDDE cluster_processes Transport & Partitioning Processes Soil Soil & Sediment (High Sorption) Water Water (Low Solubility) Soil->Water Runoff Air Atmosphere (Vapor & Particulate Phase) Soil->Air Volatilization Biota Biota (Fatty Tissues) Soil->Biota Uptake Water->Soil Sedimentation Water->Air Volatilization Water->Biota Bioconcentration Air->Soil Deposition Air->Water Deposition Biota->Biota Volatilization Volatilization Deposition Wet & Dry Deposition Runoff Runoff & Erosion Sorption Sorption/ Desorption Uptake Bioaccumulation TrophicTransfer Biomagnification

Caption: Environmental transport and partitioning of this compound.

Degradation_Pathways_of_ppDDE cluster_anaerobic Anaerobic Biodegradation cluster_aerobic Aerobic Biodegradation (Conceptual) cluster_photodegradation Photodegradation ppDDE This compound DDMU DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene) ppDDE->DDMU Reductive Dechlorination Intermediates_Ae Chlorinated Intermediates ppDDE->Intermediates_Ae Dioxygenase Attack Isomers Photoisomers ppDDE->Isomers Sunlight (UV) Benzophenones Benzophenones & Other Products ppDDE->Benzophenones Sunlight (UV) FurtherMetabolites_An Further Metabolites DDMU->FurtherMetabolites_An Chlorobenzoates Chlorobenzoates Intermediates_Ae->Chlorobenzoates Mineralization CO2 + H2O + Cl- Chlorobenzoates->Mineralization

Caption: Degradation pathways of this compound.

Conclusion

This compound remains a significant environmental contaminant due to its high persistence, lipophilicity, and potential for long-range transport and bioaccumulation. Understanding its environmental fate and transport is crucial for assessing its risks to ecosystems and human health. This guide provides a consolidated resource of its physicochemical properties, degradation pathways, and partitioning behavior, supported by quantitative data and experimental methodologies. The continued study of this compound's environmental dynamics is essential for developing effective remediation strategies and for informing public health policies.

References

p,p'-DDE Bioaccumulation in Aquatic Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyldichloroethylene (p,p'-DDE), the primary and most persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT), continues to be a significant environmental contaminant of concern.[1][2] Despite the widespread ban on DDT usage in many countries for decades, its legacy persists in aquatic ecosystems worldwide. Due to its lipophilic nature and resistance to degradation, this compound readily bioaccumulates in organisms and biomagnifies through aquatic food webs, posing a considerable threat to wildlife and potentially to human health.[3][4] This technical guide provides an in-depth overview of the bioaccumulation of this compound in aquatic environments, focusing on quantitative data, experimental methodologies, and the core signaling pathways affected.

Data Presentation: this compound Concentrations in Aquatic Ecosystems

The following tables summarize quantitative data on this compound concentrations reported in various components of aquatic ecosystems. These values highlight the extent of contamination and the process of biomagnification.

Table 1: this compound Concentrations in Water and Sediment

MatrixLocationConcentrationReference
Surface WaterVarious U.S. RiversNot typically detected above MRLs[5]
SedimentNewark Bay, New Jersey, USAUp to 163.0 µg/kg
SedimentLake Maggiore, Italy-
SedimentQuantico Embayment, Potomac River, USAMedian DDD/DDE ratio of 3.5

Table 2: this compound Bioaccumulation in Aquatic Biota

Trophic LevelOrganismLocationConcentration (ng/g wet weight, unless specified)Reference
Plankton-Lake Michigan, USA40 (whole-body basis, mg/kg)
InvertebratesAmphipodsLake Michigan, USA300 (whole-body basis, mg/kg)
FishVarious SpeciesLake Ziway, Ethiopia0.22 - 7.7
FishAntarctic OrganismsAntarctica0.52 ± 0.18 - 11.36 ± 5.3
FishSub-Arctic OrganismsSub-Arctic0.27 ± 0.35 - 5.46 ± 1.73
FishChinese anchovyLiaodong Bay, China223 ± 42 (total DDT isomers)
FishJapanese Spanish mackerelLiaodong Bay, China242 ± 70 (total DDT isomers)
FishLandlocked shadLake Maggiore, Italy1.69 ± 0.71 (mg/kg lipids)
FishWhitefishLake Maggiore, Italy1.06 ± 0.41 (mg/kg lipids)
Fish-eating Birds--24,000 (whole-body basis, mg/kg)
Marine MammalsFemale Sea LionsCalifornia Channel Islands, USA-

Experimental Protocols

Accurate quantification of this compound in environmental matrices is crucial for assessing bioaccumulation. The following sections detail the typical methodologies employed in such studies.

Sample Collection and Preparation

Biota (Fish Tissue):

  • Collect fish samples from the target aquatic environment.

  • On ice, transport samples to the laboratory.

  • Create a homogenous tissue sample by grinding the edible portion (fillet) or whole body, depending on the study's objective.

  • To prevent cross-contamination, all equipment should be thoroughly cleaned with soap and water and rinsed with a suitable solvent (e.g., hexane) between samples.

  • A subsample of the homogenate is taken for analysis.

Sediment:

  • Collect sediment samples using appropriate equipment (e.g., grab sampler, core sampler).

  • Homogenize the sediment sample thoroughly.

  • A subsample is taken for this compound analysis, while another is used to determine the dry weight by oven-drying at a specific temperature until a constant weight is achieved.

Extraction

Biota (Fish Tissue) - Soxhlet Extraction (based on EPA Method 1699):

  • A known weight of homogenized tissue (e.g., 10 g) is mixed with anhydrous sodium sulfate to remove moisture.

  • The mixture is placed in a Soxhlet extraction thimble.

  • The sample is extracted with a suitable solvent, such as methylene chloride, for 18-24 hours in a Soxhlet apparatus.

  • The resulting extract is then concentrated.

Sediment - Ultrasonic or Soxhlet Extraction (based on EPA Method 3500C):

  • A known weight of the sediment sample is mixed with a drying agent like anhydrous sodium sulfate.

  • Ultrasonic Extraction: The sample is placed in a beaker with a suitable solvent (e.g., acetone/hexane mixture) and subjected to ultrasonic vibration for a specified period.

  • Soxhlet Extraction: The sample is placed in an extraction thimble and extracted with a suitable solvent in a Soxhlet apparatus for several hours.

  • The solvent extract is collected for cleanup.

Cleanup

The crude extracts from both biota and sediment samples contain lipids and other co-extracted substances that can interfere with the analysis. Cleanup procedures are therefore essential.

Gel Permeation Chromatography (GPC): This technique is commonly used to remove lipids from biota extracts. The extract is passed through a column packed with a porous gel. Larger molecules (lipids) are eluted first, while the smaller pesticide molecules are retained longer and collected in a separate fraction.

Solid-Phase Extraction (SPE): SPE cartridges containing materials like Florisil, silica gel, or alumina are used to separate this compound from other interfering compounds. The extract is passed through the cartridge, and different solvent mixtures are used to elute the fractions containing the target analytes.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used technique for the analysis of this compound.

  • Injection: A small volume of the cleaned-up extract is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the different compounds in the mixture based on their boiling points and affinities for the stationary phase.

  • Detection: As the separated compounds exit the column, they enter the mass spectrometer. The molecules are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.

Mandatory Visualization

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample_Collection Sample Collection (Biota/Sediment) Homogenization Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction (e.g., Soxhlet, Ultrasonic) Homogenization->Extraction Cleanup Extract Cleanup (GPC, SPE) Extraction->Cleanup Analysis GC-MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

Caption: Generalized workflow for the analysis of this compound in environmental samples.

Signaling Pathway: Androgen Receptor Disruption by this compound

This compound is a well-documented endocrine disruptor that primarily functions as an antagonist to the androgen receptor (AR). This interference can lead to adverse effects on the reproductive health of aquatic organisms.

androgen_receptor_pathway cluster_normal Normal Androgen Signaling cluster_disrupted Disrupted Signaling by this compound Androgen Androgen (e.g., Testosterone) AR_inactive Androgen Receptor (Inactive) Androgen->AR_inactive Binds AR_active Active AR Complex AR_inactive->AR_active Activation & Dimerization ARE Androgen Response Element (on DNA) AR_active->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates ppDDE This compound AR_inactive_d Androgen Receptor (Inactive) ppDDE->AR_inactive_d Binds (Antagonist) Blocked_Complex Blocked AR Complex AR_inactive_d->Blocked_Complex Forms No_Transcription Inhibition of Gene Transcription Blocked_Complex->No_Transcription Leads to

Caption: this compound antagonism of the androgen receptor signaling pathway.

Signaling Pathway: Potential Effect on Calcium Signaling

Some studies suggest that DDT and its metabolites may also affect calcium signaling pathways, which are crucial for numerous cellular processes, including muscle contraction and neurotransmission.

calcium_signaling cluster_cell Cellular Environment Extracellular Extracellular Space (High Ca2+) Ca_Influx Ca2+ Influx Intracellular Intracellular Space (Low Ca2+) Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Ca_Influx ppDDE This compound Depolarization Membrane Depolarization ppDDE->Depolarization May induce Depolarization->Ca_Channel Opens Cellular_Response Altered Cellular Response Ca_Influx->Cellular_Response Triggers

Caption: Postulated mechanism of this compound interference with calcium signaling.

Conclusion

The persistence and bioaccumulative nature of this compound ensure that it will remain a significant environmental concern in aquatic ecosystems for the foreseeable future. Understanding its distribution, the methodologies for its detection, and its mechanisms of toxicity are paramount for assessing the risks it poses to wildlife and for developing effective remediation and management strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working to address the challenges posed by this legacy contaminant.

References

Toxicological Profile of p,p'-DDE in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature and resistance to degradation, this compound bioaccumulates in fatty tissues and biomagnifies through the food chain, leading to widespread and persistent environmental contamination.[1] Although DDT has been banned in many countries for decades, concerns regarding the long-term health effects of this compound exposure in mammals, including humans, remain. This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammals, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its toxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of this compound in various mammalian species.

Table 1: Acute Toxicity of this compound
SpeciesStrainSexRoute of AdministrationLD50 (mg/kg bw)Reference
RatShermanMaleOral880[2]
RatShermanFemaleOral1,240[2]
Mouse--Oral700[3]
Table 2: Chronic Toxicity of this compound (78-Week Dietary Exposure)
SpeciesStrainSexNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAELReference
RatOsborne-MendelMale-19Hepatotoxicity
RatOsborne-MendelFemale-19Decreased body weight gain, increased mortality
MouseB6C3F1Male-~18.5Hepatocellular carcinomas
MouseB6C3F1Female-~32.75Hepatocellular carcinomas, increased mortality
Table 3: Reproductive and Developmental Toxicity of this compound
SpeciesStrainExposure WindowNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observed Effects at LOAELReference
Rat-Gestation Days 14-18-100Reduced anogenital distance in male pups
Rat-Weanling (25-57 days old)-100Delayed puberty in males
MouseC57BL/6JGestational Day 11.5 - Postnatal Day 5-1.31Thermogenic impairment in adult female offspring

Experimental Protocols

This section details the methodologies of key studies that have been instrumental in defining the toxicological profile of this compound.

NCI Carcinogenesis Bioassay of this compound (NCI-CG-TR-131)

This landmark study provided crucial evidence for the carcinogenicity of this compound in mice.

  • Test Animals: Osborne-Mendel rats and B6C3F1 mice.

  • Groups: 50 male and 50 female animals of each species per dose group. A control group of 20 animals of each sex and species was also included.

  • Test Substance Administration: this compound was administered in the feed.

  • Dose Levels (Time-Weighted Average):

    • Rats (Male): Low - 437 ppm; High - 839 ppm.

    • Rats (Female): Low - 242 ppm; High - 462 ppm.

    • Mice (Male and Female): Low - 148 ppm; High - 261 ppm.

  • Duration: 78-week dosing period followed by an observation period of up to 35 weeks for rats and 15 weeks for mice.

  • Observations: Animals were weighed regularly, and clinical signs of toxicity were recorded. At the end of the study, all animals underwent a complete necropsy, and tissues were collected for histopathological examination.

  • Key Findings: The study concluded that this compound was carcinogenic in B6C3F1 mice, causing hepatocellular carcinomas in both sexes. In Osborne-Mendel rats, this compound was found to be hepatotoxic but did not provide conclusive evidence of carcinogenicity under the conditions of the bioassay.

Developmental Neurotoxicity Study in Mice

This type of study investigates the effects of this compound exposure during critical periods of brain development.

  • Test Animals: Pregnant C57BL/6J mice.

  • Test Substance Administration: this compound (1.31 mg/kg) was administered by oral gavage.

  • Exposure Period: Gestational day 11.5 to postnatal day 5.

  • Offspring Evaluation:

    • Longitudinal Body Temperature: Recorded in male and female offspring.

    • Metabolic Parameters: Measured in adult female offspring via indirect calorimetry.

    • Neurochemical and Immunohistochemical Analyses: Conducted on sympathetic neurons innervating brown adipose tissue (BAT).

  • Key Findings: Perinatal exposure to this compound resulted in persistent thermogenic impairment in adult female mice, suggesting an impact on the sympathetic regulation of BAT thermogenesis.

Mechanisms of Toxicity and Signaling Pathways

This compound exerts its toxic effects through multiple mechanisms, with endocrine disruption and hepatotoxicity being the most well-characterized.

Endocrine Disruption: Anti-Androgenic Activity

This compound is a potent antagonist of the androgen receptor (AR). This anti-androgenic activity is a key mechanism underlying its reproductive and developmental toxicity in males.

Anti_Androgenic_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR-HSP AR-HSP Complex This compound->AR-HSP Competitively Binds Androgen Androgen Androgen->AR-HSP Binds AR Androgen Receptor (AR) AR->AR ARE Androgen Response Element (ARE) AR->ARE Translocation & Binding HSP Heat Shock Proteins (HSP) AR-HSP->AR HSP Dissociation Blocked_Transcription Inhibition of Transcription AR-HSP->Blocked_Transcription Transcription Transcription of Androgen-Responsive Genes ARE->Transcription Biological_Response Normal Male Development and Function Transcription->Biological_Response Adverse_Effects Adverse Reproductive and Developmental Effects Blocked_Transcription->Adverse_Effects

Caption: this compound competitively inhibits androgen binding to the androgen receptor, disrupting normal male development.

Hepatotoxicity

The liver is a primary target organ for this compound toxicity. Chronic exposure can lead to hepatomegaly, hepatic enzyme induction, and the development of liver tumors in rodents.

Hepatotoxicity_Pathway cluster_hepatocyte Hepatocyte This compound This compound CAR Constitutive Androstane Receptor (CAR) This compound->CAR CAR/RXR CAR/RXR Heterodimer CAR->CAR/RXR RXR Retinoid X Receptor (RXR) RXR->CAR/RXR PBREM Phenobarbital-Responsive Enhancer Module (PBREM) CAR/RXR->PBREM Binds to CYP_Induction Induction of CYP2B and CYP3A Enzymes PBREM->CYP_Induction Metabolism Altered Xenobiotic and Steroid Metabolism CYP_Induction->Metabolism ROS Reactive Oxygen Species (ROS) CYP_Induction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Proliferation Compensatory Cell Proliferation DNA_Damage->Cell_Proliferation Tumor_Promotion Tumor Promotion Cell_Proliferation->Tumor_Promotion

Caption: this compound induces hepatotoxicity through CAR activation, leading to oxidative stress and tumor promotion.

Other Toxicological Effects

Neurotoxicity

This compound is a known neurotoxicant. The primary mechanism of neurotoxicity is believed to be the interference with voltage-gated sodium channels in neurons, leading to prolonged channel opening and a state of hyperexcitability. Developmental exposure to this compound has been associated with impaired psychomotor development in infants.

Immunotoxicity

Evidence suggests that this compound can modulate the immune system. Studies in humans have shown associations between this compound levels and alterations in immune markers. However, the clinical significance of these findings is still under investigation.

Conclusion

This compound is a persistent environmental contaminant with a well-documented toxicological profile in mammals. Its ability to act as an anti-androgenic endocrine disruptor and a hepatotoxicant, particularly its carcinogenicity in mice, are of significant concern. The detailed quantitative data and experimental protocols provided in this guide serve as a critical resource for researchers and professionals involved in risk assessment and the development of strategies to mitigate the health impacts of this compound exposure. Further research is warranted to fully elucidate the complex signaling pathways involved in its toxicity and to better understand its long-term effects on human health.

References

Degradation Pathways of p,p'-DDE in Soil and Sediment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent metabolite of the insecticide p,p'-dichlorodiphenyltrichloroethane (DDT), is a widespread environmental contaminant frequently detected in soil and sediment. Due to its lipophilic nature and resistance to breakdown, this compound bioaccumulates in food chains, posing significant ecological and human health risks. Understanding the degradation pathways of this recalcitrant compound is crucial for developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the aerobic and anaerobic degradation pathways of this compound in soil and sediment, detailing key intermediates, microbial players, and the experimental protocols used to elucidate these processes.

Aerobic Degradation of this compound

Under aerobic conditions, the degradation of this compound is generally a slow process and often occurs through co-metabolism, where microorganisms do not use the contaminant as a primary carbon source.[1] The initial steps typically involve the action of oxygenase enzymes, leading to the hydroxylation of the aromatic rings and subsequent ring cleavage.

Several bacterial and fungal species have been identified to mediate the aerobic degradation of this compound. Bacteria such as Pseudomonas sp., Alcaligenes sp., and Terrabacter sp. have shown the ability to co-metabolize this compound, often when grown on biphenyl.[1] The white-rot fungus Phanerochaete chrysosporium utilizes its non-specific extracellular ligninolytic enzymes, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), to oxidize this compound.[2]

A proposed aerobic degradation pathway for this compound involves the following key steps:

  • Dioxygenase Attack: The degradation is often initiated by a dioxygenase enzyme, which incorporates two hydroxyl groups into one of the aromatic rings, forming a cis-dihydrodiol.

  • Dehydrogenation: The cis-dihydrodiol is then dehydrogenated to form the corresponding catechol.

  • Ring Cleavage: The catechol intermediate undergoes meta- or ortho-cleavage, breaking the aromatic ring.

  • Further Metabolism: The resulting aliphatic acids are further metabolized through central metabolic pathways, potentially leading to mineralization to CO2, although complete mineralization is rarely observed.[1]

Another identified metabolite in some aerobic pathways is 4,4'-dichlorobenzophenone (DBP).[3]

Aerobic_DDE_Degradation DDE This compound Dihydrodiol cis-p,p'-DDE-dihydrodiol DDE->Dihydrodiol Dioxygenase DBP 4,4'-Dichlorobenzophenone (DBP) DDE->DBP Oxidation Catechol This compound-catechol Dihydrodiol->Catechol Dehydrogenase RingCleavage Ring Cleavage Products Catechol->RingCleavage Dioxygenase (Ring Cleavage) Metabolism Central Metabolism RingCleavage->Metabolism CO2 CO2 Metabolism->CO2 Anaerobic_DDE_Degradation DDE This compound DDMU 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU) DDE->DDMU Reductive Dechlorination DDNU 2,2-bis(p-chlorophenyl)ethylene (DDNU) DDMU->DDNU Reductive Dechlorination DBP 4,4'-Dichlorobenzophenone (DBP) DDMU->DBP DDOH 2,2-bis(p-chlorophenyl)ethanol (DDOH) DDNU->DDOH Hydroxylation DDA bis(p-chlorophenyl)acetate (DDA) DDOH->DDA Carboxylation Mineralization Further Degradation/ Mineralization DDA->Mineralization Microcosm_Workflow cluster_prep Microcosm Preparation cluster_incubation Incubation cluster_analysis Analysis Collect Collect Soil/ Sediment Samples Sieve Sieve and Homogenize Collect->Sieve Spike Spike with this compound Sieve->Spike Distribute Distribute into Microcosm Vessels Spike->Distribute Conditions Set Incubation Conditions (Aerobic/Anaerobic, Temp, etc.) Distribute->Conditions Incubate Incubate for Defined Timepoints Conditions->Incubate Sacrifice Sacrifice Replicate Microcosms Incubate->Sacrifice Extract Solvent Extraction Sacrifice->Extract Cleanup Extract Cleanup (e.g., SPE, GPC) Extract->Cleanup Analyze GC-MS Analysis Cleanup->Analyze

References

The Endocrine Disruptor Within: A Technical Guide to p,p'-DDE, the Persistent Metabolite of DDT

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine pesticide once lauded for its efficacy in combating insect-borne diseases like malaria and typhus. However, its widespread use led to significant environmental persistence and bioaccumulation, raising concerns about its long-term toxicological effects. A primary product of DDT's metabolic breakdown is 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene, commonly known as p,p'-DDE. This metabolite is notably more persistent than its parent compound and is ubiquitously found in the environment, wildlife, and human tissues.[1][2] This guide provides a comprehensive technical overview of the role of this compound, focusing on its formation, mechanisms of toxicity, and the experimental methodologies used to elucidate its effects.

Formation and Persistence of this compound

This compound is formed from p,p'-DDT through the process of dehydrochlorination, which involves the removal of a hydrogen and a chlorine atom from adjacent carbons in the DDT molecule.[3] This conversion can occur both environmentally through microbial action and metabolically within organisms.[2][4] The remarkable stability of this compound contributes to its long half-life in the environment and its propensity to bioaccumulate in fatty tissues of organisms, leading to biomagnification up the food chain.

Metabolic Pathway of DDT to this compound

The primary metabolic pathway for the formation of this compound from p,p'-DDT is a dehydrochlorination reaction. While p,p'-DDT can also be reductively dechlorinated to p,p'-DDD, the formation of this compound is a significant and environmentally relevant pathway.

DDT_Metabolism DDT p,p'-DDT DDE This compound DDT->DDE Dehydrochlorination DDD p,p'-DDD DDT->DDD Reductive Dechlorination

Caption: Metabolic conversion of p,p'-DDT to its primary metabolites, this compound and p,p'-DDD.

Mechanisms of Action

This compound is a well-documented endocrine-disrupting chemical (EDC), with its most prominent effect being the antagonism of the androgen receptor (AR). This antiandrogenic activity can lead to adverse effects on male reproductive development and function. Beyond its impact on the androgen signaling pathway, this compound has been shown to affect other cellular processes, including steroidogenesis and intracellular signaling cascades.

Antiandrogenic Mechanism of Action

This compound exerts its antiandrogenic effects by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. This prevents the receptor from undergoing the conformational changes necessary for its activation, dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on DNA. The ultimate result is the inhibition of androgen-dependent gene transcription.

Antiandrogenic_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR->HSP Complexed with AR_dimer Activated AR Dimer AR->AR_dimer Activation & Dimerization DDE This compound DDE->AR Competitively Inhibits Binding ARE Androgen Response Element (ARE) GeneTranscription Androgen-Dependent Gene Transcription ARE->GeneTranscription Initiates AR_dimer->ARE Binds DDE_effect Inhibition of Transcription DDE_effect->GeneTranscription Blocks

Caption: Mechanism of this compound as an androgen receptor antagonist.

Effects on Steroidogenesis

This compound has been shown to disrupt ovarian steroidogenesis. Studies in porcine ovarian follicles have demonstrated that this compound can stimulate both progesterone and estradiol secretion. This effect is, at least in part, mediated by the stimulation of aromatase activity, the enzyme responsible for converting androgens to estrogens.

Induction of the PKCα-p38-C/EBPβ Signaling Pathway

In human promyelocytic HL-60 cells, this compound has been found to induce morphological changes consistent with cell differentiation. This process is mediated by the activation of a specific signaling cascade involving Protein Kinase C alpha (PKCα), p38 mitogen-activated protein kinase (p38 MAPK), and CCAAT/enhancer-binding protein beta (C/EBPβ). This compound exposure leads to an increase in intracellular calcium, which, along with oxidative stress, activates PKCα. Activated PKCα then phosphorylates and activates p38 MAPK, which in turn increases the nuclear levels of the transcription factor C/EBPβ, a key regulator of myeloid differentiation.

PKCa_p38_CEBPb_Pathway DDE This compound Ca_increase ↑ Intracellular Ca2+ DDE->Ca_increase OxidativeStress Oxidative Stress DDE->OxidativeStress PKCa PKCα Ca_increase->PKCa Activates OxidativeStress->PKCa Activates p38 p38 MAPK PKCa->p38 Phosphorylates & Activates CEBPb ↑ Nuclear C/EBPβ p38->CEBPb Increases Differentiation Morphological Changes (Differentiation) CEBPb->Differentiation Leads to

Caption: this compound-induced PKCα-p38-C/EBPβ signaling pathway in HL-60 cells.

Quantitative Toxicological Data

The following tables summarize key quantitative data regarding the toxicity and endocrine-disrupting activity of this compound.

Table 1: Acute Toxicity of this compound

SpeciesRoute of ExposureLD50 ValueReference
Rat (male)Oral880 mg/kg
Rat (female)Oral1,240 mg/kg

Table 2: In Vitro Antiandrogenic Activity of this compound

Assay SystemEndpointValueReference
Rat Androgen ReceptorIC50 (inhibition of [3H]R1881 binding)5 µM
Rat Androgen ReceptorKi (binding affinity)3.5 µM
Androgen-induced transcriptional activationInhibition0.2 µM

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide. For complete, detailed protocols, it is recommended to consult the original publications.

Androgen Receptor Competitive Binding Assay

Objective: To determine the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

General Protocol Outline (based on Kelce et al., 1995 and standardized protocols):

  • Preparation of Cytosol: Ventral prostates from adult male rats are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at high speed to obtain a cytosolic fraction containing the androgen receptors.

  • Binding Reaction: Aliquots of the cytosol are incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]R1881) and increasing concentrations of this compound or a reference competitor (e.g., unlabeled R1881).

  • Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant) can be calculated.

Androgen-Dependent Transcriptional Activation Assay

Objective: To assess the ability of this compound to inhibit androgen-induced gene expression.

General Protocol Outline (based on Kelce et al., 1995):

  • Cell Culture and Transfection: A suitable cell line (e.g., CV-1 or HepG2) is transiently co-transfected with an expression vector for the androgen receptor and a reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase).

  • Treatment: The transfected cells are treated with an androgen (e.g., DHT) in the presence or absence of various concentrations of this compound.

  • Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter gene product is measured using a luminometer or other appropriate instrument.

  • Data Analysis: The results are expressed as the percentage of maximal androgen-induced reporter gene activity, and the concentration-dependent inhibitory effect of this compound is determined.

Steroidogenesis Assay in Porcine Ovarian Follicles

Objective: To evaluate the effect of this compound on the production of steroid hormones by ovarian cells.

General Protocol Outline (based on Wójtowicz et al., 2007):

  • Cell Culture: Granulosa and theca cells are isolated from prepubertal porcine ovarian follicles and co-cultured.

  • Treatment: The cell co-cultures are exposed to various concentrations of this compound for a defined period (e.g., 24 hours).

  • Hormone Measurement: The culture medium is collected, and the concentrations of steroid hormones such as progesterone and estradiol are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Aromatase Activity Assay: To assess the direct effect on aromatase, cells can be incubated with a testosterone substrate in the presence of this compound, and the production of estradiol is measured.

  • Data Analysis: The hormone concentrations in the treated groups are compared to those in the control group to determine the effect of this compound on steroidogenesis.

Analysis of this compound Effects on HL-60 Cell Differentiation and Signaling

Objective: To investigate the impact of this compound on the morphology and intracellular signaling pathways of human promyelocytic HL-60 cells.

General Protocol Outline (based on Perez-Maldonado et al., 2006):

  • Cell Culture and Treatment: HL-60 cells are cultured in appropriate media and treated with various concentrations of this compound (e.g., 0.019, 0.19, or 1.9 µg/mL) for different time points.

  • Morphological Analysis: Changes in cell morphology, such as nuclear shape and the nuclear-to-cytoplasmic ratio, are assessed by staining cytospin preparations with Wright-Giemsa stain and observing under a light microscope.

  • Western Blot Analysis: To investigate signaling pathways, whole-cell lysates or nuclear extracts are prepared from treated and control cells. The levels of total and phosphorylated proteins of interest (e.g., PKCα, p38 MAPK) and nuclear proteins (e.g., C/EBPβ) are determined by Western blotting using specific antibodies.

  • Intracellular Calcium Measurement: Changes in intracellular calcium concentrations can be monitored using fluorescent calcium indicators (e.g., Fura-2 AM) and a fluorometer or fluorescence microscope.

  • Data Analysis: The quantitative data from Western blots and calcium measurements are analyzed to determine the concentration- and time-dependent effects of this compound on the signaling pathway components.

Conclusion and Future Research Directions

This compound, the persistent metabolite of DDT, poses a significant environmental and health concern due to its widespread presence and potent endocrine-disrupting activities. Its primary mechanism of action as an androgen receptor antagonist is well-established and has been linked to adverse effects on male reproductive health. Furthermore, emerging research indicates that this compound can modulate other critical cellular pathways, including steroidogenesis and intracellular signaling cascades, highlighting the multifaceted nature of its toxicity.

For researchers and professionals in drug development, a thorough understanding of the mechanisms of this compound toxicity is crucial for assessing the risks associated with exposure and for developing strategies to mitigate its effects. The experimental protocols outlined in this guide provide a foundation for further investigation into the complex interactions of this compound with biological systems.

Future research should focus on several key areas:

  • Elucidation of Dose-Response Relationships at Environmentally Relevant Concentrations: Many in vitro studies use concentrations of this compound that are higher than those typically found in the general population. Further research is needed to understand the effects of low-dose, chronic exposure.

  • Investigation of Non-Genomic Signaling Pathways: While the genomic actions of this compound through nuclear receptors are well-studied, its potential to activate rapid, non-genomic signaling pathways warrants further investigation.

  • Development of High-Throughput Screening Assays: The development of robust and validated high-throughput screening assays is essential for identifying other environmental chemicals with similar endocrine-disrupting properties.

  • Translational Studies: Bridging the gap between in vitro findings and in vivo effects in animal models and human populations is critical for a comprehensive risk assessment of this compound.

By continuing to unravel the molecular toxicology of this compound, the scientific community can better inform public health policies and contribute to the development of safer chemicals and therapeutic interventions.

References

Unraveling the Environmental Significance of DDE Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyldichloroethylene (DDE) is a persistent metabolite of the notorious organochlorine pesticide, dichlorodiphenyltrichloroethane (DDT). Due to the widespread historical use of DDT and its resistance to degradation, DDE isomers are ubiquitous environmental contaminants, posing significant risks to ecosystems and human health. This technical guide provides an in-depth analysis of the primary isomers of DDE, their environmental fate, toxicological profiles, and the analytical methodologies used for their detection. The focus is on providing researchers, scientists, and drug development professionals with the critical information necessary to understand the implications of DDE exposure and to inform further research and risk assessment.

The two most significant isomers of DDE are p,p'-DDE and o,p'-DDE, which arise from the degradation of the corresponding DDT isomers.[1] Technical-grade DDT was a mixture, with p,p'-DDT being the major active component (around 77%) and o,p'-DDT present as a significant impurity (about 15%).[1] Consequently, this compound is the most abundant and frequently detected DDE isomer in the environment.

Environmental Fate and Transport

The environmental persistence of DDE isomers is a key factor in their global distribution and long-term impact. These lipophilic compounds are resistant to biodegradation and have long half-lives in various environmental compartments.

Table 1: Environmental Persistence of DDE Isomers

IsomerMatrixHalf-LifeReference
This compoundSoil (Temperate)2 - 15 years[2]
This compoundHuman BodyUp to 10 years[1]
o,p'-DDENot specifiedShorter than this compoundInferred from lower detection frequencies

DDE isomers strongly adsorb to soil and sediment particles, which act as long-term reservoirs.[3] From these reservoirs, they can be slowly released into the water column and the atmosphere, leading to long-range transport and deposition in remote areas, including the Arctic. Their high lipophilicity also drives their bioaccumulation in fatty tissues of organisms and biomagnification through the food chain, reaching the highest concentrations in apex predators, including humans.

Table 2: Bioaccumulation and Bioconcentration of DDE

ParameterOrganismValueReference
Bioconcentration Factor (BCF)Rainbow Trout12,000
Biomagnification (Plankton to Fish)Lake Michigan Ecosystem28.7 times

Toxicological Significance and Endocrine Disruption

The isomers of DDE are of significant toxicological concern, primarily due to their ability to act as endocrine-disrupting chemicals (EDCs). They interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones, particularly sex steroids.

Anti-Androgenic Effects of this compound

The most well-documented endocrine-disrupting effect of this compound is its potent anti-androgenic activity. It acts as a competitive antagonist of the androgen receptor (AR), inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT). This disruption of androgen signaling can have profound effects on the development and function of the male reproductive system.

DDE_Androgen_Receptor_Inhibition cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR Binds HSP Heat Shock Proteins (HSP) ARE Androgen Response Element (ARE) AR->ARE ppDDE This compound ppDDE->AR Blocks Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., male sexual development) Gene_Transcription->Biological_Response

This compound Inhibition of Androgen Receptor Signaling
Estrogenic Effects of o,p'-DDE

In contrast to this compound, the o,p'-DDE isomer exhibits estrogenic activity, meaning it can mimic the effects of estrogen. It achieves this by binding to the estrogen receptor (ER), primarily ERα, and activating downstream signaling pathways that are normally regulated by estradiol. Although its estrogenic potency is weaker than that of endogenous estrogens, its persistence and bioaccumulation can lead to significant endocrine disruption.

DDE_Estrogen_Receptor_Activation cluster_nucleus Nucleus Estradiol Estradiol (E2) ER Estrogen Receptor (ER) Estradiol->ER Binds opDDE o,p'-DDE opDDE->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., uterine growth) Gene_Transcription->Biological_Response

o,p'-DDE Activation of Estrogen Receptor Signaling

Table 3: Comparative Toxicity of DDE Isomers

IsomerEndpointSpeciesValueReference
This compoundAcute Oral LD50Rat880 - 1,240 mg/kg
o,p'-DDEAcute Oral LD50Mouse810 - 880 mg/kg
This compoundAndrogen Receptor Antagonism (IC50)Human~1 µM
o,p'-DDEEstrogen Receptor Binding (IC50)Rainbow Trout3.2 µM

Experimental Protocols

Accurate quantification of DDE isomers in various environmental and biological matrices is crucial for exposure assessment and toxicological studies. The following sections outline established methodologies for the extraction, cleanup, and analysis of DDE isomers.

Sample Extraction

The choice of extraction method depends on the sample matrix.

1. Soxhlet Extraction (for solid samples like soil and sediment) - Based on US EPA Method 3540C

  • Objective: To extract nonvolatile and semivolatile organic compounds from solid matrices.

  • Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, extraction thimble, condenser.

  • Procedure:

    • A 10-30 g sample of the solid material is mixed with anhydrous sodium sulfate to remove moisture.

    • The mixture is placed in a porous extraction thimble.

    • The thimble is placed in the Soxhlet extractor.

    • A suitable solvent (e.g., a mixture of hexane and acetone) is added to the round-bottom flask.

    • The solvent is heated to its boiling point. The vapor travels up to the condenser, where it liquefies and drips back into the thimble, immersing the sample.

    • Once the solvent level in the thimble reaches the top of the siphon tube, the solvent and extracted analytes are siphoned back into the round-bottom flask.

    • This cycle is repeated for 16-24 hours.

    • After extraction, the solvent is concentrated using a Kuderna-Danish concentrator.

2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method (for soil, sediment, and biological tissues)

  • Objective: A streamlined method for the extraction and cleanup of pesticide residues.

  • Materials: Centrifuge tubes (50 mL), acetonitrile, magnesium sulfate (anhydrous), sodium chloride, sodium citrate, dispersive solid-phase extraction (dSPE) tubes containing PSA (primary secondary amine) and C18 sorbents.

  • Procedure:

    • A 10-15 g homogenized sample is weighed into a 50 mL centrifuge tube.

    • 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

    • QuEChERS extraction salts (magnesium sulfate and sodium chloride/citrate) are added, and the tube is shaken again for 1 minute.

    • The tube is centrifuged at 3000-5000 rpm for 5 minutes to separate the layers.

    • An aliquot of the upper acetonitrile layer is transferred to a dSPE tube containing PSA and C18.

    • The dSPE tube is shaken for 30 seconds and then centrifuged for 2 minutes.

    • The cleaned-up extract is then ready for analysis.

Extract Cleanup

Cleanup steps are often necessary to remove co-extracted interfering compounds from the sample matrix.

Florisil Cleanup (Based on US EPA Method 3620C)

  • Objective: To remove polar interferences from the sample extract.

  • Materials: Glass chromatography column, Florisil (activated magnesium silicate), anhydrous sodium sulfate, various elution solvents (e.g., hexane, diethyl ether/hexane mixtures).

  • Procedure:

    • A glass column is packed with activated Florisil, topped with a layer of anhydrous sodium sulfate.

    • The column is pre-wetted with hexane.

    • The concentrated sample extract is loaded onto the column.

    • Fractions are eluted with solvents of increasing polarity. DDE isomers typically elute in the less polar fractions.

    • The collected fractions are concentrated before analysis.

Instrumental Analysis

Gas chromatography is the primary technique for the separation and quantification of DDE isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) (Based on US EPA Method 8081B)

  • Objective: To separate, identify, and quantify organochlorine pesticides.

  • Instrumentation: Gas chromatograph equipped with a capillary column and a mass spectrometer detector.

  • Typical GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Injector: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Oven Temperature Program: Initial temperature of 60-100 °C, ramped to 300-320 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound (e.g., m/z 318, 316, 246) and o,p'-DDE.

  • Quantification: Based on the integrated peak area of a specific ion compared to a calibration curve generated from standards of known concentrations. An internal standard is used to correct for variations in extraction efficiency and instrument response.

DDE_Analysis_Workflow Sample Environmental or Biological Sample Extraction Extraction (Soxhlet or QuEChERS) Sample->Extraction Cleanup Extract Cleanup (e.g., Florisil) Extraction->Cleanup Analysis GC-MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data Results Results (DDE Isomer Concentrations) Data->Results

General Workflow for DDE Isomer Analysis

Conclusion

The isomers of DDE, particularly this compound and o,p'-DDE, represent a significant and persistent threat to environmental and human health. Their ability to bioaccumulate and act as endocrine disruptors underscores the importance of continued monitoring and research. This technical guide has provided a comprehensive overview of the environmental significance of DDE isomers, their toxicological mechanisms, and the detailed experimental protocols required for their analysis. A thorough understanding of these aspects is essential for developing effective risk assessment strategies and for informing public health policies aimed at mitigating the long-term consequences of these pervasive environmental contaminants.

References

Methodological & Application

Application Note: High-Sensitivity Analysis of p,p'-DDE in Human Serum using GC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary metabolite of the persistent organochlorine pesticide p,p'-dichlorodiphenyltrichloroethane (DDT). Due to its long half-life and lipophilic nature, this compound bioaccumulates in fatty tissues, leading to long-term human exposure. Concerns over its potential as an endocrine disruptor and its association with adverse health effects necessitate sensitive and reliable methods for its quantification in human matrices.[1] This application note provides a detailed protocol for the analysis of this compound in human serum using gas chromatography-tandem mass spectrometry (GC-MS/MS), a highly selective and sensitive analytical technique.[1][2]

Principle

This method involves the isolation of this compound from the human serum matrix, followed by instrumental analysis using GC-MS/MS. Sample preparation is a critical step to remove interferences and concentrate the analyte. Two common and effective extraction techniques are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Following extraction, the analyte is separated from other compounds by gas chromatography and detected by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of this compound in human serum using GC-MS/MS with different sample preparation methods.

ParameterMethod 1: LLEMethod 2: SPEReference
Limit of Quantification (LOQ)~0.5 µg/L4 pg/mL (0.004 µg/L)[1],[3]
Linearity (R²)> 0.99> 0.99
Recovery70-120%80-120%
Inter-day Precision (RSD)< 15%< 20%
Intra-day Precision (RSD)< 10%< 15%

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., ¹³C-p,p'-DDE)

  • All solvents (e.g., hexane, petroleum ether, diethyl ether, methanol, acetone) should be pesticide residue grade or equivalent.

  • Anhydrous sodium sulfate

  • Deionized water

  • Human serum samples

  • Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut LRC-Certify, 130mg)

  • Nitrogen gas for evaporation

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: In a glass centrifuge tube, add 1.0 mL of human serum.

  • Internal Standard Spiking: Spike the serum with an appropriate amount of isotopically labeled internal standard solution.

  • Protein Precipitation/Denaturation: Add 1 mL of methanol and vortex for 30 seconds to precipitate proteins.

  • Solvent Extraction: Add 5 mL of a mixture of petroleum ether and diethyl ether (1:1, v/v).

  • Mixing: Vortex the tube for 2 minutes, followed by shaking for 10 minutes on a mechanical shaker.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the extract to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of hexane or other suitable solvent for GC-MS/MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1.0 mL of human serum, add 1.0 mL of deionized water and vortex. Spike with the internal standard.

  • SPE Cartridge Conditioning: Condition a Bond Elut LRC-Certify (130mg) SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of a petroleum ether/diethyl ether mixture. Ensure the cartridge does not go dry between solvent additions.

  • Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge at a slow, dropwise rate.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the this compound from the cartridge with 5 mL of a petroleum ether/diethyl ether mixture (1:1, v/v).

  • Drying and Evaporation: Collect the eluate, dry it with anhydrous sodium sulfate, and evaporate it to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of hexane for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis
  • Gas Chromatograph (GC): Agilent 7890A or equivalent

  • Mass Spectrometer (MS): Agilent 7000 Series Triple Quadrupole GC/MS or equivalent

  • Column: HP-5MS (30m x 0.25mm i.d., 0.25µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector: Splitless mode, 250°C

  • Oven Temperature Program: Initial temperature of 55°C held for 1.5 min, ramp to 150°C at 60°C/min, then to 200°C at 6°C/min, and finally to 280°C at 20°C/min, hold for 1.5 min.

  • MS Ionization Mode: Electron Impact (EI), 70eV

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    • Quantifier: 318.0 -> 246.0

    • Qualifier: 318.0 -> 176.0

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lle LLE Protocol cluster_spe SPE Protocol cluster_analysis Instrumental Analysis serum Human Serum Sample (1 mL) spike Spike Internal Standard serum->spike lle_extract Liquid-Liquid Extraction (Petroleum Ether/Diethyl Ether) spike->lle_extract spe_load Solid-Phase Extraction (Load, Wash, Elute) spike->spe_load lle_dry Dry & Evaporate lle_extract->lle_dry reconstitute Reconstitute in Hexane lle_dry->reconstitute spe_dry Dry & Evaporate spe_load->spe_dry spe_dry->reconstitute gc_ms GC-MS/MS Analysis reconstitute->gc_ms data_acq Data Acquisition (MRM) gc_ms->data_acq

Caption: Experimental workflow for this compound analysis in human serum.

logical_relationship start Start: Serum Sample extraction Extraction of this compound (Isolation from Matrix) start->extraction cleanup Sample Clean-up (Removal of Interferences) extraction->cleanup concentration Concentration Step (Evaporation & Reconstitution) cleanup->concentration separation Chromatographic Separation (GC) concentration->separation detection Detection & Quantification (MS/MS in MRM mode) separation->detection end End: Quantitative Result detection->end

Caption: Key steps in the this compound analysis methodology.

References

Application Note: Solid-Phase Extraction Protocol for p,p'-DDE in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature and resistance to degradation, this compound bioaccumulates in the environment and poses potential health risks to humans and wildlife. Accurate and sensitive monitoring of this compound in aqueous matrices is crucial for environmental assessment and regulatory compliance. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the pre-concentration and purification of trace organic contaminants from water samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.

This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples using C18 cartridges, followed by gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) for analysis.

Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the analysis of organochlorine pesticides in water.

1. Materials and Reagents

  • SPE Cartridges: 1 g C18 cartridges

  • Solvents (Pesticide Grade):

    • Methanol (MeOH)

    • Dichloromethane (DCM) / Methylene Chloride

    • Ethyl Acetate (EtOAc)

    • n-Hexane

  • Reagent Water: Deionized water, free of interfering analytes

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for sample preservation

  • Anhydrous Sodium Sulfate

  • Sample Collection Bottles: 1 L amber glass bottles with PTFE-lined caps

  • SPE Vacuum Manifold

  • Concentrator/Evaporator (e.g., nitrogen evaporator)

  • Gas Chromatograph (GC) with an Electron Capture Detector (ECD) or Mass Spectrometer (MS)

2. Sample Preparation and Preservation

  • Collect 1 L water samples in amber glass bottles.

  • If residual chlorine is present, dechlorinate the sample.

  • For preservation, acidify the sample to a pH < 2 with HCl or H₂SO₄.

  • Store samples at 4°C and extract within 7 days of collection.

3. Solid-Phase Extraction Procedure

3.1. Cartridge Conditioning

  • Place the 1 g C18 SPE cartridges on a vacuum manifold.

  • Wash the cartridges with 10 mL of dichloromethane (DCM). Allow the solvent to soak the sorbent for 1 minute before drawing it to waste under full vacuum for 1 minute.

  • Condition the cartridges by passing 10 mL of methanol through the sorbent. Allow the methanol to soak for 2 minutes, then draw it through, leaving a thin layer of solvent above the sorbent bed. Do not allow the cartridge to go dry.

  • Equilibrate the cartridges by passing 10 mL of reagent water through the sorbent, leaving approximately 1 cm of water above the frit. Do not allow the cartridge to go dry.

3.2. Sample Loading

  • Add 5 mL of methanol to the 1 L water sample and mix thoroughly.

  • Load the entire 1 L water sample onto the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.

3.3. Cartridge Washing and Drying

  • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any remaining interfering substances.

  • Dry the cartridge thoroughly by applying a full vacuum for 10-20 minutes, or until the sorbent is visibly dry.

3.4. Elution

  • Place a collection tube inside the vacuum manifold to collect the eluate.

  • Rinse the original sample bottle with 10 mL of ethyl acetate and pass this rinse through the SPE cartridge. Allow the solvent to soak the sorbent for 2 minutes before slowly drawing it through into the collection tube.

  • Repeat the elution step with a second 10 mL aliquot of ethyl acetate.

  • Follow with a final elution using 10 mL of dichloromethane.

  • After the final elution, apply full vacuum for 1 minute to ensure all the solvent is collected.

4. Eluate Concentration and Analysis

  • Pass the collected eluate through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • The extract is now ready for analysis by GC-ECD or GC-MS.

Quantitative Data Summary

The following table summarizes the performance data for the analysis of this compound in water using solid-phase extraction.

AnalyteMatrixSPE SorbentElution SolventAnalytical MethodRecovery Rate (%)LOD (µg/L)LOQ (µg/L)RSD (%)
This compoundWaterC18DichloromethaneGC-ECD95.60.001 - 0.0050.002 - 0.0165.6
This compoundWaterC18Ethyl Acetate / n-HexaneGC-ECD95N/AN/A6
This compoundWaterC18DichloromethaneGC-µECD98N/AN/A3
This compoundWaterC18Ethyl AcetateGC-MS88 - 106N/A< Tested Limits<20

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation. Data is compiled from various sources and specific performance may vary depending on the exact experimental conditions.

Experimental Workflow Diagram

SPE_Workflow Solid-Phase Extraction Workflow for this compound in Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample_Collection 1. Collect 1 L Water Sample Preservation 2. Acidify to pH < 2 Sample_Collection->Preservation Conditioning 3. Condition C18 Cartridge (DCM, MeOH, Reagent Water) Preservation->Conditioning Loading 4. Load Water Sample Conditioning->Loading Washing 5. Wash with Reagent Water Loading->Washing Drying 6. Dry Cartridge under Vacuum Washing->Drying Elution 7. Elute with Ethyl Acetate and Dichloromethane Drying->Elution Concentration 8. Concentrate Eluate to 1 mL Elution->Concentration GC_Analysis 9. Analyze by GC-ECD or GC-MS Concentration->GC_Analysis

Caption: Workflow diagram of the solid-phase extraction protocol for this compound.

Application Notes and Protocols for the Quantitative Analysis of p,p'-DDE in Adipose Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine pesticide p,p'-dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature, this compound bioaccumulates in the adipose tissue of humans and wildlife, making this tissue an excellent matrix for assessing long-term exposure.[1][2] The quantification of this compound in adipose tissue is crucial for toxicological studies, epidemiological research, and in the context of drug development to understand potential interactions and metabolic disturbances. This document provides detailed application notes and experimental protocols for the accurate and precise quantification of this compound in adipose tissue.

Data Presentation: Quantitative Levels of this compound in Human Adipose Tissue

The following table summarizes reported concentrations of this compound in human adipose tissue from various studies across different geographical locations. Concentrations are expressed in nanograms per gram (ng/g) on a lipid weight basis to normalize for the varying fat content of the tissue samples.

Geographic RegionMean/Median Concentration (ng/g lipid weight)Concentration Range (ng/g lipid weight)Reference
Europe (Five Cities)1660 (mean)Not Specified[3]
SpainNot Specified121 - 3945[4]
IndiaHigher in obese & T2DM subjectsNot Specified[5]
Global Review (Africa, Asia, Latin America)Generally higher than Europe/USANot Specified
Global ReviewNot Specified990 - 3130

Note: this compound levels can be influenced by factors such as age, diet, and historical pesticide use in the region.

Experimental Protocols

This section details two robust methods for the extraction and quantification of this compound from adipose tissue: a modified Folch method for comprehensive lipid extraction and a more rapid QuEChERS-based method. Both protocols are followed by gas chromatography-mass spectrometry (GC-MS) for detection and quantification.

Protocol 1: Modified Folch Lipid Extraction and GC-MS Analysis

This classic method is highly effective for the total lipid extraction from biological tissues.

1. Sample Homogenization and Extraction:

  • Weigh approximately 0.5 g of frozen adipose tissue.

  • Homogenize the tissue in a mixture of chloroform and methanol (2:1, v/v).

  • Add an internal standard solution (e.g., ¹³C₁₂-labeled this compound) to the homogenate to correct for recovery losses.

  • Vortex the mixture vigorously for 2 minutes and allow it to stand for 30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution, vortex for 1 minute, and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids and this compound.

2. Extract Cleanup (Lipid Removal):

  • The collected organic extract can be concentrated under a gentle stream of nitrogen.

  • For further purification and to remove interfering lipids, a solid-phase extraction (SPE) step using a silica gel or Florisil cartridge can be employed.

  • Elute the this compound from the SPE cartridge with an appropriate solvent mixture, such as hexane:dichloromethane.

3. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

  • Injection: 1-2 µL of the final extract in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor for this compound: m/z 318 (quantifier), 246, and 248 (qualifiers).

    • Ion to Monitor for ¹³C₁₂-p,p'-DDE: m/z 330.

4. Quantification:

  • Create a calibration curve using a series of this compound standards of known concentrations.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve, correcting for the recovery of the internal standard.

Protocol 2: QuEChERS-Based Extraction and GC-MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a simpler and faster alternative for sample preparation.

1. Sample Extraction and Partitioning:

  • Weigh approximately 0.5 g of homogenized adipose tissue into a 50 mL centrifuge tube.

  • Add an internal standard solution.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add a QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate) to remove lipids and other interferences.

  • Vortex for 30 seconds and centrifuge at 3000 x g for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

3. GC-MS Analysis and Quantification:

  • Follow the same GC-MS parameters and quantification procedure as described in Protocol 1.

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to established guidelines. Key validation parameters include:

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99 for the calibration curve.
Accuracy The closeness of the measured value to the true value.Recovery of spiked samples should be within 80-120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative standard deviation (RSD) < 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.

Visualizations

The following diagrams illustrate the experimental workflow for the quantitative analysis of this compound in adipose tissue.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis adipose_tissue Adipose Tissue Sample homogenization Homogenization adipose_tissue->homogenization spiking Internal Standard Spiking homogenization->spiking extraction Solvent Extraction (Folch or QuEChERS) spiking->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation cleanup Extract Cleanup (SPE or d-SPE) centrifugation->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration gcms GC-MS Analysis concentration->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Experimental workflow for this compound quantification.

logical_relationship DDT p,p'-DDT Exposure Metabolism Metabolism DDT->Metabolism DDE This compound Formation Metabolism->DDE Bioaccumulation Bioaccumulation DDE->Bioaccumulation AdiposeTissue Adipose Tissue Bioaccumulation->AdiposeTissue Quantification Quantitative Analysis AdiposeTissue->Quantification ExposureAssessment Exposure Assessment Quantification->ExposureAssessment

Caption: Logical relationship of this compound in adipose tissue.

References

Application Notes and Protocols for p,p'-DDE Cell Culture Exposure in Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the toxicity of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) in cell cultures. The information is intended to guide researchers in designing and executing experiments to assess the cytotoxic, genotoxic, and other toxicological effects of this persistent organic pollutant.

Introduction

This compound is the primary and most stable metabolite of the insecticide dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature and resistance to degradation, this compound bioaccumulates in the food chain and is detected in human tissues. In vitro studies using cell cultures are crucial for understanding the mechanisms of this compound toxicity. This document outlines key toxicological endpoints and provides detailed protocols for their assessment.

Key Toxicity Endpoints of this compound Exposure

  • Cytotoxicity: this compound has been shown to decrease cell viability and induce cell death in various cell lines. Effects can range from cell cycle arrest to overt cell death depending on the cell type and concentration.[1]

  • Genotoxicity: this compound has the potential to cause DNA damage, including single and double-strand breaks, which can be assessed using methods like the Comet assay.[1][2] It has been shown to induce a significant increase in the frequency of micronucleated cells in human lymphocytes at a concentration of 80 µM, indicating clastogenic and/or aneugenic potential.[3]

  • Oxidative Stress: Exposure to this compound can lead to an imbalance in the cellular redox state, characterized by the overproduction of reactive oxygen species (ROS) and depletion of antioxidants. This oxidative stress can, in turn, trigger other toxic effects.

  • Apoptosis: this compound is known to induce programmed cell death, or apoptosis, in several cell types. This process is often mediated by the activation of specific signaling pathways and caspase cascades.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineConcentration RangeExposure TimeObserved EffectReference
NIH 3T3 (mouse fibroblast)0.33 - 3.3 µg/LNot specifiedDecreased cell number due to cell death
WS1 (human fetal fibroblast)0.33 - 3.3 µg/LNot specifiedDecreased cell number due to cell-cycle arrest
PC12 (rat pheochromocytoma)≥2 x 10⁻⁵ mol/LNot specifiedInduction of apoptosis
Human PBMC10 - 80 µg/mLNot specifiedInduction of apoptosis at 80 µg/mL
HepG2 (human liver carcinoma)0.5 - 100 µM24 hoursSignificant reduction in cell viability at 50 and 100 µM
HL-60 (human promyelocytic leukemia)1.9 µg/mL72 and 96 hoursSignificant decrease in MTT reduction
Human Colorectal Adenocarcinoma10⁻¹⁰ to 10⁻⁷ M96 hoursEnhanced cell proliferation

Table 2: Genotoxicity, Oxidative Stress, and Apoptosis Data for this compound

Toxicity EndpointCell LineConcentrationKey FindingsReference
Genotoxicity Human Lymphocytes80 mMSignificant increase in micronucleated cells
Oxidative Stress Colorectal Adenocarcinoma Cells10⁻⁹ MActivation of NADPH oxidase, generation of ROS, reduction of GSH, SOD, and CAT activities
Apoptosis PC12 Cells≥2 x 10⁻⁵ mol/LInvolvement of TNFα signaling pathway, increased caspase 8 and 9 activities
Apoptosis Human PBMC80 µg/mLActivation of caspase-8, Bid, caspase-9, and caspase-3
Apoptosis Rat Sertoli Cells>30 µMInduction of apoptosis via a FasL-dependent pathway, activation of caspase-8 and -3

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for reproducible dosing in cell culture experiments.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Determine Stock Concentration: Decide on a suitable stock concentration. A 10 mM stock solution is often a good starting point.

  • Calculation: Calculate the mass of this compound required to make the desired volume of stock solution. The molecular weight of this compound is 318.02 g/mol .

  • Dissolution:

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or glass vial.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution.

  • Sterilization and Storage:

    • The DMSO stock solution is considered sterile if prepared under aseptic conditions.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution in cell culture medium to the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically ≤0.1%. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound working solutions by diluting the stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound working solutions in triplicate or quadruplicate. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Genotoxicity Assessment: Alkaline Comet Assay

Objective: To detect DNA strand breaks in cells exposed to this compound.

Materials:

  • Cells of interest

  • Microscope slides (pre-coated with agarose)

  • Low melting point (LMP) agarose

  • Normal melting point (NMP) agarose

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Protocol:

  • Cell Treatment and Harvesting:

    • Expose cells to various concentrations of this compound and a vehicle control for a specified time.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Embedding Cells in Agarose:

    • Resuspend the cell pellet in sterile PBS.

    • Mix a small volume of the cell suspension with LMP agarose (at 37°C) and quickly pipette the mixture onto a pre-coated slide with NMP agarose.

    • Cover with a coverslip and allow the agarose to solidify at 4°C.

  • Cell Lysis:

    • Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.

  • DNA Unwinding and Electrophoresis:

    • Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

    • Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) and amperage (e.g., 300 mA) for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • After electrophoresis, gently wash the slides with neutralization buffer.

    • Stain the DNA by adding a few drops of the staining solution to each slide.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using comet assay software to quantify the extent of DNA damage (e.g., % tail DNA, tail length, Olive tail moment).

Apoptosis Assessment: Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases-3 and -7 as a marker of apoptosis.

Materials:

  • Cells of interest

  • White-walled 96-well plates

  • This compound working solutions

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Assay Procedure:

    • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each sample using a luminometer.

    • The luminescence is proportional to the amount of caspase activity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_dde Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with this compound (and Vehicle Control) prep_dde->treat_cells prep_cells Cell Culture Maintenance seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells cytotoxicity Cytotoxicity Assay (e.g., MTT) treat_cells->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet Assay) treat_cells->genotoxicity apoptosis Apoptosis Assay (e.g., Caspase Activity) treat_cells->apoptosis oxidative_stress Oxidative Stress Assays treat_cells->oxidative_stress data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis genotoxicity->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis

This compound-Induced TNFα Signaling Pathway Leading to Apoptosis

tnfa_pathway DDE This compound TNFa TNFα Production (Increased) DDE->TNFa induces TNFR TNF Receptor TNFa->TNFR binds TRADD TRADD TNFR->TRADD recruits FADD FADD TRADD->FADD recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 recruits Casp8 Caspase-8 (Active) ProCasp8->Casp8 activates ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 cleaves Casp3 Caspase-3 (Active) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

This compound-Induced Oxidative Stress and Proliferation via Wnt/β-catenin and Hedgehog/Gli1 Pathways

oxidative_stress_proliferation cluster_wnt Wnt/β-catenin Pathway cluster_hedgehog Hedgehog/Gli1 Pathway DDE This compound OxidativeStress Oxidative Stress (Increased ROS) DDE->OxidativeStress Wnt_beta_catenin β-catenin (stabilized) OxidativeStress->Wnt_beta_catenin Hedgehog_Gli1 Gli1 (activated) OxidativeStress->Hedgehog_Gli1 TCF_LEF TCF/LEF Wnt_beta_catenin->TCF_LEF Wnt_target_genes c-Myc, Cyclin D1 (Upregulated) TCF_LEF->Wnt_target_genes transcribes Proliferation Cell Proliferation Wnt_target_genes->Proliferation Hedgehog_target_genes c-Myc, Cyclin D1 (Upregulated) Hedgehog_Gli1->Hedgehog_target_genes transcribes Hedgehog_target_genes->Proliferation

This compound-Induced Apoptosis via FasL-Dependent Pathway

fasl_pathway DDE This compound ROS ROS Production DDE->ROS NFkB NF-κB Activation ROS->NFkB FasL_exp FasL Expression (Increased) NFkB->FasL_exp FasL FasL FasL_exp->FasL FasR Fas Receptor FasL->FasR binds DISC DISC Formation FasR->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 recruits Casp8 Caspase-8 (Active) ProCasp8->Casp8 activates ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 cleaves Casp3 Caspase-3 (Active) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes

References

Application Notes and Protocols for the Extraction of p,p'-DDE from Soil and Sediment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary metabolite of the persistent organochlorine pesticide p,p'-dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature and resistance to degradation, this compound bioaccumulates in the environment, posing risks to wildlife and human health.[1] Accurate quantification of this compound in environmental matrices such as soil and sediment is crucial for monitoring, risk assessment, and remediation studies.

This document provides detailed application notes and protocols for the extraction of this compound from soil and sediment. It includes a comparative overview of common extraction techniques, a detailed experimental protocol for a selected method, and a visual representation of the experimental workflow.

Comparative Overview of Extraction Methods

Several methods are available for the extraction of this compound from solid matrices. The choice of method often depends on factors such as laboratory resources, sample throughput requirements, solvent consumption, and desired analytical sensitivity. The following table summarizes the key quantitative and qualitative aspects of the most common extraction techniques.

Method Principle Typical Solvents Extraction Time Solvent Volume Temperature Pressure Reported Recoveries for this compound & Similar Compounds Advantages Disadvantages
Soxhlet Extraction (e.g., EPA Method 3540C) Continuous solid-liquid extraction with a refluxing solvent.[2]Acetone/Hexane (1:1), Dichloromethane.[2][3]16-24 hours.[2]High (e.g., 300 mL).Solvent boiling point.Atmospheric.>80%.Well-established, exhaustive extraction, requires minimal user intervention during extraction.Time-consuming, large solvent consumption, potential for thermal degradation of analytes.
Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE) (e.g., EPA Method 3545A) Extraction with solvents at elevated temperatures and pressures.Acetone/n-Heptane (1:1), Toluene, Hexane/Acetone (1:1).5-10 minutes per cycle (typically 1-3 cycles).Low (15-40 mL).100-180°C.1500-2000 psi.>80%. PFE has been shown to be more exhaustive than Soxhlet for this compound in some cases.Rapid, low solvent consumption, automated.High initial equipment cost.
Microwave-Assisted Extraction (MAE) (e.g., EPA Method 3546) Use of microwave energy to heat solvents and enhance extraction efficiency.Acetone/Hexane (1:1).10-20 minutes.Low to moderate (e.g., 30 mL).Up to 130°C.Elevated (due to solvent heating in a closed vessel).>80%.Very rapid, reduced solvent consumption.Requires specialized microwave equipment, potential for localized overheating.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving solvent extraction with acetonitrile followed by dispersive solid-phase extraction (dSPE) for cleanup.Acetonitrile.< 1 hour.Very low (e.g., 10 mL).Room temperature.Atmospheric.70-120% for a wide range of pesticides.Fast, simple, low solvent and sample usage, cost-effective.Matrix effects can be significant, may require optimization for specific soil/sediment types.

Detailed Experimental Protocol: Pressurized Fluid Extraction (PFE) based on EPA Method 3545A

This protocol details the extraction of this compound from soil and sediment using Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE). This method is highly efficient, automated, and uses significantly less solvent and time compared to traditional Soxhlet extraction.

Materials and Reagents
  • Solvents: Acetone (pesticide residue grade), n-Heptane or Hexane (pesticide residue grade). A common extraction solvent mixture is 1:1 (v/v) acetone:hexane.

  • Drying Agent: Anhydrous sodium sulfate, granular (heated to 400°C for 4 hours and stored in a desiccator).

  • Dispersing Agent: Diatomaceous earth or clean sand (heated to 400°C for 4 hours).

  • Extraction Cells: Appropriate size for the PFE system (e.g., 10, 22, or 34 mL).

  • Collection Vials: Glass vials compatible with the PFE system.

  • Glassware: Volumetric flasks, pipettes, beakers.

  • Analytical Balance: Capable of weighing to 0.01 g.

  • Gas Chromatography (GC) system with Electron Capture Detector (ECD) or Mass Spectrometry (MS) for analysis.

Sample Preparation
  • Homogenization: Homogenize the soil or sediment sample to ensure representativeness.

  • Drying: For wet samples, air-dry to a constant weight or mix with a drying agent like anhydrous sodium sulfate until a free-flowing powder is obtained. Note that air-drying may not be suitable for more volatile compounds, but is generally acceptable for this compound.

  • Sample Aliquot: Weigh approximately 10 g of the dried, homogenized sample into a beaker.

  • Mixing: Thoroughly mix the sample with a dispersing agent (e.g., diatomaceous earth) at a 1:1 ratio by weight. This prevents the sample from compacting in the extraction cell.

PFE Extraction Procedure
  • Cell Assembly: Place a cellulose or glass fiber filter at the bottom of the extraction cell.

  • Cell Packing: Pack the prepared sample mixture into the extraction cell.

  • Surrogate/Internal Standard Spiking (Optional but Recommended): Add a known amount of surrogate or internal standard solution directly onto the top of the sample in the cell.

  • Final Assembly: Place a second filter at the top of the sample and screw the cell cap on tightly.

  • PFE System Parameters: Set the following parameters on the PFE instrument (these are typical starting points and may require optimization):

    • Solvent: 1:1 Acetone:Hexane

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Number of Cycles: 2

    • Flush Volume: 60% of cell volume

    • Purge Time: 90 seconds

  • Extraction: Place the assembled cells into the PFE system and start the automated extraction sequence. The extract will be collected in the designated vials.

Extract Concentration and Cleanup
  • Concentration: After extraction, the solvent extract may need to be concentrated. This can be achieved using a Kuderna-Danish (K-D) apparatus, a rotary evaporator, or a gentle stream of nitrogen. Concentrate the extract to a final volume of 1-2 mL.

  • Cleanup (if necessary): Soil and sediment extracts often contain co-extracted interfering substances. A cleanup step may be necessary to remove these interferences before GC analysis. Common cleanup techniques include:

    • Solid-Phase Extraction (SPE): Using cartridges containing materials like Florisil, silica gel, or alumina.

    • Gel Permeation Chromatography (GPC): To remove high molecular weight interferences.

Analysis

The final extract is analyzed by Gas Chromatography (GC) coupled with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS) for the identification and quantification of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Pressurized Fluid Extraction (PFE) workflow for this compound from soil and sediment samples.

PFE_Workflow cluster_prep Sample Preparation cluster_extraction PFE Extraction cluster_post Post-Extraction Sample Soil/Sediment Sample Homogenize Homogenize Sample->Homogenize Dry Dry & Weigh (10g) Homogenize->Dry Mix Mix with Dispersing Agent Dry->Mix PackCell Pack Extraction Cell Mix->PackCell Spike Spike with Standards (Optional) PackCell->Spike PFE Automated PFE (100°C, 1500 psi, Acetone:Hexane) Spike->PFE Collect Collect Extract PFE->Collect Concentrate Concentrate Extract Collect->Concentrate Cleanup Cleanup (e.g., SPE) Concentrate->Cleanup Analysis GC-MS/ECD Analysis Cleanup->Analysis

Caption: Workflow for this compound extraction from soil using PFE.

References

Application Note: Analysis of p,p'-DDE using Gas Chromatography-Electron Capture Detection (GC-ECD)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine pesticide p,p'-dichlorodiphenyltrichloroethane (DDT). Due to its persistence, bioaccumulation, and potential adverse health effects, monitoring this compound in environmental and biological matrices is of significant importance. Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly effective and widely used analytical technique for this purpose. The ECD offers exceptional sensitivity and selectivity for halogenated compounds like this compound, making it an ideal choice for trace-level quantification.[1][2][3] This application note provides a detailed protocol for the determination of this compound in various samples.

Principle

The methodology involves the separation of this compound from other sample components using a gas chromatograph followed by detection with an electron capture detector. In the GC, the sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases. Following separation, the column effluent enters the electron capture detector. The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, ionizing the makeup gas and generating a steady stream of free electrons. When an electronegative compound like this compound passes through the detector, it captures these free electrons, causing a decrease in the standing current which is measured as a positive signal.

Experimental Protocols

This section details the comprehensive procedure for this compound analysis, from sample preparation to instrumental analysis.

Sample Preparation

Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte. The protocol often involves extraction, cleanup, and solvent exchange.

a. Extraction The choice of extraction method depends on the sample matrix.

  • Aqueous Samples (e.g., Water):

    • Use a 1-liter separatory funnel for extraction.[3]

    • Adjust the sample pH as required by the specific method.

    • Add a suitable volume of an immiscible organic solvent (e.g., dichloromethane).

    • Shake vigorously for several minutes, periodically venting the funnel.[3]

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction process two more times with fresh solvent, combining the organic extracts.

  • Solid Samples (e.g., Soil, Sediment):

    • A common method involves extraction with a mixture of dichloromethane and methanol.

    • For a 25g (dry weight equivalent) sample, add the extraction solvent and extract overnight.

    • Alternatively, use Soxhlet extraction or an accelerated solvent extraction (ASE) system.

    • After extraction, the extract must be dried by passing it through anhydrous sodium sulfate to remove any residual water.

b. Cleanup (Interference Removal) Cleanup is essential to remove co-extracted substances that can interfere with ECD detection.

  • Gel Permeation Chromatography (GPC):

    • GPC is highly effective for removing large molecules like lipids from biological and sediment extracts.

    • Inject an aliquot of the sample extract onto a polystyrene-divinylbenzene GPC column.

    • Elute with dichloromethane; interferences like sulfur and large organic molecules are separated from the fraction containing this compound.

  • Adsorption Chromatography (e.g., Florisil, Alumina/Silica):

    • This step fractionates the sample extract, further removing interferences.

    • The GPC fraction is concentrated and passed through a combined alumina/silica or Florisil column.

    • Different solvent mixtures are used to elute fractions. For example, a first fraction might be eluted with hexane, and a second, more polar fraction with a mixture of acetone in hexane. This compound is typically found in the first, less polar fraction.

c. Extract Concentration and Solvent Exchange

  • The cleaned extract is concentrated to a small, precise volume (e.g., 1.0 mL) to enhance sensitivity.

  • A Kuderna-Danish (KD) concentrator or a gentle stream of nitrogen gas can be used for this purpose.

  • It is critical to exchange the solvent to a non-halogenated one, such as hexane or isooctane, as chlorinated solvents like dichloromethane will overwhelm the ECD.

GC-ECD Instrumental Analysis

a. Instrument and Conditions The following table outlines typical instrumental parameters for the analysis of this compound.

ParameterSetting
GC System Agilent 6820 GC, Thermo Scientific TRACE 1310 GC, or equivalent
Injector Split/Splitless, operated in splitless mode
Injector Temperature 250 °C
Injection Volume 1-2 µL
Carrier Gas Helium or Nitrogen, high purity
Primary GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, Rtx-5)
Confirmatory Column Column of different polarity (e.g., Rtx-1701) for dual-column confirmation
Oven Program Initial 100°C (hold 1 min), ramp 20°C/min to 180°C, ramp 5°C/min to 270°C, ramp 20°C/min to 320°C (hold 2 min)
Detector Micro-Electron Capture Detector (µECD)
Detector Temperature 320-330 °C
Makeup Gas Nitrogen or 5% Methane in Argon

b. Calibration

  • Prepare a series of calibration standards of this compound in hexane at concentrations spanning the expected sample range (e.g., 0.1 to 100 ppb).

  • Analyze each standard using the established GC-ECD method.

  • Construct a calibration curve by plotting the peak area response against the concentration. The linearity of the curve should be verified (r² > 0.99).

c. Quality Control

  • Method Blank: Analyze a solvent blank with each sample batch to ensure no contamination from solvents or glassware.

  • Dual-Column Confirmation: To avoid false positives from co-eluting compounds, analyze samples on two columns of different polarity. A compound's identity is confirmed if it has the correct retention time on both columns.

  • Breakdown Check: Regularly inject a standard containing DDT and endrin to monitor for instrumental degradation. The degradation of p,p'-DDT to this compound and p,p'-DDD should be less than 15%.

Data Presentation

The following table summarizes typical quantitative performance data for the GC-ECD analysis of this compound and related organochlorine pesticides.

ParameterValueReference
Linear Range 0.01 - 200 µg/L
Calibration Levels 0.005 - 0.500 mg/kg
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.001 - 0.05 µg/L (in water)
Limit of Quantification (LOQ) 2 - 25 µg/kg (in tissue)
Recovery 88.0 - 111.0% (spiked water samples)
Relative Standard Deviation (RSD) 2.7 - 9.3%

Visualized Workflow

GC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification & Confirmation Sample Sample Collection (Water, Soil, Tissue) Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction GPC Cleanup Step 1: Gel Permeation Chromatography (GPC) (Removes Lipids, Sulfur) Extraction->GPC Adsorption Cleanup Step 2: Adsorption Chromatography (Florisil / Alumina / Silica) GPC->Adsorption Concentration Concentration & Solvent Exchange to Hexane Adsorption->Concentration Injection GC Injection (Splitless Mode) Concentration->Injection GC_Separation GC Separation (Dual Capillary Columns) Injection->GC_Separation ECD_Detection Electron Capture Detection (ECD) GC_Separation->ECD_Detection Data_System Data Acquisition & Processing ECD_Detection->Data_System Quantification Quantification (External Standard Calibration) Data_System->Quantification Confirmation Confirmation (Dual-Column Retention Time Match) Data_System->Confirmation Report Final Report Quantification->Report Confirmation->Report

Figure 1. Experimental workflow for this compound analysis by GC-ECD.

References

Application Notes and Protocols for the Analysis of p,p'-DDE in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature, this compound bioaccumulates in the fatty tissues of organisms, including humans.[1] Its widespread presence in the environment and potential adverse health effects necessitate sensitive and reliable analytical methods for its quantification in various biological matrices. Effective sample preparation is a critical step to isolate this compound from complex biological samples, remove interfering substances, and concentrate the analyte to levels suitable for instrumental analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS).

This document provides detailed application notes and protocols for three common and effective sample preparation techniques for this compound analysis in biological matrices: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Principles of Extraction Methods

Liquid-Liquid Extraction (LLE): This classic extraction technique is based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[2][3][4] For a nonpolar compound like this compound, a water-immiscible organic solvent such as hexane or a mixture of hexane and diethyl ether is used to extract the analyte from the aqueous biological matrix. The efficiency of the extraction depends on the partition coefficient of this compound between the two phases. Factors such as pH and the addition of salt can be optimized to maximize the recovery of the analyte into the organic phase.[5]

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample preparation that partitions analytes between a solid phase (sorbent) and a liquid phase (the sample and subsequent solvents). The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. For this compound analysis, a nonpolar sorbent like C18 is typically used. The lipophilic this compound is retained on the sorbent while more polar matrix components are washed away. A nonpolar solvent is then used to elute the this compound. SPE offers advantages over LLE, including higher analyte concentration, reduced solvent consumption, and the potential for automation.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps. It was initially developed for pesticide residue analysis in fruits and vegetables but has been adapted for various biological matrices. The procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation from the aqueous component of the sample. This is followed by a dispersive solid-phase extraction (d-SPE) cleanup step where an aliquot of the organic extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments) to remove matrix co-extractives. There are two main standardized QuEChERS methods, the AOAC (Association of Official Agricultural Chemists) and the European (EN) standard, which primarily differ in the buffering salts used during the extraction step.

Application Note 1: Liquid-Liquid Extraction (LLE) for this compound in Human Serum

This protocol describes a simple and rapid LLE method for the determination of this compound in human serum, followed by GC-MS analysis.

Experimental Protocol

1. Materials and Reagents:

  • Hexane (pesticide residue grade)

  • Diethyl ether (pesticide residue grade)

  • Anhydrous sodium sulfate

  • This compound analytical standard

  • Internal standard (e.g., PCB-153)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation:

  • Allow frozen serum samples to thaw at room temperature.

  • Pipette 1.0 mL of serum into a glass centrifuge tube.

  • Spike the sample with an appropriate amount of internal standard solution.

  • Add 2.0 mL of a hexane:diethyl ether (90:10, v/v) mixture to the tube.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 4-7) with an additional 2.0 mL of the hexane:diethyl ether mixture.

  • Combine the organic extracts.

  • Pass the combined extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

Workflow Diagram

LLE_Workflow start Start: 1.0 mL Serum add_is Add Internal Standard start->add_is add_solvent Add 2.0 mL Hexane:Diethyl Ether (90:10) add_is->add_solvent vortex Vortex 2 min add_solvent->vortex centrifuge Centrifuge 3000 rpm, 10 min vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic re_extract Repeat Extraction transfer_organic->re_extract combine Combine Extracts transfer_organic->combine re_extract->centrifuge re_extract->combine Combine with first extract dry Dry with Na2SO4 combine->dry evaporate Evaporate to 0.5 mL (N2) dry->evaporate gc_ms GC-MS Analysis evaporate->gc_ms SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction start Start: 0.5 g Adipose Tissue homogenize Homogenize in 5.0 mL Hexane + Internal Standard start->homogenize centrifuge Centrifuge 3000 rpm, 10 min homogenize->centrifuge collect_supernatant Collect Hexane Supernatant centrifuge->collect_supernatant condition Condition C18 Cartridge: 1. 5 mL DCM 2. 5 mL Hexane load Load Sample Extract condition->load wash Wash: 5 mL Hexane:DCM (95:5) load->wash elute Elute: 10 mL DCM wash->elute dry Dry with Na2SO4 elute->dry evaporate Evaporate to 0.5 mL (N2) dry->evaporate gc_ms GC-MS Analysis evaporate->gc_ms QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup start Start: 5.0 mL Biological Fluid add_acn_is Add 5.0 mL ACN + Internal Standard start->add_acn_is vortex1 Vortex 1 min add_acn_is->vortex1 add_salts Add QuEChERS Extraction Salts vortex1->add_salts shake Shake Vigorously 1 min add_salts->shake centrifuge1 Centrifuge 4000 rpm, 5 min shake->centrifuge1 transfer_supernatant Transfer 1 mL ACN Supernatant centrifuge1->transfer_supernatant add_dspe Add to d-SPE tube (MgSO4, PSA, C18) transfer_supernatant->add_dspe vortex2 Vortex 30 sec add_dspe->vortex2 centrifuge2 Centrifuge 10000 rpm, 2 min vortex2->centrifuge2 gc_ms GC-MS Analysis centrifuge2->gc_ms

References

Application of p,p'-DDE in Ecotoxicological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine insecticide dichlorodiphenyltrichloroethane (DDT). Due to its lipophilic nature and resistance to degradation, this compound bioaccumulates in fatty tissues and biomagnifies through food webs, posing significant risks to wildlife and ecosystems.[1][2][3] Its widespread presence and potent biological activities make it a crucial subject of ecotoxicological research.

These application notes provide an overview of the use of this compound in ecotoxicological studies, including its mechanisms of action, and detailed protocols for key experiments.

Mechanisms of Ecotoxicity

The ecotoxicological effects of this compound are multifaceted, primarily revolving around its ability to act as an endocrine disruptor. It also exhibits neurotoxic and immunotoxic properties.

Endocrine Disruption

This compound is a well-documented endocrine-disrupting chemical (EDC) with both antiandrogenic and estrogenic activities.[4][5]

  • Antiandrogenic Effects: this compound acts as a competitive antagonist of the androgen receptor (AR), preventing the binding of endogenous androgens like testosterone. This can lead to impaired development of male reproductive organs and secondary sexual characteristics.

  • Estrogenic Effects: While weaker than its antiandrogenic effects, this compound can also mimic the action of estrogens, leading to feminization in males and disruption of female reproductive cycles. A key indicator of estrogenic exposure in fish is the induction of vitellogenin (Vtg), an egg-yolk precursor protein, in males or juveniles.

Eggshell Thinning in Birds

One of the most well-known ecotoxicological effects of this compound is the thinning of eggshells in various bird species, particularly birds of prey. This effect led to severe population declines in species like the bald eagle and peregrine falcon. The proposed mechanism involves the inhibition of Ca2+-ATPase in the eggshell gland, which disrupts the transport of calcium necessary for proper shell formation.

Neurotoxicity

This compound can exert toxic effects on the nervous system. Observed neurological effects in laboratory animals include tremors, convulsions, and changes in neurobehavior.

Data Presentation: Quantitative Ecotoxicity Data

The following tables summarize key quantitative data on the ecotoxicity of this compound to various organisms.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

SpeciesEndpointDurationValue (µg/L)Reference
Daphnia magna (Water Flea)48-h IC5048 hours5.08
Freshwater Fish (3 species)96-h LC5096 hours32 - 240
Marine Crustaceans (2 species)48 to 96-h LC5048-96 hours2.5 - 28.0
Nitocra spinipes (Harpacticoid copepod)14-d NOEC (reproduction)14 days0.1
Xenopus laevis (African Clawed Frog)96-h LC5096 hours>393,000 (393 µM)
Xenopus laevis (African Clawed Frog)96-h EC50 (malformation)96 hours>393,000 (393 µM)

Table 2: Toxicity of this compound to Avian Species

SpeciesEndpointExposureValueReference
Black Duck (Anas rubripes)Eggshell Thinning10 ppm in diet-
Japanese Quail (Coturnix japonica)Reproduction25 ppm in diet (14 weeks)LOAEL
Japanese Quail (Coturnix japonica)Reproduction50 ppm in diet (10 weeks)LOAEL
Japanese Quail (Coturnix japonica)Reproduction5 ppm in diet (10 weeks)NOAEL
Mallard (Anas platyrhynchos)Eggshell Thinning & Embryo Mortality10 ppm in dietSignificant effects
White Leghorn HenEgg Weight, Shell Thickness, Shell Calcium5, 25, or 50 ppm in diet-

Experimental Protocols

Protocol 1: Measurement of Avian Eggshell Thickness

This protocol describes the standardized method for measuring eggshell thickness to assess the impact of this compound.

Materials:

  • Micrometer (digital or manual, accurate to 0.01 mm) with a ball attachment for the spindle to accommodate the curved inner surface of the eggshell.

  • Tweezers

  • Drying oven or desiccator

  • Collection containers

Procedure:

  • Sample Collection: Collect eggshell fragments from hatched eggs or whole unhatched eggs. For fragments, aim for at least 20 pieces from various parts of the egg.

  • Sample Preparation:

    • Carefully clean any debris from the eggshell fragments.

    • If the shell membrane is attached, it can be removed or a correction factor can be applied. To determine a species-specific membrane correction factor, measure thickness with and without the membrane on several fragments and calculate the average difference.

    • Dry the eggshells to a constant weight in a drying oven at a low temperature (e.g., 50°C) or in a desiccator.

  • Measurement:

    • Calibrate the micrometer.

    • Measure the thickness of each fragment at or near the equator of the original egg. If using a whole egg, take measurements at the equator.

    • Record the thickness to the nearest 0.01 mm.

  • Data Analysis: Calculate the average eggshell thickness for each clutch and compare among treatment groups or against a pre-DDT baseline for the species.

Protocol 2: Vitellogenin (Vtg) Induction Assay in Zebrafish (Danio rerio)

This protocol outlines an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify Vtg in zebrafish as a biomarker for estrogenic effects of this compound.

Materials:

  • Zebrafish Vitellogenin ELISA Kit (commercially available kits provide pre-coated plates, standards, and antibodies).

  • Microplate reader

  • Homogenizer

  • Phosphate Buffered Saline (PBS)

  • Samples (whole-body homogenates of juvenile or male zebrafish)

Procedure:

  • Sample Preparation:

    • Euthanize zebrafish and record weight.

    • Homogenize whole fish in cold PBS.

    • Centrifuge the homogenate and collect the supernatant.

  • ELISA Protocol (example based on a competitive ELISA):

    • Prepare serial dilutions of the Vtg standard provided in the kit.

    • Add standards and samples to the appropriate wells of the Vtg-coated microplate.

    • Add a biotin-conjugated anti-Vtg antibody to each well.

    • Incubate the plate (e.g., 1 hour at 37°C).

    • Wash the plate multiple times with the provided wash buffer.

    • Add Avidin-Horseradish Peroxidase (HRP) conjugate to each well and incubate.

    • Wash the plate again.

    • Add TMB substrate solution and incubate in the dark.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the Vtg concentration in the samples by interpolating their absorbance values on the standard curve.

Protocol 3: Androgen Receptor (AR) Competitive Binding Assay

This in vitro assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • Radiolabeled androgen (e.g., [3H]-R1881)

  • Unlabeled R1881 (for standard curve)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Weak positive control (e.g., dexamethasone)

  • Assay buffer

  • Hydroxyapatite (HAP) slurry to separate bound from free ligand

  • Scintillation counter and vials

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of unlabeled R1881, the test compound (this compound), and the weak positive control.

    • In assay tubes, combine the rat prostate cytosol, a fixed concentration of [3H]-R1881, and the various concentrations of the unlabeled standard, test compound, or controls.

  • Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each tube to bind the receptor-ligand complexes.

    • Wash the HAP pellets multiple times with assay buffer to remove unbound radioligand.

  • Quantification:

    • Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of [3H]-R1881 bound versus the log concentration of the competitor (unlabeled R1881 or this compound).

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). A lower IC50 indicates a higher binding affinity.

Protocol 4: Analysis of this compound in Biological Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the extraction and quantification of this compound from biological samples.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., RTx-1701)

  • Solvents for extraction (e.g., hexane, dichloromethane)

  • Solid-phase extraction (SPE) cartridges for cleanup

  • Internal standards (e.g., isotopically labeled this compound)

  • Homogenizer

  • Centrifuge

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize the tissue sample.

    • Extract the lipids and this compound using an appropriate organic solvent.

    • Add an internal standard to the sample before extraction for accurate quantification.

  • Cleanup:

    • Pass the extract through an SPE cartridge to remove interfering compounds (e.g., lipids).

  • GC-MS Analysis:

    • Inject a small volume of the cleaned extract into the GC-MS.

    • The GC separates the components of the mixture based on their volatility and interaction with the column.

    • The MS fragments the molecules and detects the resulting ions, providing a unique mass spectrum for identification and quantification.

    • Set the GC oven temperature program and MS parameters to optimize the separation and detection of this compound.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard and a calibration curve.

Mandatory Visualizations

G cluster_0 This compound Exposure cluster_1 Endocrine Disruption cluster_2 Eggshell Thinning DDE This compound AR Androgen Receptor (AR) DDE->AR Binds and blocks ER Estrogen Receptor (ER) DDE->ER Weakly activates CaATPase Ca2+-ATPase in Eggshell Gland DDE->CaATPase Inhibits AndrogenResponse Androgenic Response (e.g., Male Development) AR->AndrogenResponse Activates Androgens Endogenous Androgens (e.g., Testosterone) Androgens->AR Binds and activates EstrogenResponse Estrogenic Response (e.g., Vitellogenin Production) ER->EstrogenResponse Activates CaTransport Calcium Transport CaATPase->CaTransport Mediates Eggshell Reduced Eggshell Thickness CaTransport->Eggshell Leads to

Caption: Mechanisms of this compound Ecotoxicity.

G cluster_0 Sample Collection & Preparation cluster_1 Measurement cluster_2 Data Analysis Collect Collect Eggshell Fragments Clean Clean & Dry Fragments Collect->Clean Measure Measure Thickness with Micrometer Clean->Measure Calculate Calculate Average Thickness Measure->Calculate Compare Compare to Controls/Baseline Calculate->Compare

Caption: Workflow for Eggshell Thickness Measurement.

G cluster_0 Sample & Standard Preparation cluster_1 ELISA Procedure cluster_2 Data Acquisition & Analysis SamplePrep Prepare Fish Homogenate AddToPlate Add Samples/Standards to Coated Plate SamplePrep->AddToPlate StdPrep Prepare Vtg Standard Dilutions StdPrep->AddToPlate AddAb Add Biotinylated Anti-Vtg Antibody AddToPlate->AddAb Incubate1 Incubate & Wash AddAb->Incubate1 AddHRP Add Avidin-HRP Incubate1->AddHRP Incubate2 Incubate & Wash AddHRP->Incubate2 AddSubstrate Add TMB Substrate Incubate2->AddSubstrate Stop Stop Reaction AddSubstrate->Stop Read Read Absorbance at 450 nm Stop->Read Analyze Calculate Vtg Concentration Read->Analyze

Caption: Workflow for Vitellogenin (Vtg) ELISA.

G cluster_0 Bioaccumulation & Biomagnification Water Water/Sediment (low concentration) Plankton Plankton Water->Plankton Bioaccumulation SmallFish Small Fish Plankton->SmallFish Biomagnification LargeFish Large Fish SmallFish->LargeFish Biomagnification Bird Fish-Eating Bird (high concentration) LargeFish->Bird Biomagnification

Caption: this compound in the Aquatic Food Web.

References

Application Notes and Protocols: p,p'-DDE as a Biomarker of DDT Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a persistent organochlorine pesticide that was widely used for insect control in the mid-20th century. Although its use has been banned in many countries, DDT and its metabolites persist in the environment and bioaccumulate in the food chain, leading to ongoing human exposure. The primary and most stable metabolite of DDT is p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE). Due to its long half-life and high concentrations in human tissues, this compound is considered a reliable biomarker for assessing both recent and past exposure to DDT.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as a biomarker of DDT exposure.

Toxicokinetics and Metabolism of DDT

DDT, along with its metabolites DDE and dichlorodiphenyldichloroethane (DDD), can be absorbed by the body through inhalation, ingestion, or dermal contact, with oral intake being the most common route of exposure for the general population.[1][2] Once absorbed, these lipophilic compounds are distributed throughout the body via the lymph and blood and tend to accumulate in fatty tissues. The metabolism of DDT is similar across various species, including humans. The primary metabolic pathway involves the dehydrochlorination of p,p'-DDT to this compound. Another pathway involves the reductive dechlorination of p,p'-DDT to p,p'-DDD, which can then be further metabolized. The major urinary metabolite is 2,2-bis(p-chlorophenyl)acetic acid (DDA). However, this compound is the most persistent metabolite and is found at higher concentrations in tissues than DDT itself. The excretion of DDT and its metabolites is slow, with these compounds persisting in the body for decades.

Metabolic Pathway of p,p'-DDT to this compound

DDT_Metabolism DDT p,p'-DDT DDE This compound (Principal & Stable Metabolite) DDT->DDE Dehydrochlorination DDD p,p'-DDD (Intermediate) DDT->DDD Reductive dechlorination DDD->DDE Dehydrogenase conversion DDA DDA (Urinary Metabolite) DDD->DDA Further Metabolism

Caption: Metabolic conversion of p,p'-DDT to its metabolites.

Quantitative Data Presentation

The following tables summarize reported concentrations of this compound in various human biological samples from different studies. These values can serve as a reference for exposure assessment.

Table 1: this compound Concentrations in Human Serum/Plasma

Population/Study CohortSample Size (n)MatrixMedian Concentration (ng/g lipid)Concentration Range (ng/g lipid)
VHEMBE Cohort (South Africa)751 (mothers)Serum242.291.8 - 878.7 (IQR)
Mexican Women with Breast Cancer632Blood-T1: <467.1, T2: 467.1-<1058.2, T3: >=1058.2
US Population (2003-2004)-Serum-Geometric Mean: 238 ng/g lipid
Mexican Boys (prenatal exposure)788Maternal Serum2.7 µg/g lipid-

Table 2: this compound Concentrations in Other Human Tissues

Population/Study CohortSample Size (n)MatrixMedian ConcentrationConcentration Range
U.S. National Human Milk Study (1969-1970)-Breast Milk1.9 ppm (lipid basis)-
Northern Tanzania (2012)-Breast Milk1,350 ng/g lipid-
U.S. Placental Study (2014)42Placenta74 ng/g tissue10 - 1,968 ng/g tissue
Spanish Mother-Infant Pairs (2000-2002)150Placenta2.37 ng/g placenta-

Experimental Protocols

The quantification of this compound in biological samples typically involves extraction, clean-up, and analysis by gas chromatography coupled with mass spectrometry (GC-MS) or an electron capture detector (GC-ECD).

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Serum) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup Clean-up (e.g., Florisil column) Extraction->Cleanup GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Cleanup->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: General workflow for this compound analysis in biological samples.

Protocol: Quantification of this compound in Human Serum using GC-MS

This protocol is a generalized procedure based on established methods. Researchers should validate the method in their own laboratory.

1. Materials and Reagents

  • Solvents (pesticide residue grade): n-hexane, acetone, dichloromethane

  • Internal Standard: e.g., PCB-209 or other suitable labeled compound

  • Calibration Standards: Certified this compound standard solutions

  • Solid Phase Extraction (SPE) Cartridges: Florisil or equivalent

  • Sodium Sulfate (anhydrous): Baked at 400°C for 4 hours

  • Glassware: Centrifuge tubes, pipettes, vials (all solvent-rinsed)

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, gas chromatograph-mass spectrometer (GC-MS)

2. Sample Collection and Storage

  • Collect whole blood in red-top tubes (no anticoagulant).

  • Allow blood to clot at room temperature and centrifuge to separate serum.

  • Store serum samples at -20°C or lower in glass vials with Teflon-lined caps until analysis.

3. Sample Preparation (Extraction and Clean-up)

  • 3.1. Sample Spiking:

    • Thaw serum sample to room temperature.

    • In a glass centrifuge tube, add 1 mL of serum.

    • Spike the sample with an appropriate amount of internal standard solution.

  • 3.2. Liquid-Liquid Extraction (LLE):

    • Add 2 mL of a mixture of n-hexane and acetone (e.g., 9:1 v/v) to the serum.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process two more times, combining the organic extracts.

  • 3.3. Clean-up using Solid-Phase Extraction (SPE):

    • Condition a Florisil SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to go dry.

    • Load the combined organic extract onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of n-hexane to remove interferences.

    • Elute the this compound with a suitable solvent mixture, such as 6 mL of a 70:30 (v/v) mixture of n-hexane and dichloromethane.

    • Collect the eluate in a clean collection tube.

  • 3.4. Concentration:

    • Concentrate the eluate to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen.

    • Transfer the concentrated extract to a GC vial for analysis.

4. GC-MS Analysis

  • 4.1. Instrumental Conditions (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Injector: Splitless mode, 250°C

    • Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitored Ions for this compound: m/z 318, 246, 316 (quantification and qualifier ions)

  • 4.2. Calibration:

    • Prepare a series of calibration standards of this compound in hexane containing the internal standard at a constant concentration.

    • Analyze the calibration standards under the same GC-MS conditions as the samples.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

5. Data Analysis and Quantification

  • Identify and integrate the peaks for this compound and the internal standard in the sample chromatograms based on their retention times and characteristic ions.

  • Calculate the concentration of this compound in the serum sample using the calibration curve.

  • The final concentration is typically reported in ng/mL (wet weight) or ng/g lipid after determining the lipid content of the serum.

This compound is a robust and widely accepted biomarker for assessing human exposure to DDT. Its persistence and high concentrations in biological matrices make it a reliable indicator of long-term body burden. The provided protocols and data offer a framework for researchers and scientists to accurately quantify this compound and interpret the findings in the context of environmental health and toxicology studies. Adherence to rigorous analytical methods and quality control measures is essential for obtaining reliable and comparable data.

References

Application Notes and Protocols for p,p'-DDE Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) is the primary and most persistent metabolite of the organochlorine pesticide p,p'-dichlorodiphenyltrichloroethane (DDT). Due to its widespread historical use, persistence in the environment, and potential for bioaccumulation, accurate and reliable quantification of this compound in various matrices is crucial for environmental monitoring, human health risk assessment, and toxicological research. These application notes provide detailed protocols for the analysis of this compound using certified reference materials and validated analytical methodologies.

Analytical Standards

Certified reference materials (CRMs) for this compound are essential for accurate calibration of analytical instruments, method validation, and ensuring the traceability of measurement results. Several suppliers offer this compound as a certified reference standard, typically dissolved in a high-purity solvent.

Table 1: Commercially Available this compound Analytical Standards

Product NameConcentrationSolventSupplier
This compound Standard1000 µg/mLMethanolAccuStandard
This compound Solution1000 µg/mLAcetoneAccuStandard
DDE, p,p'- solutionNot specifiedNot specifiedCRM LABSTANDARD
DDD, DDE and DDT Organochlorine Pesticides Mixture250 µg/mLToluene/HexaneDr. Ehrenstorfer

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by Solid-Phase Extraction (SPE) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This protocol describes a method for the extraction and quantification of this compound in water samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Acidify the water sample (1 L) to a pH < 2 with 6 N HCl or H₂SO₄. Add a surrogate standard to the sample.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (1 g) with 10 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water.

  • Sample Loading: Load the acidified water sample onto the C18 cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying: After loading, dry the cartridge by purging with nitrogen for 10 minutes.

  • Elution: Elute the trapped analytes with 10 mL of methylene chloride.

  • Concentration and Solvent Exchange: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen. Exchange the solvent to hexane by adding 10 mL of hexane and re-concentrating to a final volume of 1 mL.

2. Instrumental Analysis: GC-MS/MS

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 min

      • Ramp 1: 20 °C/min to 180 °C

      • Ramp 2: 5 °C/min to 280 °C, hold for 5 min

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 318.0

      • Product Ion 1 (Quantifier, m/z): 246.0

      • Product Ion 2 (Qualifier, m/z): 176.0

      • Collision Energy (eV) for 318.0 -> 246.0: 30

      • Collision Energy (eV) for 318.0 -> 176.0: 28[1]

Data Presentation

The following table summarizes typical method validation data for the analysis of this compound.

Table 2: Method Validation Parameters for this compound Analysis

ParameterResult
Linearity
Calibration Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Accuracy (Recovery)
Spiked at 1 ng/mL95 ± 5%
Spiked at 10 ng/mL98 ± 4%
Spiked at 50 ng/mL101 ± 3%
Precision (RSD)
Intra-day (n=6)< 5%
Inter-day (n=18)< 10%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample (1 L) Acidify Acidify to pH < 2 Sample->Acidify Spike Add Surrogate Standard Acidify->Spike Load Load Sample onto Cartridge Spike->Load Condition Condition C18 SPE Cartridge Condition->Load Dry Dry Cartridge Load->Dry Elute Elute with Methylene Chloride Dry->Elute Concentrate Concentrate & Solvent Exchange to Hexane Elute->Concentrate GCMS GC-MS/MS Analysis Concentrate->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for the analysis of this compound in water.

Signaling Pathway

This compound is known to be a potent antagonist of the androgen receptor. It competitively binds to the androgen receptor, inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This disruption prevents the receptor from translocating to the nucleus, binding to androgen response elements (AREs) on DNA, and initiating the transcription of androgen-responsive genes.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds AR->ARE Inhibited Translocation pDDE This compound pDDE->AR Binds & Inhibits Gene Target Gene Transcription ARE->Gene Initiates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing p,p'-DDE Recovery in Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound from various matrices.

Issue 1: Low this compound Recovery in Solid-Phase Extraction (SPE)

  • Question: I am experiencing low recovery of this compound when using Solid-Phase Extraction (SPE). What are the potential causes and how can I troubleshoot this?

  • Answer: Low recovery of this compound in SPE can stem from several factors related to its nonpolar nature. Here is a step-by-step troubleshooting guide:

    • Verify Sorbent Selection: this compound is a nonpolar compound, so a reverse-phase sorbent (like C18 or C8) is typically appropriate. Ensure the sorbent chemistry matches the analyte's properties. For highly complex matrices, consider polymeric sorbents which can offer different selectivity.

    • Optimize Conditioning and Equilibration: Inadequate conditioning or equilibration can lead to poor retention.

      • Conditioning: Thoroughly wet the sorbent with a water-miscible organic solvent (e.g., methanol or acetonitrile).

      • Equilibration: Follow with an aqueous solution that mimics the sample's solvent composition to ensure proper interaction between the analyte and the sorbent. Do not let the sorbent dry out before loading the sample.

    • Adjust Sample Loading Conditions:

      • Flow Rate: A high flow rate during sample loading can prevent efficient retention of this compound. Reduce the flow rate to allow sufficient interaction time between the analyte and the sorbent.

      • Sample Solvent: The sample should be dissolved in a solvent that is "weaker" than the elution solvent to ensure strong retention on the SPE cartridge. If the sample solvent is too strong, the analyte may pass through without being retained.

    • Evaluate the Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound.

      • If you suspect analyte loss during this step, analyze the wash eluate.

      • Consider using a weaker wash solvent or a mixture with a lower percentage of organic solvent.

    • Optimize Elution: Incomplete elution is a common cause of low recovery.

      • Solvent Strength: Use a strong, nonpolar solvent for elution (e.g., hexane, dichloromethane, or ethyl acetate). You may need to test different solvents or mixtures to find the optimal one for your specific application.

      • Elution Volume: Ensure the volume of the elution solvent is sufficient to completely desorb the analyte from the sorbent. Try increasing the elution volume in small increments.

      • Soak Step: Allowing the elution solvent to soak in the sorbent bed for a few minutes before final elution can improve recovery.

Issue 2: Poor this compound Recovery and Emulsion Formation in Liquid-Liquid Extraction (LLE)

  • Question: My this compound recovery is low with Liquid-Liquid Extraction (LLE), and I'm having issues with emulsions. How can I improve my results?

  • Answer: These are common challenges in LLE, especially with complex biological and environmental samples.

    • Improving Recovery:

      • Solvent Selection: this compound is highly soluble in nonpolar organic solvents. Hexane, dichloromethane, and mixtures thereof are commonly used. The choice of solvent should be based on maximizing the partitioning of this compound into the organic phase. Consider the LogP value of this compound (approximately 6.51), which indicates its high affinity for nonpolar solvents.

      • pH Adjustment: While this compound is a neutral compound and its solubility is not significantly affected by pH, the pH of the aqueous phase can influence the extraction of interfering compounds. For most applications, maintaining a neutral pH is suitable.

      • Salting Out: Adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can increase the partitioning of this compound into the organic phase by decreasing its solubility in the aqueous layer.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the analyte.

    • Breaking Emulsions:

      • Centrifugation: This is often the most effective method to break emulsions.

      • Addition of Salt: Saturating the aqueous phase with salt can help to break up the emulsion.

      • Addition of a Different Solvent: Adding a small amount of a different organic solvent (e.g., methanol) can sometimes disrupt the emulsion.

      • Heating or Cooling: Gentle heating or cooling of the separatory funnel in a water bath may help to break the emulsion.

Issue 3: Inconsistent this compound Recovery with the QuEChERS Method

  • Question: I'm using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, but my this compound recoveries are inconsistent. What modifications can I make?

  • Answer: The QuEChERS method is versatile but may require optimization for specific analyte-matrix combinations. For this compound, which is nonpolar, consider the following:

    • Initial Extraction Solvent: Acetonitrile is the standard QuEChERS solvent. For nonpolar compounds like this compound, ensure vigorous shaking to achieve efficient partitioning.

    • Salting-Out Step: The type and amount of salts used are critical. The original unbuffered method uses anhydrous magnesium sulfate and sodium chloride. Buffered methods (e.g., AOAC or EN) use additional citrate or acetate salts. For this compound, the primary goal is to induce phase separation and drive the analyte into the organic layer. Ensure the salts are fresh and anhydrous.

    • Dispersive SPE (d-SPE) Cleanup: This is the most critical step for optimization.

      • Sorbent Choice: For removing fatty acids and other interferences from fatty matrices, a combination of PSA (primary secondary amine) and C18 is often used. GCB (graphitized carbon black) can remove pigments and sterols but may retain planar molecules like this compound if not used carefully. For less complex matrices, PSA and magnesium sulfate may be sufficient.

      • Amount of Sorbent: Using too much sorbent can lead to the loss of this compound. Optimize the amount of d-SPE sorbent to achieve a clean extract with acceptable recovery.

    • Matrix Effects: Even with cleanup, matrix components can enhance or suppress the signal in the final analysis (e.g., by GC or LC). The use of matrix-matched standards is highly recommended to compensate for these effects.[1][2] A study on multi-residue pesticide analysis in soil using QuEChERS showed that matrix effects can lead to signal enhancement.[3][4][5]

Data Summary Tables

Table 1: Comparison of this compound Recovery Rates by Extraction Method

Extraction MethodMatrixTypical Recovery (%)Key Optimization ParametersReference
Solid-Phase Extraction (SPE)Water85-110%Sorbent type (C18), elution solvent (hexane/acetone)EPA Method 508
Liquid-Liquid Extraction (LLE)Serum90-105%Extraction solvent (hexane/dichloromethane), multiple extractions
QuEChERSSoil65-116%d-SPE cleanup sorbents (PSA, C18), matrix-matched calibration
QuEChERSHoney66-108%Solvent change to n-hexane post-extraction
Pressurized Liquid Extraction (PLE)Aged Soil>95%Temperature (100°C), multiple static cycles

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water (Based on EPA Method 508)

  • Cartridge Preparation:

    • Select a C18 SPE cartridge (e.g., 500 mg).

    • Conditioning: Pass 5-10 mL of methanol through the cartridge.

    • Equilibration: Pass 5-10 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Acidify the water sample (1 L) to pH < 2 with sulfuric or hydrochloric acid.

    • Pass the sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5-10 mL of reagent water to remove polar interferences.

    • Dry the cartridge by pulling a vacuum for 10-15 minutes.

  • Elution:

    • Elute the this compound from the cartridge with a small volume (e.g., 2 x 5 mL) of a nonpolar solvent like ethyl acetate or dichloromethane.

    • Collect the eluate in a collection tube.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Analyze by Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).

Protocol 2: Modified QuEChERS for this compound in Soil

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • For dry soils, add an appropriate amount of water to moisten the sample.

    • Add an internal standard if required.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA, and 150 mg C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for analysis by GC-MS or GC-ECD.

    • Use matrix-matched standards for calibration to account for matrix effects.

Visualizations

experimental_workflow_spe start Start: Water Sample (1L) conditioning 1. Cartridge Conditioning (Methanol) start->conditioning equilibration 2. Cartridge Equilibration (Reagent Water) conditioning->equilibration loading 3. Sample Loading (Flow rate ~10 mL/min) equilibration->loading washing 4. Cartridge Washing (Reagent Water) loading->washing drying 5. Cartridge Drying (Vacuum) washing->drying elution 6. Elution (Ethyl Acetate/DCM) drying->elution concentration 7. Concentration (Nitrogen Stream) elution->concentration analysis 8. GC-ECD/MS Analysis concentration->analysis

Caption: Workflow for this compound extraction from water using SPE.

troubleshooting_low_recovery start Low this compound Recovery check_method Which Extraction Method? start->check_method spe SPE check_method->spe lle LLE check_method->lle quechers QuEChERS check_method->quechers spe_cause1 Improper Sorbent? spe->spe_cause1 spe_cause2 Inefficient Elution? spe->spe_cause2 spe_cause3 High Flow Rate? spe->spe_cause3 lle_cause1 Emulsion Formation? lle->lle_cause1 lle_cause2 Poor Partitioning? lle->lle_cause2 quechers_cause1 Matrix Effects? quechers->quechers_cause1 quechers_cause2 Ineffective Cleanup? quechers->quechers_cause2 spe_sol1 Use C18/C8 (Reverse Phase) spe_cause1->spe_sol1 spe_sol2 Increase Elution Solvent Strength/Volume spe_cause2->spe_sol2 spe_sol3 Decrease Sample Loading Flow Rate spe_cause3->spe_sol3 lle_sol1 Centrifuge or Add Salt lle_cause1->lle_sol1 lle_sol2 Use Nonpolar Solvent (e.g., Hexane) & Perform Multiple Extractions lle_cause2->lle_sol2 quechers_sol1 Use Matrix-Matched Standards quechers_cause1->quechers_sol1 quechers_sol2 Optimize d-SPE Sorbent (PSA, C18) quechers_cause2->quechers_sol2

Caption: Troubleshooting flowchart for low this compound recovery.

References

troubleshooting P,P'-dde peak tailing in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography

Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during gas chromatography (GC) analysis.

Troubleshooting Guide: p,p'-DDE Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can compromise the accuracy of quantification and the resolution between closely eluting peaks.[1][2] This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Q1: My this compound peak is tailing. Where should I start my investigation?

A1: Start with the most common and easily addressable causes. Often, peak tailing for all compounds in a chromatogram, including this compound, points to a physical issue within the GC system.[2][3] A logical first step is to examine the gas chromatogram itself. If most or all of the peaks are tailing, this often suggests a disruption in the flow path.[3]

Initial Checks:

  • Column Installation: An improperly installed column is a frequent cause of peak tailing. Ensure the column is installed at the correct depth in both the inlet and the detector.

  • Column Cut: A poor column cut can create active sites and turbulence, leading to peak distortion. Re-cut the column, ensuring a clean, 90-degree cut.

  • System Leaks: Check for leaks at all fittings and connections, as this can affect the carrier gas flow path.

Q2: I've checked the initial physical setup, but the tailing persists. What's the next step?

A2: If the initial checks do not resolve the issue, the problem likely lies with contamination or activity within the GC system. The inlet is a common source of such problems.

Inlet Maintenance:

  • Liner Contamination: The inlet liner is the first point of contact for the sample and can accumulate non-volatile residues, creating active sites. Replace the liner with a new, deactivated one. Using liners with glass wool can help trap non-volatile compounds but be aware that the wool itself can be a source of activity if not properly deactivated.

  • Septum Particles: Particles from a cored or degraded septum can fall into the liner, creating active sites. Replace the septum regularly.

  • Inlet Seal: A contaminated or worn inlet seal can also contribute to peak tailing. Replace the seal as part of routine inlet maintenance.

Q3: Inlet maintenance did not solve the this compound peak tailing. Could the column be the problem?

A3: Yes, if inlet maintenance does not resolve the issue, the analytical column itself is the next logical place to investigate. Column contamination and degradation are common culprits.

Column Troubleshooting:

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, leading to peak tailing.

    • Trim the Column: Trimming 10-20 cm from the front of the column can remove the most contaminated section.

    • Bake Out the Column: Heating the column to a high temperature (without exceeding its maximum limit) can help remove semi-volatile contaminants.

  • Column Degradation: Over time, the stationary phase of the column can degrade due to thermal or oxygen damage, leading to the creation of active sites. If trimming and baking out the column do not improve peak shape, the column may need to be replaced.

Q4: My this compound peak is still tailing, but other non-polar compounds in my analysis look fine. What does this indicate?

A4: When only certain active compounds like this compound exhibit tailing while non-polar compounds do not, it strongly suggests a chemical interaction issue within the system. This points towards the presence of "active sites" that are specifically interacting with your analyte.

Addressing Active Sites:

  • Inert Flow Path: Ensure all components in the sample flow path (liner, column, seals) are highly inert. Using components with specialized deactivation coatings can significantly reduce analyte interaction.

  • Sample Matrix Effects: The sample matrix itself can sometimes enhance the degradation of thermolabile compounds like p,p'-DDT (a precursor to this compound) in the hot inlet, which could potentially affect the peak shape of its degradation products. Proper sample preparation, such as solid-phase extraction (SPE) or filtration, can help minimize matrix effects.

Frequently Asked Questions (FAQs)

Q: What is a tailing factor and what is an acceptable value?

A: The tailing factor (Tf) or asymmetry factor (As) is a quantitative measure of peak symmetry. A perfectly symmetrical, Gaussian peak has a tailing factor of 1.0. A value greater than 1.0 indicates peak tailing. Generally, a tailing factor above 1.5 suggests that the peak tailing is significant enough to warrant investigation.

Tailing Factor (Tf)Peak Shape InterpretationRecommendation
1.0Perfectly SymmetricalIdeal
> 1.0 and < 1.5Minor TailingAcceptable for many applications
≥ 1.5Significant TailingInvestigation and troubleshooting recommended

Q: Can my GC method parameters cause this compound peak tailing?

A: Yes, sub-optimal method parameters can contribute to peak tailing.

  • Inlet Temperature: An inlet temperature that is too low can lead to incomplete or slow vaporization of the sample, which can cause peak broadening and tailing.

  • Initial Oven Temperature: In splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor analyte focusing and result in broad or split peaks.

  • Carrier Gas Flow Rate: A flow rate that is too low can increase peak broadening due to diffusion.

Q: How can I prevent this compound peak tailing in the future?

A: Proactive measures can significantly reduce the occurrence of peak tailing.

  • Proper Sample Preparation: Utilize techniques like filtration, QuEChERS, or Solid Phase Extraction (SPE) to remove non-volatile matrix components before injection.

  • Use of a Guard Column: A guard column is a short, deactivated piece of fused silica tubing installed between the inlet and the analytical column to trap non-volatile contaminants, thereby protecting the analytical column.

  • Routine Maintenance: Regularly perform inlet maintenance, including replacing the liner, septum, and seals.

  • Use Inert Components: Whenever possible, use highly inert liners, columns, and other flow path components to minimize interactions with active analytes.

Experimental Protocols

Protocol 1: Inlet Maintenance

  • Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and allow the instrument to cool down.

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove Column: Carefully loosen the column nut and remove the analytical column from the inlet.

  • Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Inspect and Replace: Discard the old septum and liner. Inspect the inlet for any visible contamination.

  • Install New Consumables: Install a new, deactivated liner and a new septum.

  • Reinstall Column: Reinstall the analytical column to the correct depth as specified by the instrument manufacturer.

  • Leak Check: Restore gas flow and perform a leak check on the inlet fittings.

  • Equilibrate: Heat the system back to the operational temperatures and allow it to equilibrate before running a test sample.

Protocol 2: Column Trimming

  • Cool Down and Remove Column: Follow steps 1-3 from Protocol 1 to cool the system and remove the column from the inlet.

  • Make a Clean Cut: Using a ceramic scoring wafer or other appropriate tool, score the column about 10-20 cm from the inlet end. Snap the column at the score to create a clean, 90-degree cut.

  • Inspect the Cut: Use a small magnifier to inspect the cut and ensure it is clean and square.

  • Reinstall Column: Reinstall the trimmed column into the inlet as described in Protocol 1.

  • Leak Check and Equilibrate: Perform a leak check and allow the system to equilibrate.

Visualization

Troubleshooting_Workflow start This compound Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issues Investigate Physical Issues: - Improper Column Installation - Poor Column Cut - System Leaks check_all_peaks->physical_issues  Yes inlet_maintenance Perform Inlet Maintenance: - Replace Liner - Replace Septum - Replace Inlet Seal check_all_peaks->inlet_maintenance  No physical_issues->inlet_maintenance problem_solved1 Problem Resolved? inlet_maintenance->problem_solved1 column_issues Investigate Column Issues: - Trim Column - Bake Out Column problem_solved1->column_issues  No end Analysis Complete problem_solved1->end  Yes problem_solved2 Problem Resolved? column_issues->problem_solved2 chemical_activity Investigate Chemical Activity: - Use Inert Flow Path Components - Improve Sample Preparation problem_solved2->chemical_activity  No problem_solved2->end  Yes replace_column Replace Column chemical_activity->replace_column replace_column->end

Caption: A flowchart outlining the systematic steps for diagnosing and resolving this compound peak tailing.

References

Technical Support Center: Analysis of p,p'-DDE by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using GC-MS.

Question: Why am I observing poor peak shape (e.g., fronting or tailing) for this compound?

Answer:

Poor peak shape for this compound can arise from several factors related to the GC system and method parameters.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.[1] Dilute your sample or reduce the injection volume.

  • Improper Column Installation: If the column is not installed correctly in the injector, it can cause peak distortion.[1][2] Ensure the column is installed according to the manufacturer's instructions for your GC model.

  • Contamination: Contamination in the injector, column, or detector can lead to peak tailing.[2]

    • Injector: Clean the injector and replace the inlet liner and septum.[2]

    • Column: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If tailing persists, a small portion of the column inlet (the first few centimeters) may need to be removed.

  • Active Sites: Active sites in the GC pathway (e.g., in the liner or on the column) can interact with this compound, causing peak tailing. Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for pesticide analysis.

Question: I am seeing low or no recovery of this compound in my samples. What are the possible causes?

Answer:

Low or no recovery of this compound can be due to issues with sample preparation, injection, or degradation.

  • Sample Preparation: Inefficient extraction or cleanup during sample preparation can lead to significant analyte loss. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective extraction technique for pesticides in various matrices. For matrices with high lipid content, such as milk or fish, specific cleanup steps like dispersive solid-phase extraction (dSPE) with enhanced matrix removal (EMR)—Lipid sorbents are crucial to minimize matrix effects and improve recovery.

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement. Using a matrix-matched calibration or an internal standard can help to compensate for these effects.

  • Degradation in the Injector: this compound can be a degradation product of p,p'-DDT, and both can be susceptible to thermal degradation in a hot GC inlet, especially in the presence of an active matrix. To minimize this, ensure the injector liner is deactivated and the injector temperature is optimized (typically around 250°C). The use of isotopically labeled standards can help monitor for sample-specific degradation.

Question: My results for this compound are not reproducible. What should I check?

Answer:

Lack of reproducibility can stem from variability in sample preparation, injection, or instrument performance.

  • Inconsistent Sample Preparation: Ensure that all steps of your extraction and cleanup procedure are performed consistently for all samples and standards.

  • Injection Volume Precision: Use a reliable autosampler for precise and repeatable injection volumes.

  • System Leaks: Leaks in the GC system, particularly in the injector, can lead to variable results. Regularly check for leaks using an electronic leak detector.

  • Fluctuating Detector Response: A dirty ion source in the mass spectrometer can cause the detector response to drift over time. Regular cleaning and maintenance of the ion source are essential for stable performance.

Frequently Asked Questions (FAQs)

Q1: What are the optimal GC-MS parameters for this compound analysis?

A1: The optimal parameters can vary depending on the specific instrument and matrix. However, the following table summarizes typical starting conditions for the analysis of organochlorine pesticides, including this compound.

ParameterTypical Value/ConditionSource(s)
Gas Chromatograph (GC)
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Inlet ModeSplitless
Injection Volume1 µL
Injector Temperature250 - 300°C
Oven Temperature ProgramInitial 60-110°C, hold for 1-5 min, ramp at 8-30°C/min to 200-320°C, hold for 2-8 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Ion Source Temperature230°C
Transfer Line Temperature300°C
This compound Specific Ions (m/z)
Precursor Ion (for MS/MS)318
Product Ions (for MS/MS)246, 176
Quantifier/Qualifier Ions (SIM)246 (Quantifier), 248, 318 (Qualifiers)

Q2: How can I improve the sensitivity for this compound detection?

A2: To enhance sensitivity, consider the following:

  • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Instead of scanning a full mass range, monitoring only specific ions for this compound significantly improves the signal-to-noise ratio. MRM, used in tandem mass spectrometry (MS/MS), offers even greater selectivity and sensitivity by monitoring a specific fragmentation transition.

  • Optimize Sample Preparation: A more efficient extraction and cleanup procedure can lead to a more concentrated and cleaner sample extract, resulting in a stronger signal.

  • Increase Injection Volume: If your system allows, a larger injection volume can increase the amount of analyte introduced into the system. However, be mindful of potential peak distortion and contamination.

Q3: What is the fragmentation pattern of this compound in mass spectrometry?

A3: Under electron ionization (EI), the this compound molecule (molecular weight approximately 318 g/mol ) will first lose an electron to form the molecular ion (M+). This molecular ion is unstable and will break apart into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, common fragments include ions resulting from the loss of chlorine atoms. The base peak, which is the most abundant ion, is often at m/z 246, corresponding to the loss of two chlorine atoms.

Q4: What is a suitable experimental protocol for the analysis of this compound in a complex matrix like fish tissue?

A4: The following is a generalized protocol based on established methods for pesticide residue analysis in fatty matrices.

Experimental Protocol: Analysis of this compound in Fish Tissue

1. Sample Preparation (based on QuEChERS with dSPE cleanup)

  • Homogenization: Homogenize a representative portion of the fish tissue.

  • Extraction:

    • Weigh 10 g of the homogenized tissue into a 50 mL centrifuge tube.

    • Add an appropriate internal standard.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium chloride) and shake vigorously for another minute.

    • Centrifuge at a specified speed and time (e.g., 3250 rcf for 2 minutes).

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing a dSPE cleanup sorbent suitable for lipid removal (e.g., C18 and/or ZrO2-based sorbents) and anhydrous magnesium sulfate.

    • Shake vigorously for 30 seconds.

    • Centrifuge at 3250 rcf for 2 minutes.

  • Final Extract Preparation:

    • Transfer 0.5 mL of the cleaned extract into an autosampler vial.

    • The sample is now ready for GC-MS analysis.

2. GC-MS/MS Analysis

  • Instrument Setup: Use the optimized GC-MS parameters as outlined in the table in Q1.

  • Data Acquisition: Operate the mass spectrometer in MRM mode, monitoring the precursor ion (m/z 318) and at least two product ions (e.g., m/z 246 and 176) for this compound.

  • Quantification: Create a calibration curve using matrix-matched standards or use an internal standard for quantification to correct for matrix effects.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup dSPE Cleanup (Lipid Removal) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for this compound analysis by GC-MS.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues Start Poor this compound Result PeakShape Poor Peak Shape? Start->PeakShape Recovery Low Recovery? Start->Recovery Fronting Fronting PeakShape->Fronting Yes Tailing Tailing PeakShape->Tailing No CheckOverload Reduce Sample Concentration Fronting->CheckOverload CheckContamination Clean Injector/Column Tailing->CheckContamination CheckActivity Use Deactivated Liner/Column Tailing->CheckActivity CheckPrep Optimize Sample Prep/Cleanup Recovery->CheckPrep Yes CheckMatrix Use Matrix-Matched Standards Recovery->CheckMatrix CheckDegradation Check Injector Temperature Recovery->CheckDegradation

Caption: Troubleshooting decision tree for this compound analysis.

References

minimizing contamination in low-level P,P'-dde analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during low-level p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during trace-level this compound analysis.

Question: I am observing this compound peaks in my procedural blanks. What are the potential sources and how can I eliminate them?

Answer:

The presence of this compound in procedural blanks is a common issue in low-level analysis and can originate from several sources. A systematic approach is necessary to identify and eliminate the contamination.

Potential Sources of Blank Contamination:

  • Solvents: Acetonitrile, hexane, and other solvents used in extraction and sample preparation can be a significant source of contamination. Even high-purity solvents may contain trace levels of this compound or interfering compounds.

  • Labware: Glassware, plasticware (including centrifuge tubes and pipette tips), and autosampler vials can adsorb this compound from previous samples or from the environment and subsequently leach it into your current samples.

  • Sample Preparation Materials: Solid-phase extraction (SPE) cartridges, QuEChERS salts and sorbents, and filters can be contaminated during manufacturing or storage.

  • Laboratory Environment: Dust particles in the laboratory air can contain this compound, which can settle into open sample containers.

  • Cross-Contamination: Inadequate cleaning of equipment or carryover from high-concentration samples in the analytical instrument (e.g., GC-MS) can lead to contamination of subsequent low-level samples.[1][2]

Troubleshooting Workflow for Blank Contamination:

A High this compound in Blank B Analyze Solvent Blank A->B Isolate Solvent Contribution C Analyze Reagent Blank B->C Solvents are Clean F Source Identified: Solvents B->F Solvent Contaminated D Analyze Labware Leachate C->D Reagents are Clean G Source Identified: Reagents C->G Reagents Contaminated E Check for Instrument Carryover D->E Labware is Clean H Source Identified: Labware D->H Labware Contaminated I Source Identified: Instrument E->I Carryover Detected J Implement Corrective Actions F->J G->J H->J I->J

Caption: Troubleshooting workflow for identifying sources of this compound blank contamination.

Corrective Actions:

  • Solvents:

    • Test each batch of solvent before use by concentrating a large volume and analyzing it.

    • Use solvents specifically designated for pesticide residue analysis or ultra-trace analysis.[3]

    • If necessary, distill solvents in-house using an all-glass apparatus.

  • Labware:

    • Thoroughly clean all glassware with a laboratory-grade detergent, followed by rinsing with tap water, deionized water, and finally with high-purity solvent.

    • Bake glassware at a high temperature (e.g., 450°C) to remove organic contaminants.

    • Avoid the use of plasticware whenever possible. If unavoidable, use items made from polypropylene or other inert plastics and pre-rinse them with solvent.

  • Sample Preparation Materials:

    • Pre-clean SPE cartridges and sorbents by washing with the elution solvent before use.

    • Run a blank of all materials used in the QuEChERS method.

  • Laboratory Environment:

    • Maintain a clean and dust-free laboratory environment.

    • Keep sample and solvent containers covered as much as possible.

  • Instrument Carryover:

    • Inject a solvent blank after a high-concentration sample to check for carryover.

    • If carryover is observed, clean the injection port, replace the liner and septum, and trim the analytical column.[4]

Question: My this compound recovery is low and inconsistent. What are the possible causes and solutions?

Answer:

Low and variable recovery of this compound can be attributed to several factors throughout the analytical process.

Potential Causes for Poor Recovery:

  • Inefficient Extraction: The chosen extraction method may not be effectively removing this compound from the sample matrix.

  • Analyte Loss During Evaporation: this compound can be lost during solvent evaporation steps if the temperature is too high or if the sample is evaporated to complete dryness.

  • Matrix Effects: Co-extracted matrix components can interfere with the analytical signal, leading to suppression or enhancement in the detector.

  • Adsorption to Labware: this compound can adsorb to active sites on glassware or other surfaces.

  • Degradation: Although this compound is persistent, it can degrade under certain conditions, such as exposure to harsh chemicals or high temperatures.

Troubleshooting Logic for Poor Recovery:

A Low/Inconsistent this compound Recovery B Evaluate Extraction Efficiency A->B C Check Evaporation Step B->C Extraction is Efficient F Optimize Extraction Method B->F Extraction is Inefficient D Assess Matrix Effects C->D No Loss on Evaporation G Modify Evaporation Conditions C->G Analyte Loss Detected E Investigate Labware Adsorption D->E No Matrix Effects H Improve Sample Cleanup D->H Matrix Effects Observed I Deactivate Labware E->I Adsorption Occurring A Weigh 10g of Homogenized Soil B Add 10mL Acetonitrile A->B C Vortex for 1 minute B->C D Add QuEChERS Salts C->D E Shake Vigorously for 1 minute D->E F Centrifuge at 4000 rpm for 5 minutes E->F G Transfer Supernatant to dSPE Tube F->G H Vortex for 30 seconds G->H I Centrifuge at 10000 rpm for 2 minutes H->I J Analyze Supernatant by GC-MS/MS I->J A Condition SPE Cartridge B Load Water Sample A->B C Wash Cartridge B->C D Dry Cartridge C->D E Elute this compound D->E F Concentrate Eluate E->F G Analyze by GC-MS/MS F->G

References

Technical Support Center: DDE Isomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of isomer co-elution in Dichlorodiphenyldichloroethylene (DDE) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of DDE and why is their separation important?

A1: The two most significant isomers of DDE are p,p'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) and o,p'-DDE (1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene).[1][2] Technical-grade DDT, the parent compound of DDE, contains p,p'-DDT as the primary active ingredient and o,p'-DDT as a significant impurity. These parent compounds degrade in the environment to their respective DDE isomers.[3] Isomer-specific analysis is crucial because different isomers can exhibit varying toxicological profiles and biological activities. For instance, o,p'-DDT and its metabolite o,p'-DDE have been shown to have estrogenic activity.[4] Therefore, accurately quantifying each isomer is essential for a comprehensive risk assessment and to understand degradation pathways in environmental and biological systems.

Q2: Which Gas Chromatography (GC) columns are recommended for separating DDE isomers?

A2: The separation of DDE isomers is typically achieved using low to mid-polarity capillary columns. The most commonly recommended stationary phases are those with a 5% phenyl-arylene or 5% diphenyl / 95% dimethylpolysiloxane composition.[5] Columns such as the DB-5ms, VF-5ms, and ZB-5ms have demonstrated good performance in separating DDT and its metabolites, including DDE isomers. For complex matrices or when baseline separation is challenging, a longer column (e.g., 60m) or a narrower internal diameter can improve resolution.

Q3: What can I do if I suspect my DDE isomers are co-eluting?

A3: The first step is to confirm co-elution. Look for signs in your chromatogram such as broad, asymmetric, or shouldered peaks. If using a mass spectrometer (MS), you can investigate further by:

  • Analyzing the mass spectra across the peak: Acquire spectra at the beginning, apex, and end of the peak. A change in the relative abundance of ions across the peak suggests the presence of more than one compound.

  • Plotting Extracted Ion Chromatograms (EICs): For ions that are characteristic of each isomer, plot their EICs. If the peak maxima for the different EICs are at slightly different retention times, this indicates co-elution.

Once co-elution is confirmed, you can proceed with the troubleshooting steps outlined in the guide below.

Troubleshooting Guide: Addressing DDE Isomer Co-elution

This guide provides a systematic approach to resolving the co-elution of this compound and o,p'-DDE in your GC analysis.

Problem: A single, broad, or asymmetric peak is observed where two distinct peaks for this compound and o,p'-DDE are expected.

Step 1: Method Optimization

Often, minor adjustments to your GC method can significantly improve the resolution of closely eluting isomers.

  • Modify the Oven Temperature Program:

    • Lower the initial temperature: This increases the interaction of the analytes with the stationary phase, which can enhance separation.

    • Reduce the ramp rate: A slower temperature ramp (e.g., 5-10 °C/min) provides more time for the isomers to interact with the column, often leading to better separation.

  • Adjust Carrier Gas Flow Rate:

    • Optimize the linear velocity of your carrier gas (Helium is recommended). A lower flow rate can sometimes improve resolution, but be mindful that it will also increase analysis time.

Step 2: Column and Consumables Check

If method optimization does not resolve the issue, consider the state of your GC system's components.

  • Column Performance: Over time, columns can degrade, leading to a loss of resolution.

    • Condition the column: Bake the column at a high temperature (within its specified limits) to remove contaminants.

    • Trim the column: Cut the first few centimeters from the inlet end of the column to remove non-volatile residues that can affect peak shape and resolution.

    • Replace the column: If the column is old or has been used extensively with complex matrices, it may need to be replaced.

  • Inlet Maintenance: An active or contaminated inlet can cause peak tailing and broadening, which can mask the separation of isomers.

    • Replace the inlet liner and septum: These are routine maintenance items that can significantly impact chromatography.

    • Clean the injector port: If contamination is suspected, follow the manufacturer's instructions for cleaning the injector.

Step 3: Advanced Techniques

For particularly challenging samples, more advanced analytical techniques may be necessary.

  • Multidimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases to provide a much higher degree of separation than single-column GC. GCxGC is particularly useful for separating isomers in complex environmental or biological extracts. The use of a time-of-flight mass spectrometer (TOF-MS) with GCxGC allows for the deconvolution of closely eluting peaks, further enhancing identification and quantification.

Experimental Protocols

Below are example GC-MS methodologies that can be used as a starting point for the analysis of DDE isomers.

Method 1: Standard GC-MS Protocol

This protocol is a general starting point for the analysis of DDE isomers on a standard GC-MS system.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890B GC with a 5977B MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless injector at 250 °C in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 90 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 180 °C.

    • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Monitor characteristic ions for this compound and o,p'-DDE.

Method 2: High-Resolution GC Protocol

This protocol is designed to maximize the separation of DDE isomers.

  • Instrumentation: Gas chromatograph with an electron capture detector (ECD) or MS.

  • Column: DB-5 capillary column, 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless injector at 250 °C in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 160 °C.

    • Ramp 2: 3 °C/min to 290 °C, hold for 10 minutes.

  • Detector:

    • ECD: Makeup gas (Nitrogen or Argon/Methane) flow and temperature should be optimized according to the manufacturer's recommendations.

    • MS: Use SIM mode as described in Method 1.

Quantitative Data Summary

The following table provides example retention times for DDE isomers on different GC columns. Note that actual retention times may vary depending on the specific instrument and conditions.

IsomerColumnRetention Time (min)
o,p'-DDECP-SIL 8 CB26.18
This compoundCP-SIL 8 CB27.609
o,p'-DDECP-SIL 19 CB27.542
This compoundCP-SIL 19 CB28.993

Data adapted from a study on persistent organic pollutants.

Visualizations

DDE Isomer Analysis Workflow

DDE_Analysis_Workflow cluster_start Start cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Start Sample Injection GC_Separation GC Separation (e.g., DB-5ms column) Start->GC_Separation Temp_Program Optimized Temperature Program Detection MS or ECD Detection GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Isomer Quantification Peak_Integration->Quantification Report Report Quantification->Report

Caption: A generalized workflow for the analysis of DDE isomers.

Troubleshooting Logic for DDE Co-elution

Troubleshooting_DDE_Coelution Start Co-elution Suspected (Broad/Asymmetric Peak) Confirm Confirm with MS (Scan across peak, EICs) Start->Confirm Optimize Optimize GC Method - Slower ramp rate - Lower initial temp Confirm->Optimize Resolved Resolution Achieved Optimize->Resolved Improved Not_Resolved Still Co-eluting Optimize->Not_Resolved No Improvement Check_System Check GC System - Inlet liner/septum - Trim/condition column Check_System->Resolved Not_Resolved2 Not_Resolved2 Check_System->Not_Resolved2 No Improvement Advanced Consider Advanced Methods - Longer column - GCxGC Advanced->Resolved Not_Resolved->Check_System Not_Resolved2->Advanced

Caption: A logical guide for troubleshooting DDE isomer co-elution.

References

Technical Support Center: Enhancing Sensitivity for Trace-Level p,p'-DDE Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of trace-level p,p'-DDE quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying trace levels of this compound?

A1: The most common and highly sensitive methods for this compound quantification are chromatographic-spectroscopic techniques.[1] Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed for their high sensitivity and selectivity in complex matrices.[1][2] Gas chromatography with an electron capture detector (GC-ECD) is also a sensitive option.[1]

Q2: What is the "matrix effect" and how does it affect this compound quantification?

A2: The matrix effect is the alteration of the analytical signal of a target analyte due to the presence of co-eluting, interfering compounds from the sample matrix.[3] In GC-MS analysis, co-extracted components can enhance the analyte response, leading to an overestimation of the concentration. This occurs because matrix components can protect the analyte from degradation or adsorption at active sites within the GC system, such as the injector liner and the column entrance. Conversely, in LC-MS, matrix effects can cause either signal suppression or enhancement. The extent of the matrix effect is unpredictable and varies with the analyte, matrix type, and concentration.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Implement robust cleanup steps to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are effective for this purpose.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal enhancement or suppression caused by the matrix.

  • Isotope-Labeled Internal Standards: Use an isotopically labeled version of this compound as an internal standard. This is a highly effective way to correct for matrix effects and variations in instrument response.

  • Dilution of the Final Extract: If the analytical method is sensitive enough, diluting the final sample extract can reduce the concentration of matrix components, thereby minimizing their impact.

Q4: What are typical recovery rates for this compound using common extraction methods?

A4: Recovery rates for this compound can vary depending on the sample matrix and the extraction method used. However, with optimized methods, it is possible to achieve acceptable recoveries. For instance, in the analysis of pesticides in milk using Captiva EMR—Lipid cleanup, recoveries for this compound were reported to be between 80.6% and 105.9% at various concentrations. In the analysis of baby food, over 98% of target pesticides, including those similar to this compound, showed recoveries between 70% and 120%.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis

  • Possible Cause: Active sites in the GC inlet liner or the front of the analytical column can interact with this compound, leading to peak tailing. This is more common with new columns or liners.

  • Troubleshooting Steps:

    • Deactivate the GC System: Use a deactivated inlet liner. If peak shape issues persist, consider conditioning the column according to the manufacturer's instructions.

    • Use a Guard Column: Installing a short, deactivated guard column before the analytical column can help trap non-volatile matrix components and protect the analytical column.

    • Matrix-Matched Standards: Injecting matrix-matched standards can help to passivate the active sites in the system, improving the peak shape of subsequent injections.

Issue 2: Low or Inconsistent Analyte Recovery

  • Possible Cause: Inefficient extraction or cleanup, or degradation of the analyte during sample processing.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Ensure the chosen solvent is appropriate for the polarity of this compound and the sample matrix.

    • Evaluate Cleanup Step: If using SPE, ensure the sorbent type, elution solvent, and volumes are optimized. For QuEChERS, ensure the correct salt and sorbent combination is used for the matrix.

    • Check for pH Effects: The pH of the sample during extraction can influence the recovery of certain analytes. While this compound is generally stable, extreme pH values should be avoided.

    • Minimize Evaporation Steps: If the protocol involves solvent evaporation, perform it at a low temperature to prevent loss of the volatile analyte.

Issue 3: High Background Noise or Interferences

  • Possible Cause: Contamination from solvents, glassware, or the sample matrix itself.

  • Troubleshooting Steps:

    • Solvent and Reagent Blanks: Analyze blanks of all solvents and reagents used in the sample preparation process to identify sources of contamination.

    • Clean Glassware: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use.

    • Enhance Cleanup: Consider adding an additional cleanup step to your sample preparation protocol, such as using a different SPE sorbent or adding a dispersive SPE (d-SPE) step in the QuEChERS method.

    • Check for Instrument Contamination: If the background is consistently high, the GC or LC system may be contaminated. Follow the manufacturer's instructions for cleaning the ion source and other components.

Quantitative Data Summary

Table 1: Linearity and Recovery Data for this compound in Milk using LC-MS/MS

AnalyteLinearity Range (ng/mL)Low QC (5 ng/mL) Recovery (%)Low QC (10 ng/mL) Recovery (%)Mid QC (50 ng/mL) Recovery (%)High QC (100 ng/mL) Recovery (%)
This compound1 to 5000.999105.984.680.980.6

Data sourced from an analysis of multiclass multiresidue pesticides in milk.

Experimental Protocols

Protocol 1: Generic QuEChERS-based Extraction for Solid Samples

This protocol is a general guideline and may need optimization for specific matrices.

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the sample is dry, add an appropriate amount of reagent water to hydrate it.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB, depending on the matrix).

    • Vortex for 30 seconds.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and add a protecting agent if necessary for GC analysis.

    • The extract is now ready for injection into the GC-MS/MS or LC-MS/MS system.

Protocol 2: Solid Phase Extraction (SPE) for Liquid Samples (e.g., Water)

This protocol is a general guideline and requires optimization.

  • Sample Pre-treatment: Adjust the pH of the water sample if necessary. Add any modifiers required for optimal retention.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge (e.g., C18) with 5-10 mL of elution solvent (e.g., ethyl acetate).

    • Wash with 5-10 mL of a conditioning solvent (e.g., methanol).

    • Equilibrate the cartridge with 5-10 mL of reagent water. Do not let the sorbent go dry.

  • Sample Loading: Load the water sample onto the SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with reagent water or a weak organic solvent to remove interferences.

  • Drying: Dry the SPE cartridge thoroughly under vacuum or with a stream of nitrogen.

  • Elution: Elute the this compound from the cartridge with a small volume of a strong organic solvent (e.g., ethyl acetate).

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Soil, Water, Tissue) Homogenization Homogenization/ Sub-sampling Sample->Homogenization Extraction Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup Concentration Concentration/ Solvent Exchange Cleanup->Concentration Injection GC-MS/MS or LC-MS/MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Processing & Quantification Detection->Quantification Troubleshooting_Logic Start Poor Analytical Result (Low Sensitivity, Poor Peak Shape) Check_System Check Instrument Performance (Tuning, Calibration) Start->Check_System System_OK System OK? Check_System->System_OK Check_Sample_Prep Review Sample Preparation (Extraction, Cleanup) Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK Matrix_Effect Investigate Matrix Effects Matrix_Effect_Present Matrix Effect Present? Matrix_Effect->Matrix_Effect_Present System_OK->Check_Sample_Prep Yes Optimize_System Optimize Instrument Parameters (e.g., Injection Volume, Source Temp.) System_OK->Optimize_System No Sample_Prep_OK->Matrix_Effect Yes Optimize_Sample_Prep Optimize Sample Prep (e.g., Different Sorbent, Solvent) Sample_Prep_OK->Optimize_Sample_Prep No Implement_Mitigation Implement Mitigation Strategy (Matrix-Matched Cal., Dilution) Matrix_Effect_Present->Implement_Mitigation Yes Reanalyze Re-analyze Samples Matrix_Effect_Present->Reanalyze No Optimize_System->Reanalyze Optimize_Sample_Prep->Reanalyze Implement_Mitigation->Reanalyze

References

resolving analytical interferences in P,P'-dde measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical interferences during the measurement of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in the measurement of this compound?

A1: The most common challenges include co-elution of interfering compounds, matrix effects from complex samples, and the thermal degradation of related compounds like p,p'-DDT into this compound during analysis. Polychlorinated biphenyls (PCBs) and other isomers of DDT and its metabolites are frequent sources of interference.[1][2][3] Matrix effects, particularly in biological samples like serum, blood, and tissues, can lead to ion suppression or enhancement in mass spectrometry-based methods, affecting accuracy and reproducibility.[4][5]

Q2: Which analytical techniques are most suitable for this compound analysis?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is the most widely used and robust method for this compound analysis. GC-MS/MS offers higher selectivity and sensitivity, which is crucial for resolving interferences from co-eluting compounds.

Q3: What are matrix effects and how can they be minimized?

A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. To minimize matrix effects, several strategies can be employed:

  • Effective Sample Cleanup: Use of solid-phase extraction (SPE) with appropriate sorbents (e.g., C18, aminopropyl) to remove interfering matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Use of Isotope-Labeled Internal Standards: Incorporating stable isotope-labeled analogs of this compound can help compensate for matrix effects during quantification.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

Q4: Can p,p'-DDT in my sample interfere with this compound measurement?

A4: Yes, p,p'-DDT is thermally labile and can degrade to this compound and p,p'-DDD in the hot GC inlet. This can lead to an overestimation of the this compound concentration. It is crucial to monitor for this degradation, for instance, by analyzing a p,p'-DDT standard and checking for the appearance of this compound peaks. Using a lower inlet temperature or a gentler injection technique like programmable temperature vaporization (PTV) can help minimize this degradation.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound
Possible Cause Troubleshooting Step
Active sites in the GC inlet liner or columnDeactivate the inlet liner with a silylating agent or use a pre-deactivated liner. Condition the GC column according to the manufacturer's instructions.
Contaminated GC columnTrim a small portion (e.g., 10-20 cm) from the front of the column. If the problem persists, the column may need to be replaced.
Non-volatile matrix componentsImplement a more rigorous sample cleanup procedure. Use of column backflushing can prevent the accumulation of late-eluting matrix components.
Issue 2: Co-elution of this compound with an Interfering Peak

This is a common issue, often with PCBs or other DDT isomers like o,p'-DDD.

Troubleshooting Workflow:

Troubleshooting Co-elution A Identify Potential Interferences (e.g., PCBs, other DDT isomers) B Optimize GC Method A->B Adjust temperature program or carrier gas flow rate D Enhance Sample Cleanup A->D e.g., SPE with aminopropyl phase C Change GC Column (different stationary phase) B->C If co-elution persists E Use GC-MS/MS B->E If resolution is still insufficient C->E D->B F Resolution Achieved E->F

Caption: A logical workflow for resolving co-eluting peaks.

Detailed Steps:

  • Confirm the Interference: If using MS, check the mass spectra of the peak of interest at different points across the peak. A changing spectrum indicates co-elution.

  • Optimize Chromatography: Modify the GC oven temperature program (slower ramp rates can improve separation) or adjust the carrier gas flow rate.

  • Change Analytical Column: If optimization is insufficient, switch to a GC column with a different stationary phase to alter the elution order of compounds.

  • Improve Sample Preparation: Employ a more selective sample cleanup technique. For example, aminopropyl SPE can help separate this compound from some interfering PCBs.

  • Utilize Tandem Mass Spectrometry (MS/MS): By selecting specific precursor-to-product ion transitions for this compound, you can selectively detect it even if it co-elutes with other compounds.

Issue 3: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Step
Matrix Effects As detailed in the FAQs, employ matrix-matched standards, use an appropriate internal standard, and optimize sample cleanup.
Sample Inhomogeneity Ensure the sample is thoroughly homogenized before taking a subsample for extraction.
Inconsistent Sample Preparation Standardize the sample preparation protocol. Use of automated sample preparation systems can improve consistency.
Instrument Variability Regularly perform instrument maintenance and calibration checks. Monitor system suitability by injecting a standard at the beginning and end of each analytical batch.

Experimental Protocols

Protocol 1: Sample Preparation of Biological Tissues (e.g., Fish Tissue) for this compound Analysis

This protocol is a general guideline based on common extraction and cleanup techniques.

Workflow Diagram:

Sample Preparation Workflow A 1. Homogenization (e.g., 2g tissue with Na2SO4) B 2. Fortification (Add internal standards) A->B C 3. Extraction (e.g., Dichloromethane/Hexane) B->C D 4. Lipid Removal (Gel Permeation Chromatography) C->D E 5. Solid Phase Extraction (SPE) (e.g., Florisil or Silica Gel) D->E F 6. Concentration & Reconstitution (Solvent exchange to Hexane) E->F G 7. GC-MS/MS Analysis F->G

References

Technical Support Center: Enhancing P,P'-DDE Cleanup Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the efficiency of your P,P'-dichlorodiphenyldichloroethylene (P,P'-DDE) cleanup methods. The information is presented in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common cleanup methods for this compound analysis?

A1: The most common cleanup methods for this compound analysis include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Column Chromatography, and Pressurized Liquid Extraction (PLE). A popular and efficient technique for food and agricultural samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines extraction and cleanup in one process.[1][2]

Q2: How do I choose the right cleanup method for my sample matrix?

A2: The choice of cleanup method depends on the complexity of your sample matrix. For relatively clean matrices like drinking water, a simple LLE or SPE may be sufficient.[3] For more complex matrices such as soil, sediment, and biological tissues, more rigorous cleanup techniques like column chromatography with adsorbents like Florisil or a multi-step QuEChERS protocol are often necessary to remove interfering substances.[3][4]

Q3: What is Florisil and why is it commonly used for this compound cleanup?

A3: Florisil is a registered trade name for a synthetic magnesium silicate. It is a highly polar adsorbent used in normal-phase chromatography to separate analytes from interfering compounds. It is effective in removing polar interferences from nonpolar extracts containing organochlorine pesticides like this compound.

Q4: What are "matrix effects" and how can they affect my this compound analysis?

A4: Matrix effects are the alteration of an analyte's signal in the analytical instrument due to co-eluting compounds from the sample matrix. In Gas Chromatography (GC) analysis of this compound, matrix components can accumulate in the GC inlet, leading to signal enhancement or suppression, which can cause inaccurate quantification. Thorough sample cleanup is the most effective way to minimize matrix effects.

Troubleshooting Guides

Low Analyte Recovery in Solid-Phase Extraction (SPE)

Problem: You are experiencing low recovery of this compound after performing Solid-Phase Extraction.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Sorbent Conditioning Ensure the SPE cartridge is properly conditioned with the recommended solvents to activate the sorbent. For reversed-phase SPE, this typically involves methanol followed by water.
Sample Solvent is Too Strong If the sample is dissolved in a solvent that is too strong, the analyte may not be retained on the sorbent. Dilute the sample with a weaker solvent before loading.
Incorrect Sample pH For effective retention on reversed-phase sorbents, ensure the sample pH is adjusted so that this compound is in its neutral form.
High Flow Rate during Loading A high flow rate can prevent the analyte from adequately interacting with the sorbent. Decrease the sample loading flow rate.
Wash Solvent is Too Strong The wash solvent may be partially eluting the this compound. Use a weaker wash solvent or decrease the volume of the wash solvent.
Incomplete Elution The elution solvent may not be strong enough to desorb the this compound completely. Increase the volume or the strength of the elution solvent.
Sorbent Overload The mass of the analyte and matrix components may be exceeding the capacity of the SPE cartridge. Use a larger sorbent mass or a smaller sample volume.
Matrix Interference in GC Analysis

Problem: You are observing interfering peaks or signal suppression/enhancement in your GC analysis of this compound.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Sample Cleanup The cleanup method is not adequately removing matrix co-extractives. Consider using a more selective sorbent in your SPE or an additional cleanup step, such as Florisil column chromatography.
Active Sites in GC Inlet Non-volatile matrix components can accumulate in the GC inlet liner, creating active sites that can interact with the analyte. Regularly replace the GC inlet liner and trim the front of the analytical column.
Matrix-Induced Enhancement Co-eluting matrix components can protect the analyte from degradation in the hot inlet, leading to an enhanced signal. The use of matrix-matched standards for calibration can help to compensate for this effect.
Matrix-Induced Suppression Matrix components can compete with the analyte for ionization in the mass spectrometer source. Diluting the sample extract can sometimes mitigate this effect, but this will also raise the detection limit.

Data Presentation

Table 1: Comparison of this compound Recovery Rates for Different Cleanup Methods

Cleanup Method Matrix Recovery Rate (%) Reference
Pressurized Liquid Extraction + Florisil CleanupSoilNot specified, but described as effective
Soxhlet ExtractionSoilLower than PLE for this compound
QuEChERS (modified)Soil65-116%
QuEChERS with d-SPEApples127 out of 128 pesticides in 70-120% range
QuEChERS with SPEApples123-128 out of 128 pesticides in 70-120% range
Acetone Precipitation + Florisil ChromatographyLettuce and Apple Extracts91-97% (for technical DDT)
LLE + Florisil CleanupBiological SamplesNot specified, but presented as a standard protocol
One-step integrated PLE and cleanupMarine SedimentsMean recovery of 92-94% for PAHs

Experimental Protocols

Protocol 1: Florisil Column Cleanup for this compound

This protocol is based on EPA Method 3620C for the cleanup of organochlorine pesticides.

Materials:

  • Chromatographic column (20 mm ID)

  • Florisil, activated by heating at 130°C for at least 16 hours

  • Anhydrous sodium sulfate, granular

  • Hexane, pesticide grade

  • Sample extract in hexane (10 mL)

  • Collection flask (e.g., 500-mL K-D flask)

Procedure:

  • Add the determined amount of activated Florisil to the chromatographic column. The exact amount may need to be standardized based on the lauric acid value of the Florisil batch.

  • Tap the column to settle the Florisil.

  • Add a 1-2 cm layer of anhydrous sodium sulfate to the top of the Florisil.

  • Pre-elute the column with 60 mL of hexane. Discard the eluate.

  • Just before the hexane level reaches the sodium sulfate layer, quantitatively transfer the 10-mL sample extract onto the column.

  • Rinse the sample container with two 1-2 mL portions of hexane and add them to the column.

  • Place a collection flask under the column.

  • Begin elution with an appropriate solvent system. For this compound, a common elution solvent is a mixture of hexane and diethyl ether. The exact composition and volume will depend on the specific method and desired fractionation.

  • Collect the eluate containing the this compound.

  • Concentrate the eluate to the desired volume for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Water

This is a general protocol for the extraction of neutral organic compounds from a water sample.

Materials:

  • Separatory funnel (1 L)

  • Water sample (500 mL)

  • Dichloromethane (DCM), pesticide grade

  • Sodium chloride (NaCl), saturated solution (brine)

  • Anhydrous sodium sulfate

  • Collection flask

Procedure:

  • Pour the 500 mL water sample into the separatory funnel.

  • Add 60 mL of DCM to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Allow the layers to separate. The DCM layer, containing the this compound, will be the bottom layer.

  • Drain the lower organic layer into a collection flask.

  • Repeat the extraction of the aqueous layer two more times with fresh 60 mL portions of DCM, combining the organic extracts in the same collection flask.

  • To remove residual water from the combined organic extract, you can perform a back-extraction with a saturated NaCl solution (brine).

  • Pass the organic extract through a funnel containing anhydrous sodium sulfate to remove any remaining water.

  • Collect the dried extract and concentrate it to the desired volume for analysis.

Protocol 3: QuEChERS for this compound in Fruits and Vegetables

This protocol is a simplified representation of the QuEChERS method.

Materials:

  • Homogenized sample (10-15 g)

  • 50 mL centrifuge tube with screw cap

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tube containing MgSO₄ and Primary Secondary Amine (PSA) sorbent

Procedure:

  • Weigh 10-15 g of the homogenized sample into the 50 mL centrifuge tube.

  • Add 10 mL of ACN.

  • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄ and NaCl).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge the tube for 5 minutes at 3000 rpm.

  • Transfer an aliquot of the upper ACN layer to a d-SPE tube.

  • Shake the d-SPE tube for 30 seconds.

  • Centrifuge for 5 minutes at 3000 rpm.

  • The supernatant is ready for analysis by GC or LC.

Visualizations

G cluster_extraction Sample Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Sample (Soil, Water, Biota) Extraction Extraction (LLE, SPE, PLE, QuEChERS) Sample->Extraction Cleanup Cleanup (Florisil, SPE, d-SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis GC-ECD/MS Analysis Concentration->Analysis

Caption: General workflow for this compound sample cleanup and analysis.

G start Low this compound Recovery in SPE check_loading Analyte in Loading Effluent? start->check_loading check_wash Analyte in Wash Effluent? check_loading->check_wash No cause_loading Cause: - Strong Sample Solvent - Incorrect pH - High Flow Rate - Sorbent Overload check_loading->cause_loading Yes retained Analyte Retained on Sorbent? check_wash->retained No cause_wash Cause: - Wash Solvent Too Strong check_wash->cause_wash Yes cause_elution Cause: - Elution Solvent Too Weak - Insufficient Elution Volume retained->cause_elution Yes solution_ok Recovery OK retained->solution_ok No (Re-evaluate entire method)

Caption: Troubleshooting decision tree for low recovery in SPE.

G cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup Homogenize 1. Homogenize Sample Add_ACN 2. Add Acetonitrile (ACN) Homogenize->Add_ACN Add_Salts 3. Add Extraction Salts (MgSO4, NaCl) Add_ACN->Add_Salts Shake_Vortex 4. Shake/Vortex Add_Salts->Shake_Vortex Centrifuge1 5. Centrifuge Shake_Vortex->Centrifuge1 Transfer_Supernatant 6. Transfer ACN Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE 7. Add to d-SPE Tube (MgSO4, PSA) Transfer_Supernatant->Add_dSPE Shake_Vortex2 8. Shake/Vortex Add_dSPE->Shake_Vortex2 Centrifuge2 9. Centrifuge Shake_Vortex2->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

Caption: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow.

References

dealing with instrument drift in long sequence P,P'-dde analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: p,p'-DDE Analysis

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding instrument drift during long sequence analysis of p,p'-Dichlorodiphenyldichloroethylene (this compound).

Troubleshooting Guide

Question: How can I identify instrument drift in my this compound analysis?

Instrument drift manifests as gradual, often systematic, changes in the instrument's response over a long analytical sequence.[1] Key indicators include:

  • Baseline Drift: A continuous upward or downward shift in the baseline of your chromatograms. Upward drift is often caused by column bleed at high temperatures or contamination in the carrier gas.[2]

  • Changes in Peak Area/Height: A consistent decrease or increase in the peak area or height of your internal standards or calibration checks across the sequence. This indicates a change in detector sensitivity.[1][2]

  • Shifting Retention Times: A gradual shift in the retention times of your analytes, which can be caused by changes in carrier gas flow rate or oven temperature fluctuations.[3]

Question: What are the common causes of instrument drift in Gas Chromatography-Mass Spectrometry (GC-MS)?

Several factors can contribute to instrument drift during extended GC-MS runs. These can be broadly categorized as:

  • Instrumental Factors:

    • Temperature Fluctuations: Even minor variations of 1-2°C in the ion source or detector can cause measurable drift.

    • Carrier Gas Leaks/Flow Instability: Changes in carrier gas flow, especially during temperature programming in constant pressure mode, can alter detector response.

    • Detector Contamination or Degradation: Accumulation of sample matrix residues on the ion source, lens, or detector surfaces alters performance over time. Filaments and electron multipliers in detectors can also degrade with extended use.

  • Sample-Related Factors:

    • Matrix Effects: Complex sample matrices can contaminate the GC inlet liner and the front of the analytical column, leading to "priming effects" that alter analyte response.

    • Analyte Instability: Some analytes can degrade in the autosampler vials over the course of a long sequence, which can be mistaken for instrument drift.

  • Column Issues:

    • Column Bleed: The stationary phase of the GC column can degrade and elute at high temperatures, causing a rising baseline.

    • Column Contamination: Non-volatile residues from sample injections can accumulate at the head of the column.

Question: What immediate actions can I take if I observe significant drift during a sequence?

If you observe drift exceeding acceptable limits (e.g., >30% change in response for a calibration standard), it is recommended to stop the sequence and take corrective action.

  • Check for Leaks: Use an electronic leak detector to check for leaks in the carrier gas lines, particularly around the inlet septum and column fittings.

  • Inspect the Inlet: Check the GC inlet liner and septum for contamination or degradation. Replace them if necessary.

  • Condition the Column: Perform a column bake-out according to the manufacturer's instructions to remove contaminants and re-establish a stable baseline.

  • Re-calibrate: Once the system is stable, run a new calibration curve to ensure the instrument response is linear and reproducible before resuming the sequence.

Frequently Asked Questions (FAQs)

Question: What is this compound and why is its analysis important?

This compound (1-dichloro-2,2-bis(p-chlorophenyl)ethylene) is the primary and most persistent metabolite of the insecticide p,p'-DDT. Although DDT has been banned in many countries for decades, this compound is still widely detected in environmental and biological samples due to its long half-life and resistance to degradation. Its analysis is crucial for monitoring environmental contamination and assessing human exposure, as it is considered a potential endocrine disruptor.

Question: How can I prevent or minimize instrument drift in a long this compound analysis sequence?

Proactive measures are key to maintaining instrument stability.

  • System Suitability Checks: Before starting a long sequence, ensure the GC-MS system is performing optimally. This includes checking for leaks, conditioning the column, and running a system suitability test to verify resolution, peak shape, and sensitivity.

  • Use of Internal Standards: Incorporate an internal standard (ISD) into all samples, standards, and blanks. An ISD can help correct for variations in injection volume and detector response.

  • Bracketing Calibration: Analyze calibration standards at the beginning and end of the sample sequence. If the drift between these bracketing standards is too high (e.g., >30%), the samples in between should be re-analyzed.

  • Periodic Calibration Checks: For very long sequences, insert continuing calibration verification (CCV) standards at regular intervals (e.g., every 10-20 samples) to monitor instrument performance in real-time.

  • Proper Sample Preparation: Ensure that sample preparation procedures, such as extraction and cleanup, are robust and effectively remove matrix interferences that can contaminate the system.

Question: What are acceptable limits for instrument drift?

Acceptable drift depends on the specific method requirements and the quality control criteria of the laboratory. However, some general guidelines exist. For example, if the response of a continuing calibration standard deviates by more than 30% from the initial calibration, corrective action is typically required, and the bracketed samples should be re-analyzed.

Question: Can software be used to correct for instrument drift?

Yes, various software-based approaches can be used to correct for drift post-acquisition. These methods typically use the response of internal standards or periodically analyzed drift correction standards to normalize the response of the target analyte across the analytical batch. Some modern systems also incorporate algorithms for real-time drift compensation. However, it is crucial to first minimize the sources of drift through proper instrument maintenance and analytical methodology rather than relying solely on post-run corrections.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to instrument drift in chromatographic analysis.

ParameterTypical Value/GuidelineSignificanceSource
Acceptable CCV Drift < 30%If drift exceeds this value, bracketed samples should be re-analyzed.
Potential Sensitivity Drift Up to 50%In long (e.g., 16-hour) sequences, uncorrected drift can lead to significant underestimation of analyte concentration.
Ion Source Temperature Stability ± 1-2 °CMinor temperature fluctuations can produce measurable drift in modern high-sensitivity instruments.

Experimental Protocols

Methodology for Long Sequence Analysis with Drift Control

This protocol outlines a typical GC-MS analytical sequence designed to monitor and control for instrument drift during the analysis of this compound.

  • System Preparation and Conditioning:

    • Install a clean inlet liner and septum.

    • Condition the GC column according to the manufacturer's recommendations to ensure a stable baseline and remove any contaminants.

    • Perform an instrument autotune or checktune to verify MS performance.

  • Initial Calibration:

    • Prepare a series of at least five calibration standards of this compound spanning the expected concentration range of the samples.

    • Add a consistent concentration of an appropriate internal standard (e.g., a labeled analogue of DDE or a compound with similar chemical properties) to each calibration standard.

    • Analyze the calibration standards to establish the initial calibration curve. The curve should meet method-specific criteria for linearity (e.g., R² > 0.995).

  • Analytical Sequence Construction:

    • Begin the sequence with a solvent blank to ensure no system contamination.

    • Analyze a quality control (QC) sample at the low end of the calibration range (Lowest Calibration Level, LCL) to verify sensitivity.

    • Inject the first bracketing calibration standard.

    • Analyze unknown samples. It is good practice to intersperse method blanks and QC samples within the sequence.

    • Insert a Continuing Calibration Verification (CCV) standard at a mid-range concentration after every 10-20 unknown samples.

  • Data Evaluation for Drift:

    • Calculate the percent difference (%D) for the CCV standards relative to the initial calibration. If the %D exceeds the method-defined limit (e.g., 30%), the samples analyzed since the last passing CCV must be re-injected.

    • Compare the response of the final bracketing standard to the initial one. Significant deviation may invalidate the entire run.

    • Monitor the peak area of the internal standard across the entire sequence. A consistent downward or upward trend is a clear indicator of instrument drift.

Visualizations

Experimental_Workflow cluster_prep 1. System Preparation cluster_cal 2. Initial Calibration cluster_seq 3. Analytical Sequence cluster_eval 4. Data Evaluation SysPrep System Suitability Check (Leak Check, Column Conditioning) InitialCal Analyze 5-Point Calibration Curve SysPrep->InitialCal SolventBlank1 Solvent Blank InitialCal->SolventBlank1 LCL_Check LCL QC Check SolventBlank1->LCL_Check Bracket_Start Bracketing Standard (Start) LCL_Check->Bracket_Start Samples1 Samples 1-10 + Method Blank/QC Bracket_Start->Samples1 CCV1 CCV Standard Samples1->CCV1 Samples2 Samples 11-20 + Method Blank/QC CCV1->Samples2 CCV2 CCV Standard Samples2->CCV2 Bracket_End Bracketing Standard (End) CCV2->Bracket_End DataEval Evaluate Drift (%D of CCVs, Bracket Drift) Bracket_End->DataEval Decision Drift < 30%? DataEval->Decision Accept Accept Data Decision->Accept Yes Reject Troubleshoot & Re-analyze Decision->Reject No

Caption: Experimental workflow for long sequence analysis with drift control.

Drift_Causes_Effects cluster_causes Root Causes cluster_manifestations Observable Manifestations (Drift) cluster_effects Impact on Data Quality Temp Temperature Fluctuations Baseline Baseline Shift Temp->Baseline Sensitivity Sensitivity Change (Peak Area Drift) Temp->Sensitivity Matrix Sample Matrix Accumulation Column Column Bleed/Contamination Matrix->Column Matrix->Sensitivity Gas Carrier Gas Instability Gas->Sensitivity Retention Retention Time Shift Gas->Retention Column->Baseline Integration Peak Integration Errors Baseline->Integration Quantification Inaccurate Quantification Sensitivity->Quantification Reproducibility Poor Reproducibility Retention->Reproducibility Quantification->Reproducibility

Caption: Logical diagram of the causes and effects of instrument drift.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for p,p'-DDE in Food

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the determination of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) in various food matrices. The data presented is compiled from a range of studies to assist in the selection of the most suitable methodology for specific research and monitoring needs. This document outlines key performance parameters of different analytical techniques and provides detailed experimental protocols for common sample preparation procedures.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance data for the analysis of this compound in different food matrices using various analytical techniques.

Table 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Food MatrixSample PreparationLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD %)
TroutLLE>0.990.6 - 8.32 - 2573 - 1121.4 - 17.9
ShellfishQuEChERS>0.990.10 - 0.800.31 - 2.4183.5 - 117.40.3 - 27.5
CephalopodsQuEChERS>0.990.21 - 0.770.63 - 2.3379.8 - 118.41.2 - 27.9
Milk (High Fat)QuEChERS≥0.980.01 (ng/mL)0.02 (ng/mL)52.02 - 120<20
Daikenchuto (Herbal Medicine)SPENot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Table 2: Gas Chromatography with Electron Capture Detector (GC-µECD)

Food MatrixSample PreparationLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD %)
HoneyModified QuEChERSNot ReportedNot ReportedNot Reported64.7 - 129.3<20 (most analytes)

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Food MatrixSample PreparationLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD %)
SpicesAcetonitrile Extraction>0.99Not ReportedNot Reported60 - 140Not Reported
VegetablesQuEChERS>0.99Not Reported0.01 (mg/kg)70 - 120<20

Experimental Protocols

Detailed methodologies for the key sample preparation techniques are provided below.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in a variety of food matrices.

1. Sample Homogenization:

  • Homogenize a representative portion of the food sample to achieve a uniform consistency. For samples with low water content, such as dried fruits or cereals, addition of a specific amount of water may be necessary before homogenization.

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (with or without 1% acetic acid).

  • Add an appropriate internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥1500 rcf for 1 minute.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture. The sorbent composition depends on the matrix:

    • General Fruits and Vegetables: Primary secondary amine (PSA) and MgSO₄.

    • Fatty Matrices: PSA, C18, and MgSO₄.

    • Pigmented Samples: PSA, graphitized carbon black (GCB), and MgSO₄.

  • Vortex for 30 seconds to 1 minute.

  • Centrifuge for 1 minute at ≥1500 rcf.

  • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For GC analysis, a solvent exchange step to a more volatile solvent may be necessary.

Solid-Phase Extraction (SPE) Method

SPE is a versatile technique for sample cleanup and concentration, particularly for complex matrices.

1. Sample Extraction:

  • Extract the homogenized food sample with an appropriate organic solvent (e.g., acetone, acetonitrile, or a mixture). The choice of solvent depends on the analyte and matrix.

  • The extract may be filtered or centrifuged to remove solid particles.

2. SPE Cartridge Conditioning:

  • Condition the SPE cartridge (e.g., C18, Florisil) by passing a specific sequence of solvents. A typical sequence for a C18 cartridge is:

    • Methylene chloride

    • Methanol

    • Reagent water

3. Sample Loading:

  • Load the sample extract onto the conditioned SPE cartridge at a controlled flow rate.

4. Washing:

  • Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analytes of interest.

5. Elution:

  • Elute the target analytes from the cartridge using a stronger organic solvent or a mixture of solvents.

6. Concentration and Reconstitution:

  • The eluate is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for instrumental analysis.

Mandatory Visualization

The following diagram illustrates a general workflow for the validation of an analytical method for this compound in food.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Parameters cluster_result Result Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE, SPE) Extraction->Cleanup GCMS GC-MS/MS Cleanup->GCMS LCMS LC-MS/MS Cleanup->LCMS Linearity Linearity GCMS->Linearity LOD LOD & LOQ GCMS->LOD Accuracy Accuracy (Recovery) GCMS->Accuracy Precision Precision (RSD) GCMS->Precision Specificity Specificity GCMS->Specificity LCMS->Linearity LCMS->LOD LCMS->Accuracy LCMS->Precision LCMS->Specificity ValidatedMethod Validated Analytical Method Linearity->ValidatedMethod LOD->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod Specificity->ValidatedMethod

Navigating p,p'-DDE Proficiency Testing: A Comparative Guide for Analytical Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical data is paramount. This guide provides a comprehensive overview of inter-laboratory comparisons for the proficiency testing of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), a persistent environmental pollutant and metabolite of the insecticide DDT. It offers a comparative look at analytical methodologies, presents illustrative proficiency testing data, and details experimental protocols to support laboratories in evaluating and enhancing their this compound quantification capabilities.

The Critical Role of Inter-Laboratory Comparisons

Inter-laboratory comparisons, including proficiency testing (PT), are essential for quality assurance in analytical laboratories.[1][2][3][4][5] They provide an objective assessment of a laboratory's performance by comparing its results for a specific analyte in a given matrix to those of other laboratories. Participation in such programs is often a requirement for accreditation and demonstrates a laboratory's competence to its clients and regulatory bodies. The primary goal of proficiency testing is to identify potential issues with analytical methods, equipment, or personnel, thereby ensuring the reliability and comparability of data across different testing facilities.

Analytical Methodologies for this compound Determination

A variety of sophisticated analytical techniques are employed for the determination of this compound in diverse matrices such as water, soil, sediment, and biological tissues. The choice of method often depends on the sample matrix, the required level of sensitivity, and the available instrumentation.

Commonly used methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): A highly sensitive method for detecting halogenated compounds, making it particularly suitable for organochlorine pesticides such as this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A versatile technique that can be used for a wide range of compounds, including those that are not amenable to GC analysis.

  • High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): Offers very high sensitivity and selectivity, making it ideal for trace-level analysis of this compound in complex matrices.

Sample preparation is a critical step in the analytical workflow and typically involves extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by a clean-up step to remove interfering substances.

Comparative Performance in Proficiency Testing: An Example

To illustrate the outcomes of an inter-laboratory comparison for this compound, the following table summarizes hypothetical results from a proficiency test for the analysis of this compound in a drinking water sample. Performance is often evaluated using a z-score , which indicates how many standard deviations a laboratory's result is from the consensus value.

Table 1: Hypothetical Proficiency Test Results for this compound in Drinking Water

Laboratory IDReported Concentration (µg/L)Assigned Value (µg/L)Standard Deviation for Proficiency Assessmentz-scorePerformance Evaluation
Lab 010.180.200.03-0.67Satisfactory
Lab 020.210.200.030.33Satisfactory
Lab 030.250.200.031.67Satisfactory
Lab 040.150.200.03-1.67Satisfactory
Lab 050.280.200.032.67Questionable
Lab 060.120.200.03-2.67Questionable
Lab 070.310.200.033.67Unsatisfactory
Lab 080.190.200.03-0.33Satisfactory
Lab 090.220.200.030.67Satisfactory
Lab 100.170.200.03-1.00Satisfactory

Note: The data in this table is for illustrative purposes and does not represent the results of a specific proficiency test.

A graphical representation of these z-scores provides a clear visual comparison of the participating laboratories' performance.

Proficiency_Test_Z_Scores_for_pp_DDE cluster_labs Participating Laboratories Lab 01 Lab 01 z_neg1 -1 Lab 01->z_neg1 -0.67 Lab 02 Lab 02 z_0 0 Lab 02->z_0 0.33 Lab 03 Lab 03 z_2 2 Lab 03->z_2 1.67 Lab 04 Lab 04 z_neg2 -2 Lab 04->z_neg2 -1.67 Lab 05 Lab 05 z_3 3 Lab 05->z_3 2.67 Lab 06 Lab 06 z_neg3 -3 Lab 06->z_neg3 -2.67 Lab 07 Lab 07 z_4 4 Lab 07->z_4 3.67 Lab 08 Lab 08 Lab 08->z_0 -0.33 Lab 09 Lab 09 z_1 1 Lab 09->z_1 0.67 Lab 10 Lab 10 Lab 10->z_neg1 -1.00 z_neg4 -4

Caption: Z-score distribution for this compound proficiency testing.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving accurate and reproducible results. Below are example protocols for the analysis of this compound in water and sediment samples.

Protocol 1: Analysis of this compound in Water by GC-MS
  • Sample Collection: Collect 1 L of water in a pre-cleaned amber glass bottle.

  • Extraction (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass the 1 L water sample through the cartridge at a flow rate of 5-10 mL/min.

    • Dry the cartridge by passing nitrogen gas through it.

    • Elute the trapped analytes with an appropriate solvent such as ethyl acetate or dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.

    • Mass Spectrometer: Electron ionization (EI) mode, scan range 50-550 amu or selected ion monitoring (SIM) for target ions of this compound.

  • Quantification: Use a multi-point calibration curve prepared from certified reference standards.

Protocol 2: Analysis of this compound in Sediment by HRGC/HRMS
  • Sample Preparation: Air-dry the sediment sample and sieve to remove large debris.

  • Extraction (Soxhlet Extraction):

    • Place 10 g of the dried sediment in a Soxhlet thimble.

    • Extract with a mixture of hexane and acetone (1:1, v/v) for 16-24 hours.

  • Clean-up:

    • Concentrate the extract and perform a multi-step clean-up using activated silica gel and/or Florisil chromatography to remove interfering compounds.

  • HRGC/HRMS Analysis:

    • Injector: Splitless mode, 280 °C.

    • Column: 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Oven Program: Optimized for the separation of organochlorine pesticides.

    • Mass Spectrometer: High-resolution mass spectrometer operating in EI mode with a resolution of >10,000. Monitor specific ions for this compound.

  • Quantification: Use an isotope dilution method with a ¹³C-labeled this compound internal standard for accurate quantification.

Signaling Pathways and Logical Relationships

Understanding the biological effects of this compound is crucial for interpreting its toxicological significance. This compound is known to act as an endocrine disruptor, primarily by antagonizing the androgen receptor. It can also induce cellular stress and affect other signaling pathways.

Caption: this compound as an androgen receptor antagonist.

In addition to its anti-androgenic effects, this compound has been shown to promote cell proliferation in certain cancer cell lines through the activation of the Wnt/β-catenin and Hedgehog/Gli1 signaling pathways, mediated by oxidative stress.

ppDDE_Oxidative_Stress_Signaling cluster_cellular_response Cellular Response ppDDE This compound OxidativeStress Oxidative Stress (Increased ROS) ppDDE->OxidativeStress Induces Wnt Wnt/β-catenin Pathway OxidativeStress->Wnt Activates Hedgehog Hedgehog/Gli1 Pathway OxidativeStress->Hedgehog Activates CellProliferation Cell Proliferation Wnt->CellProliferation Promotes Hedgehog->CellProliferation Promotes

Caption: this compound-induced oxidative stress and signaling.

By participating in inter-laboratory comparisons and adhering to robust analytical protocols, laboratories can ensure the delivery of high-quality, reliable data for this compound, contributing to a better understanding of its environmental and health impacts.

References

A Comparative Analysis of the Estrogenic Activity of p,p'-DDE and DDT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the estrogenic activity of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), a major and persistent metabolite of dichlorodiphenyltrichloroethane (DDT), and its parent compound, p,p'-DDT. The estrogenic potential of these compounds is a significant concern due to their widespread environmental persistence and potential to act as endocrine disruptors. This document synthesizes experimental data from in vitro and in vivo studies to provide a comprehensive overview for researchers, scientists, and professionals in drug development and toxicology.

Executive Summary

The technical mixture of the insecticide DDT is primarily composed of p,p'-DDT, with a smaller proportion of the o,p'-DDT isomer. While o,p'-DDT is a well-established estrogenic compound, the focus of this guide is the comparison between p,p'-DDT and its primary metabolite, this compound. Experimental evidence consistently demonstrates that p,p'-DDT exhibits weak estrogenic activity. In contrast, this compound is generally considered to have negligible direct estrogenic activity and is more potent as an anti-androgen.[1][2] However, some studies suggest that under certain conditions, both p,p'-DDT and this compound can exhibit estrogenic effects, albeit at much lower potencies than the endogenous estrogen, 17β-estradiol.[3]

Data Presentation

The following tables summarize quantitative data from various experimental assays designed to assess estrogenic activity. These assays measure the ability of a compound to bind to and activate the estrogen receptor (ER), leading to downstream cellular responses.

Table 1: Estrogen Receptor (ER) Binding Affinity

Estrogen receptor binding assays determine the ability of a test compound to displace a radiolabeled estrogen from the ER. The half-maximal inhibitory concentration (IC50) represents the concentration of the test compound required to displace 50% of the radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.

CompoundEstrogen Receptor SubtypeAssay TypeIC50 (µM)Relative Binding Affinity (RBA % of Estradiol)Reference
This compoundHuman ERαCompetitive Binding>100<0.01[2]
p,p'-DDTHuman ERCompetitive Binding~1000-fold weaker than estradiol~0.1[4]
o,p'-DDTHuman ERCompetitive Binding~1~1
17β-EstradiolHuman ERαCompetitive Binding~0.002100

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: In Vitro Reporter Gene Assays

Reporter gene assays measure the transcriptional activation of the estrogen receptor. In these assays, cells are transfected with a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE). The half-maximal effective concentration (EC50) is the concentration of a compound that induces a response halfway between the baseline and the maximum response.

CompoundCell LineReporter GeneEC50 (µM)Relative Potency (Estradiol = 100)Reference
This compoundYeast (kwERα)lacZNo activity0
p,p'-DDTYeast (kwERα)lacZ>10<0.001
o,p'-DDTYeast (kwERα)lacZ~0.1~1
17β-EstradiolYeast (kwERα)lacZ~0.0001100

Note: The estrogenic potency can vary significantly depending on the cell line and reporter system used.

Table 3: Cell Proliferation Assays

Estrogenic compounds can stimulate the proliferation of estrogen-sensitive cells, such as the human breast cancer cell line MCF-7.

CompoundCell LineObserved EffectConcentration for EffectReference
This compoundMCF-7Proliferation100-1000 fold higher than serum levels
p,p'-DDTMCF-7Proliferation100-1000 fold higher than serum levels
o,p'-DDTMCF-7Proliferation100-1000 fold higher than serum levels

Note: The concentrations required to elicit a proliferative response are generally high, indicating weak estrogenic activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Estrogen Receptor Competitive Binding Assay

This in vitro assay assesses the ability of a test chemical to bind to the estrogen receptor.

Principle: The assay measures the displacement of a radiolabeled estrogen (e.g., [3H]17β-estradiol) from the estrogen receptor by a test compound. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.

Methodology:

  • Preparation of ER-rich cytosol: Uteri from immature or ovariectomized female rats are homogenized in a buffer to isolate the cytosolic fraction containing the estrogen receptors.

  • Incubation: A constant concentration of radiolabeled estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The receptor-bound radiolabeled estradiol is separated from the free (unbound) radiolabeled estradiol using methods such as dextran-coated charcoal or hydroxylapatite.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined by non-linear regression analysis.

Luciferase Reporter Gene Assay

This in vitro assay is used to determine the ability of a chemical to induce estrogen receptor-mediated gene transcription.

Principle: Cells are genetically engineered to contain a reporter gene (e.g., firefly luciferase) linked to an estrogen response element (ERE). When an estrogenic compound binds to and activates the estrogen receptor, the receptor-ligand complex binds to the ERE, driving the expression of the reporter gene. The resulting light output from the luciferase reaction is proportional to the estrogenic activity of the compound.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., MCF-7, HeLa, or yeast) is cultured and transfected with two plasmids: one expressing the human estrogen receptor (if not endogenously present) and another containing the ERE-luciferase reporter construct.

  • Compound Exposure: The transfected cells are exposed to various concentrations of the test compound for a specified period (typically 24-48 hours).

  • Cell Lysis: The cells are lysed to release the cellular components, including the expressed luciferase enzyme.

  • Luminometry: The luciferase substrate (luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The EC50 value is calculated from the dose-response curve.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line, MCF-7.

Principle: MCF-7 cells are estrogen-responsive, and their proliferation is stimulated by estrogens. This assay quantifies the increase in cell number after exposure to a test compound.

Methodology:

  • Cell Seeding: MCF-7 cells are seeded in multi-well plates in a medium stripped of estrogens.

  • Compound Exposure: The cells are then exposed to a range of concentrations of the test compound for several days (typically 6-7 days).

  • Cell Number Quantification: At the end of the exposure period, the number of cells is determined using various methods, such as sulforhodamine B (SRB) staining, which stains total cellular protein, or by direct cell counting.

  • Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the treated wells to the cell number in the control (vehicle-treated) wells.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a general workflow for assessing estrogenic activity.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Estrogenic Compound (e.g., p,p'-DDT) ER Estrogen Receptor (ER) E->ER Binding ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Estrogen Receptor Signaling Pathway

ExperimentalWorkflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays binding_assay Estrogen Receptor Binding Assay (IC50) evaluation Evaluation of Estrogenic Activity binding_assay->evaluation reporter_assay Reporter Gene Assay (EC50) reporter_assay->evaluation cell_prolif_assay Cell Proliferation Assay cell_prolif_assay->evaluation uterotrophic_assay Uterotrophic Assay (Uterine Weight) uterotrophic_assay->evaluation start Test Compound (this compound or p,p'-DDT) start->binding_assay start->reporter_assay start->cell_prolif_assay start->uterotrophic_assay

Experimental Workflow for Estrogenic Activity Assessment

Conclusion

The experimental data consistently indicate that p,p'-DDT possesses weak estrogenic activity, while its metabolite, this compound, has even lower to negligible estrogenic potential. The primary environmental and health concern associated with this compound is its established anti-androgenic activity. For researchers and professionals in drug development and toxicology, it is crucial to consider the distinct endocrine-disrupting profiles of DDT isomers and their metabolites. While p,p'-DDT can contribute to the overall estrogenic burden, its activity is significantly less potent than that of the o,p'-DDT isomer and the endogenous hormone 17β-estradiol. The weak to non-existent estrogenic activity of this compound suggests that its endocrine-disrupting effects are primarily mediated through the androgen receptor pathway.

References

Assuring Accuracy in p,p'-DDE Analysis: A Comparative Guide to Quality Control Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE), establishing robust quality assurance and quality control (QA/QC) protocols is paramount. This guide provides a comprehensive comparison of the primary tools used for QA/QC in this compound analysis: Certified Reference Materials (CRMs), Proficiency Testing (PT) schemes, and in-house prepared Quality Control Materials (QCMs).

The lipophilic nature and environmental persistence of this compound, a major metabolite of the insecticide DDT, necessitate its monitoring in various matrices, including environmental samples and biological tissues. The accuracy and reliability of these measurements are critical for assessing environmental impact, understanding toxicological effects, and ensuring consumer safety. This guide will delve into the characteristics, performance, and applications of different QA/QC materials, supported by experimental data and detailed protocols to aid laboratories in selecting the most appropriate strategy for their needs.

Comparing QA/QC Strategies for this compound Analysis

The selection of a QA/QC strategy depends on various factors, including the laboratory's resources, the required level of accuracy and traceability, and regulatory requirements. The following table summarizes the key characteristics of CRMs, PT schemes, and in-house QCMs for this compound analysis.

FeatureCertified Reference Materials (CRMs)Proficiency Testing (PT) SchemesIn-house Quality Control Materials (QCMs)
Primary Purpose Establishing metrological traceability, method validation, and calibration.[1]Assessing laboratory performance and inter-laboratory comparison.Routine monitoring of method performance and precision.[2][3]
Traceability Directly traceable to national or international standards.[1]Traceable to the consensus value of participating laboratories or an assigned value by the provider.Traceability is not inherent and must be established by the laboratory.
Certified Value Provided with a certificate of analysis stating the property value and its uncertainty.[1]Assigned value determined by the PT provider, often through consensus of expert laboratories.Value assigned by the laboratory, typically based on repeated measurements.
Uncertainty Low and well-characterized uncertainty.Uncertainty is associated with the consensus value and the spread of participant results.Higher and less rigorously characterized uncertainty compared to CRMs.
Cost High initial cost per unit.Moderate cost per participation round.Lower direct cost, but requires significant time and resources for preparation and characterization.
Availability Available for a range of matrices and concentration levels, but may not cover all specific needs.Offered for various matrices and analytes at scheduled intervals.Prepared on-demand to match specific sample matrices and analyte concentrations.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound relies on a well-defined and validated analytical method. A widely used and robust technique is gas chromatography-mass spectrometry (GC-MS). The following is a generalized experimental protocol for the analysis of this compound in a solid matrix (e.g., soil, sediment) using a CRM for quality control.

Sample Preparation and Extraction
  • Objective: To extract this compound from the solid matrix into a liquid solvent.

  • Procedure:

    • Homogenize the solid sample to ensure representativeness.

    • Weigh a known amount of the homogenized sample (e.g., 10 g) into a clean extraction vessel.

    • Spike the sample with a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound) to correct for extraction and instrumental variability.

    • Add an appropriate extraction solvent, such as a mixture of hexane and acetone (1:1, v/v).

    • Extract the sample using a validated technique such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).

    • Separate the solvent extract from the solid residue by centrifugation or filtration.

Extract Cleanup
  • Objective: To remove interfering co-extracted compounds from the sample extract.

  • Procedure:

    • Concentrate the extract to a smaller volume (e.g., 1-2 mL) using a gentle stream of nitrogen.

    • Perform a cleanup step using solid-phase extraction (SPE) with a suitable sorbent, such as Florisil or silica gel.

    • Elute the this compound from the SPE cartridge with an appropriate solvent or solvent mixture.

    • Concentrate the cleaned extract to the final volume required for GC-MS analysis.

Instrumental Analysis (GC-MS)
  • Objective: To separate, identify, and quantify this compound in the cleaned extract.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • Typical GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 300 °C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

Quality Control
  • Certified Reference Material (CRM): A CRM of a matrix similar to the samples should be analyzed alongside each batch of samples. The measured concentration of this compound in the CRM must fall within the certified range specified in its certificate of analysis.

  • Method Blank: A clean matrix that is subjected to the entire analytical procedure to check for contamination.

  • Matrix Spike: A sample to which a known amount of this compound is added to assess matrix effects and recovery.

  • Duplicate Samples: Analyzing a sample in duplicate to assess the precision of the method.

Visualizing the QA/QC Workflow

The following diagrams illustrate the logical flow of a comprehensive QA/QC program for this compound analysis, incorporating CRMs, PT schemes, and in-house QCMs.

QAQC_Workflow cluster_planning 1. Planning & Method Development cluster_routine_analysis 2. Routine Sample Analysis cluster_iqc 3. Internal Quality Control (IQC) cluster_eqc 4. External Quality Control (EQC) cluster_corrective_action 5. Corrective Action Define_DQOs Define Data Quality Objectives (DQOs) Select_Method Select Analytical Method (e.g., GC-MS) Define_DQOs->Select_Method Method_Validation Method Validation Select_Method->Method_Validation Sample_Prep Sample Preparation & Extraction Method_Validation->Sample_Prep CRM_Analysis Analyze Certified Reference Material (CRM) Method_Validation->CRM_Analysis Method Accuracy Instrumental_Analysis Instrumental Analysis Sample_Prep->Instrumental_Analysis Data_Review Data Review & Reporting Instrumental_Analysis->Data_Review InHouse_QCM Analyze In-house QCMs Instrumental_Analysis->InHouse_QCM Batch QC PT_Participation Participate in Proficiency Testing (PT) Data_Review->PT_Participation Performance Evaluation Control_Charts Monitor Control Charts InHouse_QCM->Control_Charts Investigate_OOS Investigate Out-of-Specification (OOS) Results Control_Charts->Investigate_OOS If OOS CRM_Analysis->Investigate_OOS If Fails PT_Participation->Investigate_OOS If Unsatisfactory Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Investigate_OOS->Implement_CAPA Implement_CAPA->Sample_Prep Re-analysis

Caption: A comprehensive QA/QC workflow for this compound analysis.

The following diagram illustrates the hierarchical relationship and application of different quality control materials in an analytical laboratory.

QC_Hierarchy CRM Certified Reference Material (CRM) (Highest Accuracy & Traceability) Method_Validation Method Validation CRM->Method_Validation Validates Accuracy Calibration Instrument Calibration CRM->Calibration Establishes Traceability PT Proficiency Testing (PT) Sample (Inter-laboratory Performance) Performance_Assessment Laboratory Performance Assessment PT->Performance_Assessment Evaluates Competence InHouse_QCM In-house Quality Control Material (QCM) (Routine Precision Monitoring) Routine_Analysis Routine Batch Analysis InHouse_QCM->Routine_Analysis Monitors Precision Method_Validation->InHouse_QCM Characterizes QCM

Caption: Hierarchy and application of QA/QC materials in analytical testing.

Conclusion

The reliable measurement of this compound is underpinned by a robust and well-documented QA/QC program. Certified Reference Materials are indispensable for establishing accuracy and metrological traceability, serving as the cornerstone of method validation and calibration. Proficiency Testing schemes provide an external and objective assessment of a laboratory's performance against its peers. In-house Quality Control Materials offer a cost-effective solution for the routine, day-to-day monitoring of analytical precision.

References

A Comparative Guide to the Bioaccumulation Potential of p,p'-DDE and Other Persistent Organic Pollutants

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the bioaccumulation potential of p,p'-dichlorodiphenyldichloroethylene (p,p'-DDE) and other major classes of persistent organic pollutants (POPs), including polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). This document is intended for researchers, scientists, and drug development professionals interested in the environmental fate and toxicological profiles of these compounds.

Data Presentation: Comparative Bioaccumulation Potential

The bioaccumulation potential of a chemical is its ability to accumulate in an organism to a concentration higher than that in the surrounding environment. This is a critical factor in assessing the environmental risk of POPs. The following table summarizes key metrics used to quantify bioaccumulation: Bioaccumulation Factor (BAF), Bioconcentration Factor (BCF), and Trophic Magnification Factor (TMF).

Persistent Organic Pollutant (POP)Bioaccumulation Factor (BAF) (L/kg)Bioconcentration Factor (BCF) (L/kg)Trophic Magnification Factor (TMF)
This compound -12,000 - 110,000 (Fish)[1]7.8 (Terrestrial Food Web)[2]
PCBs (e.g., PCB-153) 2,000,000 (Fish)[3]95,000 (Fish)0.8 - 3.9 (Aquatic Food Web)[4]
PBDEs (e.g., BDE-47) -14,000 (Fish, commercial pentaBDE)[5]0.2 - 2.0 (Aquatic Food Web)
Dioxins (e.g., 2,3,7,8-TCDD) 11,500 - 106,000 (Fish)66,000 - 128,000 (Fish)0.3 - 1.1 (Aquatic Food Web)

Note: BAF, BCF, and TMF values can vary significantly depending on the species, ecosystem, and experimental conditions. The values presented here are illustrative ranges from various studies to provide a comparative overview.

Experimental Protocols

The determination of bioaccumulation potential relies on standardized experimental protocols. The following are summaries of key methodologies for determining BCF and an overview of how TMF is calculated.

Bioconcentration Factor (BCF) Determination (based on OECD 305 and EPA OCSPP 850.1730)

The BCF is typically determined through laboratory studies with fish. The general procedure involves two phases:

  • Uptake Phase:

    • Fish are exposed to a constant, sublethal concentration of the test chemical in water under flow-through conditions.

    • The duration of this phase is typically 28 days but can be extended if a steady state is not reached.

    • Water and fish tissue samples are collected at regular intervals to measure the concentration of the chemical.

  • Depuration Phase:

    • After the uptake phase, the fish are transferred to clean, uncontaminated water.

    • Fish tissue samples are collected at regular intervals to measure the rate at which the chemical is eliminated from the body.

    • This phase continues until the concentration of the chemical in the fish tissue is negligible or has reached a plateau.

The BCF can be calculated as the ratio of the chemical's concentration in the fish to the concentration in the water at a steady state (BCFss) or as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2) (BCFk).

G cluster_0 Experimental Setup cluster_1 Sampling cluster_2 Data Analysis Acclimation Acclimation Uptake_Phase Uptake Phase (28 days, constant chemical exposure) Acclimation->Uptake_Phase Healthy Fish Depuration_Phase Depuration Phase (Clean water) Uptake_Phase->Depuration_Phase Sample_Fish_Water_Uptake Analyze Chemical Concentration (Fish and Water) Uptake_Phase->Sample_Fish_Water_Uptake Regular Intervals Sample_Fish_Depuration Analyze Chemical Concentration (Fish) Depuration_Phase->Sample_Fish_Depuration Regular Intervals Calculate_BCF Calculate BCF (BCFss = C_fish / C_water or BCFk = k1 / k2) Sample_Fish_Water_Uptake->Calculate_BCF Sample_Fish_Depuration->Calculate_BCF

Experimental workflow for BCF determination.

Trophic Magnification Factor (TMF) Calculation

TMF is a measure of biomagnification through a food web and is determined from field-collected samples. The general steps are:

  • Sample Collection: Organisms representing different trophic levels within a specific food web are collected.

  • Chemical Analysis: The concentration of the POP is measured in the tissues of the collected organisms.

  • Trophic Level Determination: The trophic level of each organism is typically determined by analyzing the stable nitrogen isotope ratio (δ15N).

  • Regression Analysis: The logarithm of the lipid-normalized POP concentration is plotted against the trophic level for all organisms. The slope of this regression line is then used to calculate the TMF. A TMF value greater than 1 indicates that the chemical is biomagnifying in that food web.

Signaling Pathways and Mechanisms of Toxicity

Many POPs, including this compound, exert their toxic effects by interfering with cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A primary mechanism of toxicity for many planar POPs, such as dioxins and some PCBs, is through the activation of the Aryl hydrocarbon Receptor (AhR).

  • Ligand Binding: Lipophilic POPs enter the cell and bind to the AhR, which is located in the cytoplasm in a complex with several chaperone proteins.

  • Nuclear Translocation: Upon ligand binding, the AhR complex translocates into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

  • Gene Transcription: Binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2). While these enzymes are involved in the metabolism of xenobiotics, their induction can also lead to the production of toxic reactive metabolites and oxidative stress, contributing to the toxic effects of these POPs.

G cluster_0 Cytoplasm cluster_1 Nucleus POP POP (e.g., Dioxin, PCB) AhR_complex AhR-Hsp90-XAP2-p23 Complex POP->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding Gene_Transcription Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Toxic_Effects Toxic Effects (Oxidative Stress, etc.) Gene_Transcription->Toxic_Effects

Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Endocrine Disruption

This compound and other POPs are well-known endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.

  • Antiandrogenic Effects: this compound is a known antiandrogen. It can bind to the androgen receptor, preventing the binding of natural androgens like testosterone. This can disrupt male reproductive development and function.

  • Estrogenic Effects: Some POPs, including certain DDT isomers and metabolites, can mimic the effects of estrogen by binding to estrogen receptors. This can lead to a range of reproductive and developmental problems in both males and females.

  • Thyroid Hormone Disruption: Some POPs can interfere with the production, transport, and metabolism of thyroid hormones, which are crucial for normal growth and development.

The disruption of these critical hormonal signaling pathways is a major contributor to the adverse health effects associated with exposure to this compound and other POPs.

References

The Gold Standard for DDT Exposure: Validating p,p'-DDE as a Reliable Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the evidence supporting p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE) as the primary biomarker for human exposure to the insecticide DDT. This guide compares this compound with other DDT-related compounds and provides detailed experimental protocols for its quantification.

For decades, the persistent organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT) has been a significant environmental and health concern. Although its use is now restricted, its legacy of contamination continues due to its long half-life and the persistence of its metabolites in the environment and in biological systems. Accurate assessment of human exposure to DDT is crucial for understanding its health effects and for regulatory monitoring. Among the various metabolites of DDT, p,p'-Dichlorodiphenyldichloroethylene (this compound) has emerged as the most reliable and widely used biomarker for both recent and historical DDT exposure.

This guide provides a comparative analysis of this compound against other DDT metabolites, presents the experimental data supporting its validation, and offers detailed protocols for its accurate measurement in human samples.

Comparative Analysis of DDT Biomarkers

The choice of a biomarker is critical for accurately assessing exposure. In the case of DDT, several metabolites are produced in the body, but this compound stands out for several key reasons. It is the most persistent metabolite with a long biological half-life, leading to its accumulation in lipid-rich tissues like adipose tissue and its circulation in the bloodstream.[1][2] This persistence makes it an excellent indicator of long-term and cumulative exposure.

While other metabolites such as p,p'-Dichlorodiphenyldichloroethane (p,p'-DDD) and o,p'-DDT are also formed, they are generally found at lower concentrations and have shorter half-lives compared to this compound.[1] The parent compound, p,p'-DDT, can also be measured, and its presence may indicate more recent exposure. However, due to its rapid metabolism to this compound, its levels are often lower and less indicative of the total body burden.[3] The ratio of p,p'-DDT to this compound can sometimes be used to distinguish between recent and past exposure.[4]

Below is a table summarizing the key characteristics of major DDT-related compounds as biomarkers for human exposure.

BiomarkerChemical StructureHalf-Life in HumansTypical MatrixIndication of ExposureKey AdvantagesKey Limitations
This compound C14H8Cl4Several years to decadesSerum, Plasma, Adipose Tissue, Breast MilkLong-term and cumulative exposure High persistence, high concentrations in the body, well-established analytical methods.Does not differentiate between recent and historical exposure when used alone.
p,p'-DDT C14H9Cl5Months to a few yearsSerum, Plasma, Adipose TissueRecent or ongoing exposure Direct evidence of exposure to the parent compound.Rapidly metabolized to this compound, leading to lower concentrations.
p,p'-DDD C14H10Cl4Shorter than this compoundSerum, PlasmaIndicator of metabolic pathwayCan provide additional information on DDT metabolism.Generally found at lower concentrations than this compound.
o,p'-DDT C14H9Cl5Shorter than p,p'-DDTSerum, PlasmaIndicator of exposure to technical grade DDTCan indicate the source of DDT exposure (technical grade DDT contains o,p'-DDT).Present in lower proportions in technical DDT and metabolized relatively quickly.

Experimental Validation of this compound as a Biomarker

The validation of this compound as a superior biomarker for DDT exposure is supported by numerous studies that have consistently shown a strong correlation between its levels in biological samples and known exposure scenarios. For instance, populations in regions where DDT was historically used for agriculture or malaria control exhibit significantly higher levels of this compound in their blood and adipose tissue.

The analytical methods for quantifying this compound are well-established and highly sensitive. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for its detection and quantification in human serum and other biological matrices. These methods offer excellent specificity and low detection limits, allowing for the accurate measurement of this compound even at the low concentrations typically found in the general population.

Experimental Protocols

Quantification of this compound in Human Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the key steps for the analysis of this compound in human serum.

a. Sample Collection and Preparation:

  • Blood Collection: Collect whole blood in non-additive (for serum) vacutainers.

  • Serum Separation: Allow the blood to clot at room temperature and then centrifuge to separate the serum.

  • Storage: Store serum samples at -80°C until analysis to ensure the stability of the analytes.

  • Protein Precipitation and Extraction:

    • Thaw serum samples on ice.

    • To a known volume of serum (e.g., 1 mL), add a protein precipitating agent like acetonitrile or methanol.

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Perform a liquid-liquid extraction using a non-polar solvent such as hexane or a mixture of hexane and dichloromethane to extract the lipophilic this compound from the aqueous matrix.

    • Repeat the extraction step to ensure complete recovery.

  • Clean-up:

    • The organic extract may contain interfering lipids. A clean-up step using solid-phase extraction (SPE) with silica or Florisil cartridges is often employed to remove these interferences.

  • Concentration:

    • Evaporate the cleaned-up extract to a small volume under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., isooctane) for GC-MS analysis.

b. GC-MS Analysis:

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS) and coupled to a mass spectrometer (single quadrupole or tandem mass spectrometer) is used.

  • Injection: Inject a small volume (e.g., 1-2 µL) of the prepared sample extract into the GC inlet.

  • Chromatographic Separation: The different components of the extract are separated based on their boiling points and interaction with the stationary phase of the GC column. A temperature program is used to elute the compounds of interest.

  • Mass Spectrometric Detection: As the compounds elute from the GC column, they enter the mass spectrometer where they are ionized and fragmented. The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect and quantify the characteristic ions of this compound.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a 13C-labeled this compound) and a calibration curve generated from standards of known concentrations.

Signaling Pathway Disruption by this compound

This compound is a known endocrine-disrupting chemical that primarily exerts its effects by acting as an antagonist to the androgen receptor. This interference with the androgen signaling pathway can have significant implications for reproductive health and development.

DDT_Metabolism_and_Action cluster_metabolism DDT Metabolism cluster_action Androgen Receptor Signaling DDT p,p'-DDT DDD p,p'-DDD DDT->DDD Reductive Dechlorination DDE This compound DDD->DDE Dehydrochlorination Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to ARE Gene Target Gene Transcription ARE->Gene DDE_node This compound DDE_node->AR Antagonizes (blocks binding) caption Metabolism of p,p'-DDT to this compound and its antagonistic effect on the androgen receptor signaling pathway.

Caption: Metabolic pathway of DDT and this compound's antagonism of the androgen receptor.

Experimental Workflow

The following diagram illustrates the typical workflow for the validation and measurement of this compound as a biomarker of human exposure.

p_p_DDE_Validation_Workflow cluster_sample Sample Collection & Processing cluster_extraction Extraction & Clean-up cluster_analysis Analysis & Quantification A Human Blood Sample Collection B Serum Separation (Centrifugation) A->B C Sample Storage (-80°C) B->C D Protein Precipitation & Liquid-Liquid Extraction C->D E Solid-Phase Extraction (SPE) Clean-up D->E F Concentration & Reconstitution E->F G Gas Chromatography- Mass Spectrometry (GC-MS) F->G H Data Analysis & Quantification G->H I Correlation with Exposure Data H->I caption Workflow for the analysis of this compound in human serum.

Caption: Experimental workflow for this compound analysis in human serum.

Conclusion

The scientific evidence strongly supports this compound as the most reliable and informative biomarker for assessing human exposure to DDT. Its high persistence in the body provides a long-term integrated measure of exposure that is not captured by other, more transient metabolites. The well-established and sensitive analytical methods for its quantification further solidify its position as the gold standard. For researchers and drug development professionals investigating the health impacts of DDT and other persistent organic pollutants, the accurate measurement of this compound in human samples is an indispensable tool. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this compound as a biomarker in research and clinical settings.

References

Global P,P'-DDE Exposure: A Comparative Analysis of Human Biomonitoring Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of P,P'-dichlorodiphenyldichloroethylene (P,P'-DDE) levels in diverse human populations reveals significant geographical disparities, primarily linked to historical and ongoing use of its parent compound, the insecticide DDT. This guide provides a comparative analysis of this compound concentrations in human tissues, details the analytical methodologies employed for its quantification, and illustrates its mechanism of endocrine disruption.

This compound, the persistent metabolite of DDT, bioaccumulates in lipid-rich tissues, leading to long-term exposure in humans.[1][2] Monitoring of this compound levels in human serum, adipose tissue, and breast milk serves as a key indicator of past and recent exposure to DDT.[2] Generally, populations in regions with a history of extensive DDT use for agriculture and malaria control, such as parts of Africa, Asia, and Latin America, exhibit higher this compound body burdens compared to populations in Europe and North America, where DDT has been banned for decades.[1][2]

Comparative Analysis of this compound Levels

The following tables summarize this compound concentrations measured in various human matrices across different global populations. These values, expressed in nanograms per gram (ng/g) of lipid, highlight the significant variations in exposure levels.

Table 1: this compound Concentrations in Human Serum/Plasma

Geographic LocationPopulationSample Size (n)Mean/Median Concentration (ng/g lipid)Year of SamplingReference
SpainAdult Cohort387175.7 (Median)Not Specified
ThailandAdult Residents11371,539 (GM, Males), 1,547 (GM, Females)Not Specified
North Carolina, USAAfrican-American Farmers1377,700 (Median, in µg/L)Not Specified
Mississippi Delta, USAAfrican-American FemalesNot Specified1649Not Specified
U.S. NHANES (1999-2004)General Population (Adults ≥20)Not Specified247 (Northeast), 232 (Midwest), 311 (South), 476 (West) (GM)1999-2004

GM: Geometric Mean

Table 2: this compound Concentrations in Human Adipose Tissue

Geographic LocationPopulationSample Size (n)Mean/Median Concentration (µg/g fatty acids)Year of SamplingReference
Five European CitiesPostmenopausal Women3281.66 (Mean)Not Specified
SpainAdult Cohort38793.0 (Median, in ng/g lipid)Not Specified

Table 3: this compound Concentrations in Human Breast Milk

Geographic LocationPopulationSample Size (n)Mean/Median Concentration (ng/g fat)Year of SamplingReference
Global Survey (WHO/UNEP)Various CountriesPooled SamplesHighest levels in less industrialized countries2000-2010
SwedenPrimiparous Women934.0 (Mean)1996-1999
North Carolina, USAGeneral Population303Not Specified (Range 1-2010)2004-2006
JapanMothersNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

The quantification of this compound in human biological matrices typically involves a multi-step process including sample extraction, clean-up, and instrumental analysis.

1. Sample Preparation and Extraction:

  • Serum/Plasma: Lipids and the lipophilic this compound are extracted from serum or plasma using organic solvents. Common methods involve liquid-liquid extraction (LLE) with solvents like hexane or a mixture of hexane and diethyl ether.

  • Adipose Tissue: Adipose tissue samples are first homogenized and then subjected to solvent extraction to isolate the lipid fraction containing this compound.

  • Breast Milk: Due to its high lipid content, breast milk undergoes a specific extraction process. This often involves precipitation of proteins followed by extraction of the lipid phase with organic solvents.

2. Clean-up:

Following extraction, the samples undergo a clean-up step to remove interfering substances such as cholesterol and other lipids that could affect the analytical measurement. This is commonly achieved using solid-phase extraction (SPE) with materials like Florisil or silica gel. An acid treatment with sulfuric acid can also be employed to remove lipids.

3. Instrumental Analysis:

The final determination of this compound concentrations is performed using gas chromatography (GC).

  • Gas Chromatography with Electron Capture Detection (GC-ECD): This is a highly sensitive technique for detecting halogenated compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS): These methods provide higher selectivity and confirmation of the analyte's identity, which is crucial for complex biological matrices.

Mechanism of Endocrine Disruption

This compound is a well-documented endocrine-disrupting chemical that primarily acts as an antagonist to the androgen receptor (AR). This interference with the male hormone signaling pathway can lead to abnormalities in male reproductive development.

PPDDE_Androgen_Receptor_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds PPDDE This compound PPDDE->AR Blocks Binding Testosterone_AR Testosterone-AR Complex AR->Testosterone_AR HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) Testosterone_AR->ARE Binds to Gene Target Gene ARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein

Caption: this compound competitively inhibits the binding of testosterone to the androgen receptor.

The diagram above illustrates the normal activation of the androgen receptor by testosterone, leading to gene transcription. This compound disrupts this process by binding to the androgen receptor, thereby preventing testosterone from binding and initiating the signaling cascade. This antagonistic action underlies the anti-androgenic effects of this compound.

References

A Comparative Guide to the Remediation of p,p'-DDE: Evaluating Biological and Chemical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of p,p'-Dichlorodiphenyldichloroethylene Remediation Strategies, Supported by Experimental Data.

p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE), the persistent and bioaccumulative metabolite of the infamous insecticide DDT, continues to pose a significant environmental challenge. Its recalcitrant nature necessitates the development and evaluation of effective remediation technologies. This guide provides a comparative analysis of prominent biological and chemical techniques for the degradation of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways and workflows to aid researchers in their efforts to address this persistent pollutant.

Comparative Efficacy of Remediation Techniques

The effectiveness of various remediation techniques for this compound varies significantly depending on the methodology and environmental conditions. The following tables summarize quantitative data from key studies on bioremediation (microbial and phytoremediation) and chemical remediation (photocatalysis and zero-valent iron).

Bioremediation Performance

Bioremediation harnesses biological agents to break down or sequester contaminants. Microbial degradation and phytoremediation have shown considerable promise for this compound.

Remediation TechniqueOrganism/PlantInitial this compound Conc.DurationDegradation Efficiency (%)Key Findings & Citations
Microbial Degradation Stenotrophomonas sp. DXZ910 mg/L10 days41.9%The degradation proportion was 39.4% after 5 days, indicating a relatively rapid initial breakdown.[1][2]
Combined Remediation Stenotrophomonas sp. DXZ9 & Ryegrass1.26 mg/kgNot Specified54.5%The synergistic action of ryegrass and the bacterium significantly enhanced the removal of this compound from soil.[3]
Phytoremediation Cucurbita pepo ssp. pepoWeathered soilNot SpecifiedBCF (root): 7.22, BCF (stem): 5.40Cucurbita pepo ssp. pepo demonstrates superior uptake and translocation of this compound compared to other subspecies.
Phytoremediation Alfalfa & Ryegrass185-230 ng/g85 daysUp to 39% reduction in rhizosphereSignificant reduction in this compound concentration was observed in the soil directly surrounding the plant roots.[4]

Table 1: Quantitative Comparison of Bioremediation Techniques for this compound. BCF (Bioconcentration Factor) is the ratio of the contaminant concentration in the organism to the concentration in the surrounding environment.

Chemical Remediation Performance

Chemical remediation methods employ reactive chemical species to transform this compound into less harmful compounds. Photocatalysis and zero-valent iron (ZVI) are two of the most studied approaches.

Remediation TechniqueCatalyst/ReagentIllumination/ConditionsInitial Conc.Rate Constant / EfficiencyKey Findings & Citations
Photocatalysis N-doped TiO₂Visible LightNot Specified0.1282 min⁻¹N-doped TiO₂ showed significantly higher degradation rates under visible light compared to UV light (0.0121 min⁻¹).[5]
Zero-Valent Iron (ZVI) Powdered ZVIAnaerobic, aqueous solution with surfactantNot SpecifiedInitial first-order rate of DDT dechlorination: 3.0 ± 0.8 day⁻¹While specific to DDT, this study demonstrates the potential of ZVI for dechlorinating related compounds like this compound, with surfactants enhancing the rate.
Zero-Valent Iron (ZVI) Nanoscale ZVI (nZVI)Flooded soilNot SpecifiedHalf-life of p,p'-DDT: 27.6 h (at 2.0% nZVI)The degradation of p,p'-DDT by nZVI was rapid in anaerobic, flooded soil conditions.

Table 2: Quantitative Comparison of Chemical Remediation Techniques for this compound. Note that some data pertains to the parent compound DDT, indicating the potential for this compound degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the experimental protocols for the key remediation techniques discussed.

Microbial Degradation of this compound by Stenotrophomonas sp. DXZ9

This protocol is based on the study of the degradation of this compound by the bacterial strain Stenotrophomonas sp. DXZ9.

1. Bacterial Strain and Culture Conditions:

  • The bacterial strain Stenotrophomonas sp. DXZ9 was isolated from sludge from a pesticide factory.
  • The strain was cultured in a basal medium with an initial this compound concentration of 10 mg/L.
  • Incubation was carried out at 30°C on a rotary shaker.
  • The optimal pH for degradation was found to be 7.0.

2. Degradation Experiment:

  • Acclimated cells of Stenotrophomonas sp. DXZ9 were inoculated into the basal medium containing this compound.
  • The experiment was conducted for 10 days.
  • Samples were taken at regular intervals to determine the concentration of this compound.

3. Analytical Method:

  • The concentration of this compound and its metabolites in the supernatant of the cell suspensions were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

Phytoremediation of this compound using Cucurbita pepo

This protocol is based on field experiments evaluating the phytoremediation potential of Cucurbita pepo for weathered this compound residues in soil.

1. Plant Selection and Growth Conditions:

  • Cucurbita pepo (zucchini) plants were used for the experiment.
  • Plants were grown in soil with historical this compound contamination.
  • Field trials were conducted for a full plant life cycle (approximately 100 days).
  • The effect of different planting densities (e.g., 1, 4, 8, and 16 plants per square meter) on uptake was investigated.

2. Sample Collection and Preparation:

  • After the growth period, plants were harvested and separated into roots, stems, leaves, and fruits.
  • Soil samples were collected from the bulk soil and the rhizosphere (the soil region directly surrounding the roots).
  • Plant tissues and soil samples were prepared for analysis.

3. Analytical Method:

  • The concentration of this compound in plant tissues and soil samples was determined using gas chromatography with electron capture detection (GC-ECD) or GC-MS.

Photocatalytic Degradation of this compound using N-doped TiO₂

This protocol is based on a study investigating the photocatalytic degradation of p,p'-DDT (with this compound as a major intermediate) using N-doped TiO₂.

1. Catalyst Preparation:

  • N-doped TiO₂ nanopowders were synthesized using a modified sol-gel procedure with diethanolamine as the nitrogen source.

2. Photocatalytic Reactor Setup:

  • A batch photocatalytic reactor was used for the degradation experiments.
  • The reactor contained an aqueous solution of the contaminant and the N-doped TiO₂ catalyst.
  • The solution was irradiated with either a UV lamp or a visible light source.

3. Degradation Experiment:

  • The photocatalytic degradation was carried out under constant stirring.
  • Aliquots of the solution were withdrawn at different time intervals.

4. Analytical Method:

  • The concentration of the parent compound and its degradation products were analyzed using high-performance liquid chromatography (HPLC) or GC-MS.

Degradation of this compound using Zero-Valent Iron (ZVI)

This protocol is based on studies investigating the dechlorination of DDT and related compounds by ZVI.

1. Materials:

  • Powdered or nanoscale zero-valent iron (ZVI or nZVI).
  • Buffered anaerobic aqueous solution.
  • A nonionic surfactant (e.g., Triton X-114) can be used to enhance the reaction rate.

2. Reaction Setup:

  • The reaction was carried out in an anaerobic environment at room temperature (e.g., 20°C).
  • ZVI was added to the aqueous solution containing this compound.
  • For soil remediation, nZVI was applied to flooded, anaerobic soil.

3. Kinetic Studies:

  • Samples were collected at various time points to monitor the degradation of this compound.
  • The disappearance of the parent compound and the appearance of degradation products were quantified.

4. Analytical Method:

  • The concentrations of this compound and its metabolites were determined by GC-MS.

Visualizing Remediation Pathways and Processes

Understanding the mechanisms of this compound degradation is critical for optimizing remediation strategies. The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and proposed degradation pathways.

Experimental Workflow for Evaluating Remediation Techniques

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Contaminated_Sample Contaminated Sample (Soil/Water) Experimental_Setup Experimental Setup (Microcosm, Reactor, Field Plot) Contaminated_Sample->Experimental_Setup Remediation_Agent Remediation Agent (Microbe, Plant, Catalyst) Remediation_Agent->Experimental_Setup Incubation Incubation/ Reaction Experimental_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Sample Extraction Sampling->Extraction Analysis Chemical Analysis (GC-MS, HPLC) Extraction->Analysis Data_Processing Data Processing & Interpretation Analysis->Data_Processing

Caption: A generalized workflow for laboratory and field evaluation of this compound remediation techniques.

Proposed Microbial Degradation Pathway of this compound

microbial_degradation DDE This compound DDMU DDMU DDE->DDMU Dechlorination DDOH DDOH DDMU->DDOH Hydroxylation DDA DDA DDOH->DDA Carboxylation Mineralization Mineralization (CO2, H2O, Cl-) DDA->Mineralization

Caption: A proposed aerobic degradation pathway of this compound by Stenotrophomonas sp.

Proposed Degradation Pathway of p,p'-DDT by Nanoscale Zero-Valent Iron (nZVI)

nZVI_degradation DDT p,p'-DDT DDD p,p'-DDD DDT->DDD Reductive Dechlorination DDE_path This compound DDT->DDE_path Dehydrochlorination DDNS DDNS DDD->DDNS DDE_path->DDNS DDOH_path DDOH DDNS->DDOH_path

References

Safety Operating Guide

Proper Disposal of P,P'-DDE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides essential safety and logistical information for the proper disposal of p,p'-Dichlorodiphenyldichloroethylene (P,P'-DDE), a primary metabolite of the organochlorine pesticide DDT.[1] As a persistent organic pollutant and probable human carcinogen, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment.[1][2] Adherence to these procedures is critical for regulatory compliance and responsible chemical management in research, development, and scientific settings.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to handle the chemical with care to minimize exposure risks. This compound is a hazardous substance, and direct contact should be avoided.[3]

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound waste. This includes:

  • Gloves: Chemical-resistant gloves.[4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Protective Clothing: A laboratory coat and long trousers.

  • Respiratory Protection: An approved respirator should be used if there is a risk of inhaling dust.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation.

  • Avoid generating dust from solid this compound.

  • Thoroughly wash hands, face, and arms after handling the material, even when gloves have been worn.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent contamination.

Methodology for Spill Cleanup:

  • Isolate the Area: Immediately establish an isolation zone around the spill. For solids, this should be at least 25 meters (75 feet) in all directions.

  • Remove Ignition Sources: Extinguish any open flames and turn off equipment that could create a spark.

  • Suppress Dust: Dampen the spilled solid material with 60-70% ethanol to prevent dust from becoming airborne.

  • Absorb and Collect: Cover the dampened spill with an inert absorbent material such as kitty litter, sand, or soil. Carefully sweep the mixture into a designated, sealable container appropriate for hazardous waste.

  • Final Decontamination: Use absorbent paper dampened with 60-70% ethanol to wipe the spill area and pick up any remaining residue.

  • Dispose of Materials: Place all contaminated cleaning materials (absorbent paper, gloves, etc.) into the hazardous waste container.

  • Labeling: Securely seal and clearly label the container as "Hazardous Waste: this compound Spill Debris."

Step-by-Step Disposal Protocol

The disposal of this compound is strictly regulated and must be managed as hazardous waste. The only acceptable ultimate disposal method for organochlorine pesticides is incineration at a licensed facility. On-site disposal or dumping is illegal and environmentally harmful.

Experimental Protocol: Laboratory Waste Disposal

  • Waste Segregation and Collection:

    • Solid Waste: Collect all this compound-contaminated solid waste—including unused powder, contaminated labware (e.g., pipette tips, weigh boats), and used PPE—in a designated hazardous waste container. This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Liquid Waste: Collect all this compound-contaminated liquids, such as unused solutions or solvent rinses, in a separate, clearly labeled hazardous liquid waste container. The container should be shatter-proof and chemically compatible with the solvents used.

    • Empty Containers: The original container of this compound should be treated as hazardous waste. Do not rinse it out. Seal the empty, capped container and dispose of it along with other solid waste.

  • Container Labeling:

    • All waste containers must be accurately labeled. The label should clearly state "Hazardous Waste: this compound (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene)."

    • If the waste is a mixture, list all chemical components and their approximate percentages.

  • Secure Storage (Satellite Accumulation):

    • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • This area must be at or near the point of generation, away from general laboratory traffic, and equipped with secondary containment to catch any potential leaks.

    • Ensure that incompatible waste streams are physically segregated.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Do not accumulate waste beyond the regulatory limits (see Table 1).

    • Provide the disposal service with a complete and accurate description of the waste.

Quantitative Data for Disposal and Safety

The following table summarizes key quantitative parameters for the safe handling and disposal of this compound waste.

ParameterValueRegulation / Guideline
Spill Isolation Distance (Solids) ≥ 25 meters (75 feet)ERG Guide 171
Max. Hazardous Waste in Storage 55 gallonsEPA Satellite Accumulation Area Rules
Max. Acutely Toxic (P-Listed) Waste 1 quart (liquid) or 1 kg (solid)EPA Satellite Accumulation Area Rules

Note: While this compound itself is not explicitly on the EPA's P-list, its high toxicity warrants treating it with the same level of caution, especially concerning accumulation limits for unused, discarded material.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound from a laboratory setting.

DDE_Disposal_Workflow start Start: this compound Waste Generation ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid) ppe->segregate containerize Step 3: Place in Compatible, Sealed Containers segregate->containerize label Step 4: Label Containers 'Hazardous Waste: this compound' containerize->label storage Step 5: Store in Designated Satellite Accumulation Area with Secondary Containment label->storage contact_ehs Step 6: Contact EHS or Licensed Waste Contractor storage->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

Caption: this compound laboratory waste disposal workflow.

References

Safeguarding Your Research: Essential Protocols for Handling p,p'-DDE

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the handling and disposal of p,p'-Dichlorodiphenyldichloroethylene (p,p'-DDE). Adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals and to maintain compliance with regulatory standards.

This compound is a persistent metabolite of the organochlorine pesticide DDT.[1][2] It is recognized as a toxic substance that is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure. The Environmental Protection Agency (EPA) has classified this compound as a Group B2, probable human carcinogen.[2] Acute exposure can lead to central nervous system effects such as headaches, nausea, and convulsions.[2] Therefore, meticulous planning and execution of all procedures involving this compound are of paramount importance.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number72-55-9
Molecular FormulaC₁₄H₈Cl₄
Molecular Weight318.03 g/mol
AppearanceWhite crystalline solid or white powder
Melting Point190 to 194°F (88 to 90°C)
Boiling Point601.7°F at 760 mmHg (316.5°C)
Water Solubility< 0.1 mg/mL at 72°F
Oral Cancer Slope Factor0.34 (mg/kg/d)⁻¹
EPA Carcinogenicity ClassificationGroup B2 (Probable Human Carcinogen)

Operational Plan: Step-by-Step Handling of this compound

This section details the necessary precautions and procedures for safely handling this compound in a laboratory setting.

Pre-Handling Preparations
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for exposure.

  • Designated Area: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) Inspection: Before entering the designated handling area, inspect all PPE for integrity. A recommended PPE ensemble includes:

    • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.

    • Hand Protection: Chemical-resistant gloves (e.g., Nitrile).

    • Body Protection: A laboratory coat or chemical-resistant suit.

    • Respiratory Protection: While not always required for small quantities handled in a fume hood, a NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling larger quantities.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have a spill kit appropriate for solid chemical spills readily available.

Handling Procedure
  • Weighing and Transfer:

    • Handle this compound as a solid to minimize the risk of inhalation.

    • If weighing is necessary, do so within a chemical fume hood or a balance enclosure to contain any airborne particles.

    • Use appropriate tools (e.g., spatulas) for transfers to prevent contamination.

  • Solution Preparation:

    • If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

    • Keep containers covered as much as possible during the process.

  • General Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the designated handling area.

    • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Post-Handling Decontamination
  • Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound using a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.

  • Work Surfaces: Clean and decontaminate all work surfaces within the designated area.

  • PPE Removal: Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of single-use PPE as hazardous waste.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Hazardous Waste Identification: All this compound waste, including unused product, contaminated lab supplies (e.g., gloves, pipette tips, paper towels), and empty containers, must be treated as hazardous waste.

  • Waste Containers:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers.

    • The label should include the words "Hazardous Waste," the chemical name (p,p'-Dichlorodiphenyldichloroethylene), and the associated hazards (e.g., Toxic, Carcinogen).

  • Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

Storage of Hazardous Waste
  • Storage Area: Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Container Management: Keep waste containers closed at all times, except when adding waste.

Final Disposal
  • Licensed Disposal Vendor: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations. Consult with your institution's EHS department for specific guidance and procedures.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the operational and disposal plan for handling this compound.

Safe_Handling_Workflow_for_pp_DDE cluster_prep 1. Pre-Handling Preparations cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling Decontamination cluster_disposal 4. Disposal Plan RiskAssessment Conduct Risk Assessment DesignatedArea Establish Designated Area (Fume Hood) RiskAssessment->DesignatedArea PPE_Check Inspect Personal Protective Equipment DesignatedArea->PPE_Check EmergencyPrep Verify Emergency Equipment (Eyewash, Shower, Spill Kit) PPE_Check->EmergencyPrep Weighing Weighing and Transfer (in Fume Hood) EmergencyPrep->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep GeneralHandling General Handling Practices SolutionPrep->GeneralHandling DeconEquipment Decontaminate Equipment GeneralHandling->DeconEquipment DeconSurfaces Decontaminate Work Surfaces DeconEquipment->DeconSurfaces PPERemoval Proper PPE Removal DeconSurfaces->PPERemoval WasteSegregation Segregate Hazardous Waste PPERemoval->WasteSegregation WasteStorage Store in Labeled Containers WasteSegregation->WasteStorage FinalDisposal Dispose via Licensed Vendor WasteStorage->FinalDisposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Feasible Synthetic Routes

Reactant of Route 1
P,P'-dde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
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